3'-Fluoropropiophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMOHVRRKYJFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334578 | |
| Record name | 3'-Fluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-67-4 | |
| Record name | 3'-Fluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Fluoropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Value of Fluorination in Chemical Synthesis
An In-depth Technical Guide to 3'-Fluoropropiophenone (CAS 455-67-4) for Advanced Research & Development
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated electronic character—make fluorinated compounds indispensable tools for the development of novel pharmaceuticals and high-performance materials.[1] this compound, also known as 1-(3-fluorophenyl)propan-1-one, stands out as a particularly valuable fluorinated building block.[2][3] Its structure offers a versatile scaffold for synthetic elaboration, making it a critical intermediate in the synthesis of a wide range of target molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core properties, synthesis, applications, and handling of this important chemical entity.
Core Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of all subsequent research. This compound is typically a light yellow liquid or a low-melting solid at room temperature.[2][4] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 455-67-4 | [5][6][7][8] |
| Molecular Formula | C₉H₉FO | [2][5][6][7][8] |
| Molecular Weight | 152.17 g/mol | [2][5][6][7][8] |
| IUPAC Name | 1-(3-fluorophenyl)propan-1-one | [5][6][8] |
| Synonyms | Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone | [2][3][6][9][10] |
| Appearance | Light yellow liquid or solid | [2] |
| Melting Point | 21 °C | [2][4][10][11] |
| Boiling Point | 94-96 °C at 5 mmHg | [2][4][11][12] |
| Density | ~1.074 g/cm³ (Predicted) | [4][11] |
| Refractive Index (n20D) | ~1.505 | [2][6][11][12] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [4][11] |
Spectroscopic Signature for Structural Verification
Spectroscopic data provides an unambiguous fingerprint for the molecule.
-
¹H NMR (CDCl₃): The proton NMR spectrum is a key identifier. A typical spectrum shows a triplet around δ=1.3 ppm corresponding to the methyl (-CH₃) protons and a quartet around δ=2.95 ppm for the methylene (-CH₂-) protons of the ethyl group.[13] The aromatic region between δ=7.25-7.75 ppm will display complex multiplets corresponding to the four protons on the fluorinated phenyl ring.[13] The splitting patterns are influenced by both proton-proton coupling and the through-bond coupling to the fluorine atom.
-
Mass Spectrometry (GC-MS): Under electron ionization, the molecule fragments in a predictable manner. The mass spectrum typically shows a prominent peak for the acylium ion at m/z 123, resulting from the loss of the ethyl group (C₂H₅).[5] This is a characteristic fragmentation for propiophenone derivatives.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Additionally, C-F bond stretching vibrations will appear in the fingerprint region, typically between 1100-1300 cm⁻¹.[5][8]
Synthesis and Reactivity: A Practical Approach
This compound is most commonly synthesized via the oxidation of the corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. This transformation is a staple in organic synthesis, and the choice of oxidant is key to achieving high yield and purity.
Experimental Protocol: Jones Oxidation
The Jones oxidation is a robust and scalable method for converting secondary alcohols to ketones. The causality for this choice lies in the reagent's high reactivity and the straightforward workup procedure.
Objective: To synthesize this compound from 1-(3-fluorophenyl)propan-1-ol.
Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 1-(3-fluorophenyl)propan-1-ol (1 equivalent) in acetone. Cool the solution to 0-10 °C using an ice bath. Causality: Low temperature is maintained to control the exothermicity of the reaction and minimize potential side reactions.
-
Reagent Addition: Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The solution will typically change color from orange/red to green as the Cr(VI) is reduced to Cr(III).[13]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional hour.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[13] Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[13] Filter and concentrate the solvent in vacuo to yield crude this compound, which can be further purified by vacuum distillation if necessary.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a versatile chemical intermediate. The presence of the ketone functional group allows for a wide array of subsequent chemical transformations, while the fluorine atom imparts beneficial properties to the final molecule.
Keystone Intermediate for Pharmaceuticals
This compound is a frequently utilized starting material in multi-step syntheses of APIs.[2]
-
Analgesics and Anti-Inflammatory Agents: It serves as a precursor for complex molecules designed to treat pain and inflammation.[2]
-
Bupropion Intermediate: It is cited as an intermediate in the synthesis of Bupropion, an antidepressant and smoking cessation aid.[11]
-
CNS Agents: The fluorophenyl motif is common in drugs targeting the central nervous system. The fluorine atom can enhance blood-brain barrier penetration and improve binding affinity to neurological targets.[14]
The strategic rationale for using this fluorinated building block is threefold:
-
Metabolic Blocking: The strong C-F bond can prevent oxidative metabolism at the meta-position of the phenyl ring, increasing the drug's half-life.[14]
-
Reactivity Modulation: The ketone can be readily converted into other functional groups (e.g., amines, hydrazones, or reduced to an alcohol) to build molecular complexity.
-
Property Tuning: Fluorine's high electronegativity alters the electronic properties of the aromatic ring, which can fine-tune the pKa of nearby functional groups or enhance binding interactions with target proteins.[14]
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as an irritant and requires careful handling.
GHS Hazard Profile
The Globally Harmonized System (GHS) classifications highlight the primary risks associated with this compound.
| Hazard Code | Statement | Classification |
| H315 | Causes skin irritation | Skin Irritant, Category 2 |
| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Cat. 3 |
| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |
| Source: Aggregated GHS information from ECHA C&L Inventory.[5] |
Protocol for Safe Handling and Storage
Adherence to the following protocol is essential to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) before handling.[4][15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][17][18][19]
-
Dispensing: As it can be a liquid or low-melting solid, gently warm the container if solidified. Dispense carefully to avoid splashes.
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite), sweep up, and place in a suitable, closed container for disposal.[15][19] Do not let the product enter drains.[15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][15][16][19]
-
Skin: Wash off immediately with soap and plenty of water.[15][16][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[15][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]
-
-
Storage: Store in a cool, dry place in a tightly sealed container.[4][16][17][18][19] Recommended storage is at room temperature.[2][4][11]
Conclusion
This compound (CAS 455-67-4) is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined physicochemical properties, predictable reactivity, and the inherent advantages conferred by its fluorine substituent make it an invaluable asset in pharmaceutical development and advanced material science. For research and drug development professionals, a thorough understanding of its characteristics, synthesis, and safe handling is essential for unlocking its full potential in creating the next generation of innovative chemical products.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 455-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. scbt.com [scbt.com]
- 8. 3-Fluoropropiophenone [webbook.nist.gov]
- 9. 3-Fluoropropiophenone cas 455-67-4 [minglangchem.com]
- 10. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]
- 11. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 12. 455-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 14. pharmacyjournal.org [pharmacyjournal.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 3-CHLORO-4'-FLUOROPROPIOPHENONE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cochise.edu [cochise.edu]
3'-Fluoropropiophenone: A Linchpin in Modern Synthetic Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 3'-Fluoropropiophenone (CAS No. 455-67-4) has garnered significant attention as a versatile and highly valuable intermediate. Its utility spans the synthesis of blockbuster pharmaceuticals to the exploration of novel psychoactive compounds. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, delving into its fundamental properties, key synthetic applications, and the underlying chemical principles that dictate its reactivity and utility. We will explore its pivotal role in the synthesis of the widely prescribed antidepressant, bupropion, and its emerging significance in the development of novel therapeutic agents and research chemicals.
Compound Profile: Physicochemical and Spectroscopic Data
This compound, systematically named 1-(3-fluorophenyl)propan-1-one, is a ketone derivative characterized by a fluorine atom at the meta-position of the phenyl ring.[1][2][3][4] This substitution profoundly influences the electronic properties of the molecule, thereby impacting its reactivity and the physiological activity of its downstream derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 455-67-4 | [2] |
| Molecular Formula | C₉H₉FO | [2][4] |
| Molecular Weight | 152.17 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 17-19 °C | |
| Boiling Point | 218 °C | |
| Density | 1.009 g/mL | |
| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data provides a reference for its spectral signature.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and aromatic protons, with splitting patterns influenced by the fluorine substituent. |
| ¹³C NMR | Resonances for the carbonyl carbon, aliphatic carbons of the ethyl group, and aromatic carbons, with the C-F coupling constants providing valuable structural information. |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching vibration and C-F bond stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
The Strategic Role of the 3'-Fluoro Substituent in Medicinal Chemistry
The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The 3'-fluoro substitution in propiophenone derivatives offers several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the final drug product.
-
Enhanced Receptor Binding: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as amino acid residues in receptor binding pockets. This can enhance the potency and selectivity of a drug.
-
Improved Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes, including the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system.[5]
Core Application: Synthesis of Bupropion
The most prominent and well-documented application of this compound is as a key starting material in the synthesis of Bupropion, a widely prescribed atypical antidepressant and smoking cessation aid.[6] The synthesis typically proceeds through a multi-step pathway involving α-halogenation followed by nucleophilic substitution.
Synthetic Pathway Overview
The synthesis of Bupropion from this compound can be conceptually broken down into two primary transformations:
-
α-Bromination: The first step involves the selective bromination of the carbon atom alpha to the carbonyl group. This is a critical step that introduces a leaving group, setting the stage for the subsequent amination reaction.
-
Nucleophilic Substitution (Amination): The α-bromo intermediate is then reacted with tert-butylamine, which acts as a nucleophile, displacing the bromide ion to form the Bupropion free base.
Caption: Synthetic pathway of Bupropion from this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative example of the synthesis of Bupropion hydrochloride from this compound. Note: This protocol is for informational purposes only and should be carried out by qualified professionals in a controlled laboratory setting.
Step 1: α-Bromination of this compound
-
Dissolve this compound (1.0 equivalent) in a suitable solvent, such as dichloromethane or acetic acid.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent to the reaction mixture at room temperature, while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a solution of sodium bisulfite to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude α-bromo-3'-fluoropropiophenone, which can be used in the next step without further purification.
Step 2: Amination and Salt Formation to Yield Bupropion Hydrochloride
-
Dissolve the crude α-bromo-3'-fluoropropiophenone in a suitable solvent, such as acetonitrile.
-
Add an excess of tert-butylamine (typically 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
-
Filter the reaction mixture to remove the tert-butylamine hydrobromide salt that precipitates out.
-
Concentrate the filtrate under reduced pressure to obtain the crude Bupropion free base.
-
Dissolve the crude free base in a suitable solvent, such as isopropanol or ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent to precipitate Bupropion hydrochloride.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.
Broader Applications in Drug Discovery and Research
While the synthesis of Bupropion is its most notable application, the chemical versatility of this compound extends to the synthesis of other classes of compounds with potential therapeutic value.
Precursor for Analgesic and Anti-inflammatory Agents
Propiophenone derivatives are known to be precursors for various analgesic and anti-inflammatory agents.[7][8][9][10][11] The 3'-fluoro substituent can be strategically employed to enhance the potency and pharmacokinetic profile of these compounds. The synthesis of such agents often involves the modification of the propiophenone backbone to introduce pharmacophores known to interact with targets involved in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.
Synthesis of Substituted Cathinones and Research Chemicals
This compound can also serve as a precursor for the synthesis of substituted cathinones, a class of psychoactive compounds. These molecules are structurally related to the naturally occurring stimulant cathinone found in the khat plant. The synthesis of these compounds typically involves similar reaction pathways as the synthesis of Bupropion, with variations in the amine nucleophile used in the substitution step. It is imperative to note that the synthesis and distribution of many substituted cathinones are regulated or prohibited in numerous jurisdictions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 3: Hazard and Safety Information for this compound
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
Source:[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination in modern organic synthesis and drug discovery. Its role as a key intermediate in the production of Bupropion underscores its industrial importance. Beyond this established application, its potential as a precursor for a diverse range of therapeutic agents, including analgesics and anti-inflammatory drugs, continues to be an area of active research. As our understanding of the nuanced effects of fluorine on molecular properties deepens, the demand for versatile fluorinated building blocks like this compound is poised to grow. For researchers and drug development professionals, a thorough understanding of the chemistry and applications of this compound is not merely beneficial but essential for driving innovation in the pharmaceutical and chemical sciences.
References
- 1. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]
- 4. jk-sci.com [jk-sci.com]
- 5. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
3'-Fluoropropiophenone synthesis from fluorobenzene
An In-depth Technical Guide on the Synthesis of 3'-Fluoropropiophenone
Part 1: Introduction and Strategic Imperatives
Profile of this compound: A Key Pharmaceutical Intermediate
This compound, also known as 1-(3-fluorophenyl)propan-1-one (CAS No. 455-67-4), is a fluorinated aromatic ketone of significant interest to the scientific community.[1][2][3] Its utility stems from its role as a versatile building block in the synthesis of complex organic molecules.[1][3] The presence of the fluorine atom at the meta position of the phenyl ring imparts unique physicochemical properties, such as enhanced metabolic stability, increased bioavailability, and altered receptor binding affinity in derivative compounds.[4] Consequently, this compound is a crucial intermediate in the development of various pharmaceuticals, particularly analgesics and anti-inflammatory agents, as well as in the creation of advanced agrochemicals and specialty polymers.[1][3][4]
The Regiochemical Challenge: Why Direct Synthesis from Fluorobenzene is Problematic
The user's topic specifies the synthesis of this compound from fluorobenzene. A chemically rigorous analysis must first address the inherent challenge of this transformation. The most direct conceptual route would be a Friedel-Crafts acylation of fluorobenzene with propionyl chloride or a related acylating agent.[5][6]
However, the principles of electrophilic aromatic substitution (EAS) dictate the regiochemical outcome of such a reaction. The fluorine substituent on the benzene ring is an ortho-, para-directing group. Although it is a deactivating group due to its high electronegativity (inductive effect), its lone pairs of electrons can participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. Attack at the meta position lacks this resonance stabilization and is therefore significantly less favorable.
Consequently, a direct Friedel-Crafts acylation of fluorobenzene would yield primarily 4'-fluoropropiophenone (the para product) and a smaller amount of 2'-fluoropropiophenone (the ortho product), not the desired 3'- (meta) isomer. To achieve the target molecule, a more nuanced, multi-step synthetic strategy is required that circumvents this regiochemical constraint. This guide details two such field-proven, logical pathways.
Part 2: Primary Synthesis Route via Directed Nitration
This pathway represents a classic and reliable method for introducing functional groups at the meta position by leveraging the powerful meta-directing effect of a carbonyl group. The synthesis begins with benzene, which is first acylated. The resulting ketone then directs a subsequent nitration to the meta position. Finally, the nitro group is converted to the target fluorine atom via a diazonium salt intermediate.
Pathway Overview
Caption: Multi-step synthesis of this compound starting from benzene.
Mechanistic Insights
-
Step 1: Friedel-Crafts Acylation of Benzene: The synthesis begins by forming the carbon skeleton. Propionyl chloride is activated by a strong Lewis acid, typically aluminum trichloride (AlCl₃), to form a resonance-stabilized acylium ion.[7][8] This potent electrophile is then attacked by the nucleophilic π-system of the benzene ring to form propiophenone.[8][9] Unlike Friedel-Crafts alkylation, the ketone product is a Lewis base that complexes with the AlCl₃ catalyst, necessitating the use of stoichiometric amounts of the catalyst.[7] This complex is hydrolyzed during aqueous workup.[7]
-
Step 2: Meta-Selective Nitration: With the propiophenone backbone established, the next step leverages the directing power of the carbonyl group. The propanoyl group is strongly deactivating and a powerful meta-director. This electronic effect overcomes the weak ortho-, para-directing influence of the alkyl portion, ensuring that the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric and sulfuric acid) adds almost exclusively at the meta position to yield 3-nitropropiophenone.
-
Step 3 & 4: The Schiemann Reaction: The conversion of the nitro group to fluorine is a two-part process. First, the nitro group is reduced to an amine using a standard reducing agent like tin metal in hydrochloric acid, yielding 3-aminopropiophenone. Second, this primary aromatic amine is converted to the target fluoro-compound via the Balz-Schiemann reaction. The amine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is then treated with fluoroboric acid (HBF₄), which precipitates the diazonium tetrafluoroborate salt. Gentle heating of this isolated salt decomposes it, releasing nitrogen gas and yielding the desired this compound.
Detailed Experimental Protocol
A. Synthesis of Propiophenone
-
To a stirred suspension of anhydrous aluminum chloride (1.25 eq.) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N₂), cool the mixture to 0 °C in an ice bath.
-
Add benzene (1.5 eq.) to the suspension.
-
Slowly add propionyl chloride (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC for the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude propiophenone, which can be purified by vacuum distillation.
B. Synthesis of 3-Nitropropiophenone
-
To a flask containing propiophenone (1.0 eq.), add concentrated sulfuric acid (approx. 3 eq.) and cool to 0 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1.1 eq.) in a separate flask, keeping it cool.
-
Add the nitrating mixture dropwise to the propiophenone solution, ensuring the temperature does not exceed 15 °C.
-
Stir the reaction at room temperature for 1-2 hours until completion.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 3-nitropropiophenone. Recrystallization from ethanol may be necessary for further purification.
C. Synthesis of 3-Aminopropiophenone
-
In a round-bottom flask, suspend 3-nitropropiophenone (1.0 eq.) and granular tin (2.5-3.0 eq.) in ethanol.
-
Add concentrated hydrochloric acid portion-wise while stirring. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture at reflux for 2-3 hours.
-
Cool the mixture and make it strongly basic by adding a concentrated NaOH solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-aminopropiophenone.
D. Synthesis of this compound (Schiemann Reaction)
-
Dissolve 3-aminopropiophenone (1.0 eq.) in a mixture of concentrated HCl and water. Cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt solution.
-
In a separate vessel, cool a 48% solution of fluoroboric acid (HBF₄) (2.5 eq.).
-
Slowly add the cold diazonium salt solution to the cold HBF₄. A precipitate of the diazonium tetrafluoroborate salt will form.
-
Stir for 30 minutes, then filter the salt and wash with cold water, ethanol, and diethyl ether.
-
Dry the salt thoroughly. Place the dry salt in a flask and heat gently until decomposition begins (evolution of N₂ gas).
-
The resulting crude oil is the product. Purify by vacuum distillation to obtain pure this compound.
Part 3: Alternative Synthesis via Grignard Reaction
This alternative pathway is more convergent and relies on forming the C-C bond between a pre-functionalized fluorinated aromatic ring and the propionyl group. The key reaction is the addition of an ethyl Grignard reagent to 3-fluorobenzonitrile.
Pathway Overview
Caption: Convergent synthesis using a Grignard reaction with 3-fluorobenzonitrile.
Detailed Experimental Protocol
This protocol is adapted from established methods for Grignard reactions with nitriles.[2]
-
Ensure all glassware is oven-dried and the reaction is conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar).
-
Prepare the Grignard reagent, ethylmagnesium bromide, by reacting bromoethane with magnesium turnings in anhydrous diethyl ether or THF.
-
In a separate flask, dissolve 3-fluorobenzonitrile (1.0 eq.) in anhydrous ether/THF.
-
Cool the nitrile solution in an ice bath and slowly add the prepared ethylmagnesium bromide solution (1.1 eq.) via an addition funnel.
-
After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours to ensure complete formation of the intermediate imine-magnesium salt.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding aqueous acid (e.g., 10% H₂SO₄ or NH₄Cl solution). This will hydrolyze the imine to the ketone.
-
Stir vigorously for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with additional ether/THF.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Part 4: Data Summary and Troubleshooting
Quantitative Data Summary
| Reagent/Product | Formula | Molar Mass ( g/mol ) | Key Role |
| Fluorobenzene | C₆H₅F | 96.10 | Conceptual Starting Mat. |
| Propionyl Chloride | C₃H₅ClO | 92.52 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| 3-Fluorobenzonitrile | C₇H₄FN | 121.11 | Grignard Substrate |
| Ethylmagnesium Bromide | C₂H₅MgBr | 133.32 | Grignard Reagent |
| This compound | C₉H₉FO | 152.17 | Target Product |
Troubleshooting & Optimization
-
Issue: Low Yield in Friedel-Crafts Acylation: This can be due to moisture deactivating the AlCl₃ catalyst.[10] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.[10]
-
Issue: Polyacylation: While the first acyl group deactivates the ring, making a second acylation less favorable, harsh conditions can promote it.[10] Use a stoichiometric amount or only a slight excess (1.1 eq.) of the acylating agent and monitor the reaction to avoid prolonged reaction times.[10]
-
Issue: Incomplete Grignard Reaction: The magnesium metal must be of high quality and activated. The solvent must be scrupulously dry. If the reaction is sluggish, a small crystal of iodine can be added to initiate it.
-
Issue: Low Yield in Schiemann Reaction: The diazonium tetrafluoroborate salt must be completely dry before thermal decomposition. The presence of water can lead to phenol formation as a major side product.
Part 5: Conclusion
The synthesis of this compound from fluorobenzene is not achieved through a direct acylation due to the ortho-, para-directing nature of the fluorine substituent. This guide provides two robust, multi-step pathways that address this regiochemical challenge. The first, a linear synthesis starting from benzene, utilizes the meta-directing power of a ketone to install a nitro group that is subsequently converted to fluorine. The second, a convergent approach, employs a Grignard reaction on a pre-functionalized meta-fluorinated precursor. The choice of route depends on the availability of starting materials, scalability, and the specific capabilities of the laboratory. Both methods are grounded in fundamental principles of organic synthesis and provide reliable access to this valuable pharmaceutical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistryjournals.net [chemistryjournals.net]
- 6. 傅-克酰基化反应 [sigmaaldrich.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3'-Fluoropropiophenone: Properties, Reactivity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of foundational knowledge when working with key chemical intermediates. 3'-Fluoropropiophenone is one such compound, a versatile building block whose utility in pharmaceutical synthesis and materials science is continually expanding. This guide is crafted not as a rigid encyclopedia, but as a practical, in-depth resource for the laboratory professional. It moves beyond a simple recitation of facts to explain the why—the causal relationships behind its spectral characteristics, its reactivity, and the protocols we use to analyze it. Every piece of data and every protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. The aim is to provide you, the researcher, with the expertise and confidence to effectively utilize this compound in your own critical work.
Core Molecular and Physical Characteristics
This compound, with the systematic IUPAC name 1-(3-fluorophenyl)propan-1-one, is an aromatic ketone distinguished by a fluorine atom at the meta-position of the phenyl ring.[1] This single atomic substitution has profound effects on the molecule's electronic properties and, consequently, its chemical behavior.
Structural and General Properties
The fundamental properties of this compound are summarized below. Its melting point of 21°C means it can exist as either a low-melting solid or a colorless to yellow liquid/oil under typical laboratory conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 455-67-4 | [1][3] |
| Molecular Formula | C₉H₉FO | [1][3] |
| Molecular Weight | 152.17 g/mol | [3][4] |
| Appearance | Colorless to yellow liquid or low-melting solid | [2] |
| IUPAC Name | 1-(3-fluorophenyl)propan-1-one | [1][4] |
| Synonyms | Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone | [2][4] |
Physicochemical Data
The physicochemical properties are crucial for predicting behavior in reaction mixtures and analytical systems. The LogP value of approximately 2.3 indicates moderate lipophilicity.
| Property | Value | Source(s) |
| Melting Point | 21 °C | [2] |
| Boiling Point | 94-96 °C (at 5 mmHg) | [2] |
| Density | ~1.1 g/cm³ | |
| Refractive Index (n20/D) | ~1.505 | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | |
| LogP | 2.30 | |
| Solubility | Soluble in chloroform, ethyl acetate. | [2] |
Note: Quantitative solubility data in common organic solvents is not widely published. Based on its structure, it is expected to be freely soluble in polar aprotic solvents like acetone, THF, and acetonitrile, as well as chlorinated solvents and aromatic hydrocarbons like toluene. It is expected to have low solubility in water.
Spectroscopic Profile: A Detailed Interpretation
Spectroscopic analysis provides an empirical fingerprint of a molecule. For this compound, the interplay between the aromatic ring, the carbonyl group, and the fluorine atom creates a distinct and interpretable spectral signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this compound. The presence of ¹⁹F introduces characteristic couplings that are invaluable for unambiguous assignment.
-
δ ~7.7-7.8 ppm (dt, 1H, H-2') : This signal, a doublet of triplets, corresponds to the proton ortho to the carbonyl group. It is deshielded by the carbonyl's anisotropic effect. The triplet splitting arises from coupling to H-4' and H-6' (J≈7.6 Hz), and the doublet splitting is due to the smaller four-bond coupling to the fluorine atom (⁴JHF ≈ 2.0 Hz).
-
δ ~7.6-7.7 ppm (ddd, 1H, H-6') : This proton, also ortho to the carbonyl, appears as a doublet of doublet of doublets. It couples to H-5' (³JHH ≈ 8.0 Hz), H-2' (⁴JHH ≈ 1.5 Hz), and importantly, to the fluorine atom (³JHF ≈ 9.0 Hz).
-
δ ~7.4-7.5 ppm (td, 1H, H-5') : The proton para to the carbonyl group appears as a triplet of doublets. The large triplet splitting is from coupling to its ortho neighbors H-4' and H-6' (J≈8.0 Hz), and the doublet splitting is from the three-bond coupling to fluorine (³JHF ≈ 5.5 Hz).
-
δ ~7.2-7.3 ppm (tdd, 1H, H-4') : This proton, meta to the carbonyl and ortho to the fluorine, is the most complex. It shows coupling to H-5' (³JHH ≈ 8.0 Hz), H-2' (³JHH ≈ 7.6 Hz), H-6' (⁵JHH ≈ 2.5 Hz), and the large ortho coupling to fluorine (²JHF ≈ 9.0 Hz).
-
δ ~2.9-3.0 ppm (q, 2H, -CO-CH₂-CH₃) : The methylene protons adjacent to the carbonyl group appear as a quartet due to coupling with the neighboring methyl protons (³JHH ≈ 7.2 Hz).
-
δ ~1.2 ppm (t, 3H, -CO-CH₂-CH₃) : The terminal methyl protons appear as a triplet, coupled to the adjacent methylene protons (³JHH ≈ 7.2 Hz).
Carbon-fluorine coupling is a key feature, with the magnitude of the coupling constant (JCF) decreasing with the number of bonds separating the nuclei.
| Carbon Atom | Predicted δ (ppm) | C-F Coupling (JCF) | Rationale |
| C=O | ~199 | ⁴JCF ≈ 3-4 Hz | Typical chemical shift for an aryl ketone carbonyl. |
| C-1' | ~139 | ²JCF ≈ 7-8 Hz | The ipso-carbon attached to the carbonyl group. |
| C-3' | ~163 | ¹JCF ≈ 245-250 Hz | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |
| C-5' | ~130 | ³JCF ≈ 8-9 Hz | Aromatic CH carbon. |
| C-2' | ~124 | ³JCF ≈ 2-3 Hz | Aromatic CH carbon. |
| C-6' | ~120 | ²JCF ≈ 21-22 Hz | Aromatic CH carbon ortho to the fluorine. |
| C-4' | ~115 | ²JCF ≈ 21-22 Hz | Aromatic CH carbon ortho to the fluorine, shielded by fluorine's electron-donating resonance effect. |
| -CH₂- | ~32 | ⁵JCF ≈ 1-2 Hz | Aliphatic carbon adjacent to the carbonyl. |
| -CH₃ | ~8.5 | No significant coupling | Terminal aliphatic carbon. |
Infrared (IR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups. The electron-withdrawing nature of the fluorine atom and the carbonyl group influences the exact position of the absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |
| ~3070 | Medium-Weak | C-H Stretch | Aromatic C-H stretching. |
| ~2980, ~2940 | Medium | C-H Stretch | Asymmetric and symmetric stretching of the aliphatic CH₂ and CH₃ groups. |
| ~1690 | Strong, Sharp | C=O Stretch | The strong absorption is characteristic of a conjugated ketone. The position is slightly higher than a non-fluorinated analogue due to the inductive electron withdrawal by fluorine. |
| ~1610, ~1585 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~1250 | Strong | C-F Stretch | A strong, characteristic band for the aryl-fluorine bond stretch. |
| ~1220 | Strong | C-CO-C Stretch | Asymmetric stretching of the ketone backbone. |
| ~790, ~700 | Strong | C-H Bend | Out-of-plane bending for the 1,3-disubstituted aromatic ring. |
Mass Spectrometry (MS)
Under electron ionization (EI), this compound (M.W. 152.17) undergoes predictable fragmentation, providing a fingerprint for identification.
-
Molecular Ion (M⁺˙), m/z = 152 : The parent peak, corresponding to the intact molecule radical cation. Its presence confirms the molecular weight.
-
Base Peak, m/z = 123 : This peak arises from the loss of the ethyl group (•CH₂CH₃, 29 Da) via alpha-cleavage. This is a very favorable fragmentation for ketones, forming the stable 3-fluorobenzoyl cation.
-
Fragment, m/z = 95 : This significant fragment is formed from the benzoyl cation (m/z 123) by the loss of carbon monoxide (CO, 28 Da), resulting in the 3-fluorophenyl cation.
-
Fragment, m/z = 75 : Loss of a fluorine radical (•F, 19 Da) from the 3-fluorophenyl cation (m/z 95) can lead to the benzyne cation fragment.
The fragmentation pathway can be visualized as a logical cascade originating from the molecular ion.
Caption: Key fragmentation pathway of this compound in EI-MS.
Synthesis and Chemical Reactivity
The reactivity of this compound is governed by three main centers: the aromatic ring, the electrophilic carbonyl carbon, and the acidic α-protons. The fluorine atom primarily exerts its influence through a strong inductive electron-withdrawing effect (-I) and a weaker resonance-donating effect (+R).
Common Synthetic Routes
This compound is typically prepared via Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like AlCl₃.
Caption: Synthesis via Friedel-Crafts acylation.
An alternative laboratory-scale synthesis involves the oxidation of 1-(3-fluorophenyl)propan-1-ol with an oxidizing agent like Jones reagent (CrO₃/H₂SO₄ in acetone).
Key Reactions and Mechanistic Insights
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. A classic example is the Grignard reaction, which can be used to introduce a new carbon-carbon bond and form a tertiary alcohol.[5]
Caption: Nucleophilic addition of a Grignard reagent.
The methylene protons (α-protons) are acidic (pKa ≈ 19-20) and can be removed by a base to form an enolate nucleophile. This is the foundational step for many important reactions, including the synthesis of the antidepressant Bupropion.
α-Bromination: This reaction is a critical step in the synthesis of many pharmaceutical derivatives. It proceeds via an enol or enolate intermediate.[6] Under acidic conditions, the reaction can typically be stopped at the mono-bromination stage.
Caption: Acid-catalyzed α-bromination workflow.
The resulting α-bromoketone is a potent electrophile, primed for nucleophilic substitution (Sₙ2) by amines, such as tert-butylamine in the synthesis of Bupropion.
The substituents on the ring direct the position of incoming electrophiles. The acyl group (-COR) is a meta-director and strongly deactivating. The fluorine atom is an ortho-, para-director but is also deactivating. In this competitive scenario, the powerful deactivating effect of the acyl group dominates, directing most electrophilic attacks to the C-5' position (meta to the acyl group). However, reactions may be sluggish and require harsh conditions.
Analytical and Quality Control Protocols
Robust analytical methods are essential for verifying the purity and identity of this compound in research and manufacturing.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities.
Self-Validating Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane). An internal standard (e.g., dodecane) can be added for precise quantification.
-
Instrument Setup:
-
Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), provides excellent resolution for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet: Set to 250°C with a split ratio of 50:1 to prevent column overloading.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This temperature program ensures elution of the analyte and any higher-boiling impurities.
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identification: Confirm the identity of the main peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST). Key fragments to verify are m/z 152, 123, and 95.
-
Purity Assessment: Calculate purity by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a powerful method for purity analysis, especially for non-volatile contaminants.
Self-Validating Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase or acetonitrile.
-
Instrument Setup:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard choice for reversed-phase separation of moderately non-polar compounds.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. A good starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detector: UV-Vis detector set at a wavelength where the analyte has strong absorbance, typically around 254 nm, determined by a UV scan.
-
-
Data Analysis:
-
Identification: The identity is confirmed by matching the retention time of the main peak with that of a certified reference standard.
-
Purity Assessment: Purity is determined by area percent, similar to the GC method. The system's suitability is verified by ensuring adequate peak symmetry (tailing factor < 1.5) and resolution from any adjacent impurity peaks.
-
Safety, Handling, and Storage
As a Senior Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care.
-
Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Some classifications also include warnings for being harmful if swallowed (H302) and potentially causing respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended to minimize degradation.[2]
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous chemical waste in accordance with local regulations.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a strategy widely used in medicinal chemistry.
-
Pharmaceutical Synthesis: Its most prominent application is as a key starting material for the synthesis of Bupropion, an antidepressant and smoking cessation aid. It is also used in the development of novel analgesic and anti-inflammatory agents.
-
Materials Science: It can be used in the production of specialty polymers and resins, where the fluorine content can impart desirable properties like thermal resistance and low surface energy.
-
Chemical Research: It serves as a building block for creating diverse chemical libraries for screening purposes and as a substrate for studying the mechanisms of organic reactions involving fluorinated aromatic ketones.
References
A Technical Guide to the Synthesis and Evaluation of 3'-Fluoropropiophenone Analogs
<_>
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Fluoropropiophenone serves as a versatile chemical scaffold, recognized for its utility as a key intermediate in the synthesis of a wide range of organic molecules, particularly within pharmaceutical and medicinal chemistry.[1] The strategic placement of a fluorine atom on the phenyl ring enhances its chemical reactivity and provides a valuable tool for modulating the physicochemical and pharmacological properties of its derivatives.[1] This guide provides an in-depth exploration of the rationale, design, synthesis, and characterization of structural analogs based on the this compound core. We delve into key synthetic transformations, structure-activity relationships (SAR), and detailed, field-proven experimental protocols to empower researchers in the development of novel compounds.
Introduction: The Significance of the this compound Scaffold
This compound, also known as 1-(3-fluorophenyl)propan-1-one, is a ketone derivative that has garnered significant interest as a building block in organic synthesis.[1][2][3] Its structure is foundational to a class of compounds known as synthetic cathinones, which are β-keto amphetamine analogs.[4][5][6] The presence of the β-keto group is a defining feature of all synthetic cathinones.[5][6]
The introduction of a fluorine atom at the meta-position of the phenyl ring is not trivial. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, yet it can profoundly alter a molecule's properties, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug.
-
Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially enhancing binding affinity and potency.
-
Lipophilicity & Permeability: Strategic fluorination can modulate a compound's lipophilicity, influencing its ability to cross biological membranes like the blood-brain barrier.
These attributes make this compound and its analogs compelling targets for drug discovery programs, particularly in neuroscience, where they often interact with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5][6][7]
Rationale for Analog Development: Tuning Pharmacological Activity
The primary goal of developing structural analogs of this compound is to systematically modify its chemical structure to achieve a desired pharmacological profile. This involves fine-tuning the compound's interaction with biological targets, primarily the monoamine transporters.[7][8] Synthetic cathinones can act as either transporter blockers (like cocaine) or transporter substrates that induce neurotransmitter release (like amphetamine).[6][7] The specific structural features of an analog dictate its mechanism of action and its selectivity for DAT, SERT, or NET.[7][8][9]
Key objectives in analog design include:
-
Potency: Increasing the affinity of the compound for its intended target.
-
Selectivity: Enhancing the compound's affinity for one transporter over others to minimize off-target effects. For example, higher potency at SERT compared to DAT may be associated with empathogenic effects, while high DAT potency is linked to abuse potential.[10][11]
-
Mechanism of Action: Shifting the compound's function from a releasing agent to an uptake inhibitor, or vice versa.
-
Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.
Core Synthetic Strategies and Structure-Activity Relationships (SAR)
The synthesis of this compound analogs typically begins with the core structure and extends through several key transformations. The molecular scaffold offers three primary regions for modification, each influencing the final compound's properties in predictable ways.[8]
Caption: Key regions for structural modification of the this compound scaffold.
Synthesis of the this compound Core
The most direct method for synthesizing the propiophenone core is through a Friedel-Crafts acylation .[12][13] This reaction involves treating an aromatic compound (fluorobenzene) with an acylating agent (propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14][15] The reaction proceeds via the formation of a resonance-stabilized acylium ion, which acts as the electrophile.[13]
An alternative route involves the reaction of 3-fluorobenzonitrile with a Grignard reagent like ethylmagnesium bromide, followed by acidic hydrolysis.[16][17]
Region 1: Phenyl Ring Substitution
Further substitution on the aromatic ring can dramatically alter transporter selectivity.
-
SAR Insights:
-
Para-substitution (at the 4-position) with bulky or electron-withdrawing groups, such as trifluoromethyl (CF₃), tends to enhance selectivity towards SERT.[8]
-
Meta-substituted cathinones (like the parent 3'-fluoro compound) often exhibit higher affinity for DAT compared to their para-analogs, leading to greater psychostimulant effects.[8]
-
Adding a 3,4-methylenedioxy group (as seen in methylone or MDPV) generally shifts selectivity toward SERT.[18]
-
Region 2 & 3: Side-Chain and Amino Group Modifications (The Mannich Reaction)
The most common strategy for introducing the crucial β-amino group and modifying the side chain is the Mannich reaction . This is a three-component reaction involving the ketone (this compound), an aldehyde (often formaldehyde), and a primary or secondary amine hydrochloride.[19][20][21][22] This versatile reaction forms both a C-C and a C-N bond in a single pot.[20][21]
The general workflow is as follows:
-
α-Halogenation (Intermediate Step): A common precursor route involves the α-bromination of this compound. This reaction proceeds under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking Br₂.[9][23][24][25] This creates a reactive α-bromoketone intermediate.
-
Nucleophilic Substitution: The α-bromoketone is then reacted with a desired primary or secondary amine (e.g., methylamine, pyrrolidine). The amine displaces the bromide to form the final β-aminoketone, a structural analog of this compound.
-
SAR Insights (α-Carbon Chain):
-
Increasing the length of the alkyl chain on the α-carbon (from methyl to propyl, butyl, etc.) generally increases potency at DAT.[7][8] This is particularly evident in the α-pyrrolidinophenone series (e.g., α-PVP, α-PHP).[6][7][10]
-
Longer aliphatic side chains have also been correlated with increased cytotoxicity.[8]
-
-
SAR Insights (Amino Group):
-
N-Alkylation: Increasing the size of the N-alkyl group (e.g., from N-methyl to N-ethyl) can increase DAT inhibitor potency.[18]
-
Cyclization: Incorporating the nitrogen into a pyrrolidine ring is a common modification that often results in potent DAT blockers with high abuse potential.[6][7][10] These compounds are typically pure uptake inhibitors rather than neurotransmitter releasers.[6][10]
-
Analytical Characterization and Quality Control
Ensuring the identity, purity, and structure of newly synthesized analogs is critical. A multi-technique approach provides a self-validating system for characterization.
| Analytical Technique | Purpose | Key Information Provided |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Provides the molecular weight of the compound, confirming the elemental composition. Fragmentation patterns offer structural clues. |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the precise arrangement of atoms and the carbon-hydrogen framework. Essential for identifying isomers. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone. |
| HPLC / UPLC | Purity Assessment | Quantifies the purity of the final compound by separating it from starting materials, by-products, and other impurities. |
This combination of techniques is standard in forensic and medicinal chemistry for the unambiguous identification of synthetic cathinone derivatives.[26][27][28][29]
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety guidelines.
Protocol: Synthesis of 3'-Fluoro-α-bromopropiophenone
Causality: This protocol uses acid-catalyzed bromination. The acid (HBr in acetic acid) promotes the formation of the enol tautomer, which is the active nucleophile that reacts with elemental bromine.[9][24][25] This method favors mono-halogenation, whereas base-promoted halogenation can lead to multiple additions.[30]
-
Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of ketone), add a catalytic amount of 48% HBr (2-3 drops).
-
Bromine Addition: While stirring at room temperature, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes. The red-brown color of the bromine should dissipate as it is consumed.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Pour the reaction mixture slowly into a beaker of ice water (50 mL). The product will precipitate as a solid or oil.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone. The product can be further purified by recrystallization or column chromatography.
Protocol: Synthesis of a β-Aminoketone Analog (e.g., 3'-Fluoro-N-methylcathinone)
Causality: This is a nucleophilic substitution reaction. The highly basic amine acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide leaving group. A weak base like triethylamine is added to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.[31]
-
Reaction Setup: Dissolve the crude 3'-fluoro-α-bromopropiophenone (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile (10 mL per gram).
-
Amine Addition: Add a solution of methylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in the same solvent.
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Add dilute hydrochloric acid to the reaction mixture. Separate the aqueous layer and wash the organic layer with water.
-
Basification & Extraction: Make the aqueous layer alkaline (pH > 10) with 2M sodium hydroxide. Extract the freebase product with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure β-aminoketone. The hydrochloride salt can be prepared by treating a solution of the freebase in ether with ethereal HCl.
Synthetic Workflow Visualization
The overall process from starting materials to a final, characterized analog can be visualized as follows:
Caption: General workflow for the synthesis and purification of this compound analogs.
Conclusion
The this compound scaffold is a powerful and adaptable platform for the design and synthesis of novel psychoactive compounds and potential therapeutic agents. By understanding the fundamental synthetic reactions, such as Friedel-Crafts acylation and Mannich-type reactions, and by leveraging established structure-activity relationships, researchers can rationally design analogs with tailored pharmacological profiles. The strategic modification of the phenyl ring, α-carbon side chain, and terminal amino group provides a robust toolkit for modulating potency and selectivity at monoamine transporters. Rigorous purification and analytical characterization are paramount to ensuring the integrity of the synthesized compounds and the validity of subsequent biological evaluation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 4. dea.gov [dea.gov]
- 5. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 14. CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google Patents [patents.google.com]
- 15. US3145216A - Friedel-crafts ketone synthesis - Google Patents [patents.google.com]
- 16. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Bot Verification [rasayanjournal.co.in]
- 21. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 22. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 23. youtube.com [youtube.com]
- 24. glaserr.missouri.edu [glaserr.missouri.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Identification and analytical characterization of nine synthetic cathinone derivatives N-ethylhexedrone, 4-Cl-pentedrone, 4-Cl-α-EAPP, propylone, N-ethylnorpentylone, 6-MeO-bk-MDMA, α-PiHP, 4-Cl-α-PHP, and 4-F-α-PHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 29. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Video: Base-Promoted α-Halogenation of Aldehydes and Ketones [jove.com]
- 31. Mephedrone - Wikipedia [en.wikipedia.org]
Spectroscopic Data of 3'-Fluoropropiophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3'-Fluoropropiophenone (CAS 455-67-4), a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and regulatory compliance in drug development. This document will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for this compound, offering insights grounded in established scientific principles.
Molecular Structure and Key Identifiers
This compound, with the IUPAC name 1-(3-fluorophenyl)propan-1-one, possesses a molecular formula of C₉H₉FO and a molecular weight of approximately 152.17 g/mol .[1][2][3] The structural formula, presented below, highlights the key functional groups: a meta-substituted fluorophenyl ring and a propiophenone moiety.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 - 7.74 | m | 1H | Ar-H |
| 7.69 - 7.65 | m | 1H | Ar-H |
| 7.47 - 7.41 | m | 1H | Ar-H |
| 7.24 - 7.19 | m | 1H | Ar-H |
| 3.01 | q, J = 7.2 Hz | 2H | -CH₂- |
| 1.23 | t, J = 7.2 Hz | 3H | -CH₃ |
Interpretation and Causality:
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (δ 7.0-8.0 ppm) and the aliphatic region (δ 1.0-3.5 ppm).
-
Aromatic Protons (δ 7.19-7.78 ppm): The four protons on the fluorophenyl ring are chemically non-equivalent due to the meta-substitution pattern and the electronic influence of the fluorine and propiophenone groups. This results in complex multiplets. The downfield chemical shifts are a consequence of the deshielding effect of the aromatic ring current.
-
Methylene Protons (δ 3.01 ppm): The two protons of the methylene group (-CH₂-) adjacent to the carbonyl group are deshielded by the electron-withdrawing nature of the carbonyl, resulting in a downfield shift to approximately 3.01 ppm. The signal appears as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).
-
Methyl Protons (δ 1.23 ppm): The three protons of the terminal methyl group (-CH₃) are the most shielded, appearing as a triplet at around 1.23 ppm. The triplet multiplicity arises from coupling to the two adjacent methylene protons (n+1 rule, 2+1=3).
Experimental Protocol: ¹H NMR Spectroscopy
Caption: Workflow for ¹H NMR data acquisition and processing.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 199.1 | C=O |
| 162.8 (d, ¹JCF = 247.5 Hz) | C-F |
| 139.1 (d, ³JCF = 6.3 Hz) | C-C=O |
| 130.3 (d, ³JCF = 7.5 Hz) | Ar-CH |
| 123.8 (d, ⁴JCF = 2.5 Hz) | Ar-CH |
| 120.9 (d, ²JCF = 21.3 Hz) | Ar-CH |
| 115.0 (d, ²JCF = 22.5 Hz) | Ar-CH |
| 31.9 | -CH₂- |
| 8.4 | -CH₃ |
Interpretation and Causality:
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (δ 199.1 ppm): The carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift far downfield.
-
Aromatic Carbons (δ 115.0-162.8 ppm): The six aromatic carbons are all chemically non-equivalent. The carbon directly bonded to the highly electronegative fluorine atom (C-F) exhibits a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons also show smaller carbon-fluorine couplings over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which can be invaluable for definitive assignments.
-
Aliphatic Carbons (δ 8.4 and 31.9 ppm): The methylene carbon (-CH₂-) is more deshielded than the methyl carbon (-CH₃) due to its proximity to the electron-withdrawing carbonyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters. A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope. The acquisition time is also typically longer to achieve a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
FT-IR Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2980, ~2940 | Weak | Aliphatic C-H stretch |
| ~1690 | Strong | C=O stretch (Aryl ketone) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1260 | Strong | C-F stretch |
| ~880, ~790 | Strong | Aromatic C-H out-of-plane bend |
Data sourced from PubChem.[1]
Interpretation and Causality:
-
C=O Stretch (~1690 cm⁻¹): The strong absorption at approximately 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ketone.
-
C-H Stretches (~2940-3070 cm⁻¹): The absorptions above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring, while those below 3000 cm⁻¹ correspond to the C-H stretching of the aliphatic ethyl group.
-
Aromatic C=C Stretches (~1480-1600 cm⁻¹): The absorptions in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-F Stretch (~1260 cm⁻¹): The strong absorption around 1260 cm⁻¹ is indicative of the carbon-fluorine bond stretch.
-
Aromatic C-H Bends (~790-880 cm⁻¹): The strong absorptions in this region are due to the out-of-plane bending of the C-H bonds on the meta-substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: Workflow for ATR-FT-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 152 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - C₂H₅]⁺ |
| 95 | High | [C₆H₄F]⁺ |
| 75 | Moderate | [C₆H₃]⁺ |
Data sourced from PubChem.[1]
Interpretation and Causality:
-
Molecular Ion Peak (m/z 152): The peak at m/z 152 corresponds to the molecular weight of this compound, confirming its elemental composition.
-
Alpha-Cleavage (m/z 123): The base peak at m/z 123 is a result of alpha-cleavage, a common fragmentation pathway for ketones. This involves the loss of the ethyl radical (•C₂H₅) from the molecular ion, forming a stable acylium ion.
-
Further Fragmentation (m/z 95 and 75): The peak at m/z 95 corresponds to the fluorophenyl cation, formed by the loss of carbon monoxide (CO) from the acylium ion. The peak at m/z 75 is likely due to the loss of HF from the fluorophenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS data acquisition.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of this compound. Each technique offers a unique piece of the structural puzzle, and together they form an indispensable toolkit for the analytical chemist in the pharmaceutical industry. The protocols and interpretations provided in this guide are intended to serve as a practical resource for researchers and scientists working with this important chemical entity.
References
Introduction: Understanding the Profile of 3'-Fluoropropiophenone
An In-depth Technical Guide to the Safe Handling of 3'-Fluoropropiophenone
This compound (CAS No. 455-67-4) is a fluorinated ketone widely utilized as a key intermediate in pharmaceutical research and drug development, notably in the synthesis of compounds like Bupropion.[1][2] Its utility in creating complex molecular architectures necessitates its presence in many research laboratories. However, its chemical reactivity and hazard profile demand a comprehensive and nuanced understanding of its safety and handling protocols.
This guide moves beyond generic safety data to provide researchers, scientists, and drug development professionals with a practical, in-depth framework for managing this compound safely. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding rather than mere compliance.
Section 1: Core Chemical and Physical Characteristics
A foundational element of safe handling is understanding the substance's physical behavior. This compound is often described as a clear, colorless to yellow oil or solid.[1][3] This variability is critical; with a melting point of approximately 21°C, its physical state can change depending on the ambient temperature of the laboratory.[1][3][4] This dual-state nature directly impacts handling, storage, and spill response procedures.
| Property | Value | Source(s) |
| CAS Number | 455-67-4 | [3][4][5] |
| Molecular Formula | C9H9FO | [3][5][6] |
| Molecular Weight | 152.17 g/mol | [3][4][5] |
| Appearance | Clear colorless to yellow oil or solid | [1][3] |
| Melting Point | 21°C | [1][3][4] |
| Boiling Point | 94-96°C at 5 mmHg | [1][3] |
| Density | ~1.1 g/cm³ | [6] |
| Flash Point | > 110°C / Combustible Liquid | [7][8] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][3] |
Section 2: Comprehensive Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) provides a clear summary of its risks, which are consistently reported across multiple safety data repositories.[1][5][7]
GHS Hazard Statements:
-
H315: Causes skin irritation. [4][5][7] This is a primary hazard, indicating that direct contact with the skin can lead to inflammation, redness, or discomfort.
-
H319: Causes serious eye irritation. [4][5][7] Contact with the eyes can result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [5][7] Inhalation of vapors or aerosols can irritate the respiratory tract.
-
H227: Combustible liquid. [7] While it has a high flash point, it can ignite with a sufficient heat source.
-
H302: Harmful if swallowed. [5] This classification appears in some, but not all, notifications, suggesting a moderate oral toxicity risk.[5]
These classifications are the cornerstone of our risk assessment and inform every subsequent handling and emergency protocol.
Section 3: The Hierarchy of Controls: A Proactive Safety Paradigm
Effective safety management prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in industrial hygiene.
-
Elimination/Substitution: In research contexts, eliminating a key intermediate is often not possible. However, a thorough risk assessment should always consider if a less hazardous analogue could achieve the same synthetic goal.
-
Engineering Controls: The most critical and effective control is to handle this compound within a certified chemical fume hood.[8][10] This contains vapors, preventing respiratory exposure, and provides a physical barrier in case of splashes. Eyewash stations and safety showers must be readily accessible.[8][10][11]
-
Administrative Controls: This guide serves as an administrative control. All personnel must be trained on the specific hazards and handling procedures outlined here. Clear Standard Operating Procedures (SOPs) must be in place, and areas where the chemical is stored and used should be clearly marked.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. Its use is mandatory, even with robust engineering controls in place.
Section 4: Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are non-negotiable. The GHS hazard statements H315 (skin irritation) and H319 (serious eye irritation) are the primary drivers for this protocol.[5][7]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[8][10] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves.[3] Given its organic nature, nitrile or neoprene gloves are appropriate for incidental contact. For extended handling, consult a glove compatibility chart. Always inspect gloves before use and remove them with care to avoid contaminating the skin.[11]
-
Clothing: A flame-resistant lab coat must be worn and kept fully buttoned.[3] Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[11] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10]
Section 5: Experimental Workflow: Handling and Storage Protocols
Adherence to a systematic workflow minimizes risk during experimental procedures.
Protocol 1: Standard Laboratory Handling
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Verify the locations of the nearest safety shower and eyewash station.[10]
-
PPE Donning: Put on all required PPE as described in Section 4.
-
Chemical Transport: Transport the container in a secondary, chemically resistant container to prevent spills.
-
Dispensing: Conduct all dispensing and weighing operations inside the fume hood.[11] Since the material may be a low-melting solid, a water bath may be required for gentle warming if a liquid state is needed. Do not use a direct heat source.
-
Reaction Setup: Keep all reaction vessels clearly labeled. Use equipment that is in good condition and properly secured.
-
Post-Handling: After use, tightly close the primary container.[8][10][11] Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[7][10]
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing accidents.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][3][10] The recommended storage condition is often sealed in dry, room temperature settings.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
-
Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[8][10][11]
Section 6: Emergency Management: A Validating System of Response
Emergency protocols must be clear, concise, and regularly drilled. The "Three C's" provide a simple framework for initial response: Check, Call, Care.[12]
Protocol 2: Spill Response
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[7]
-
Control Vapors & Ignition: As it is a combustible liquid, ensure all ignition sources are eliminated.[7] Maintain ventilation, preferably through a fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material like vermiculite or sand.[7]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[7][8]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[7]
Protocol 3: First Aid and Exposure Response
The "Three P's" of first aid—Preserve Life, Prevent Deterioration, and Promote Recovery—guide the response to a personnel exposure.[13][14][15]
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][16] Remove contact lenses if present and easy to do.[2][17] Seek immediate medical attention.[3]
-
Skin Contact (H315): Immediately remove all contaminated clothing.[16] Wash the affected skin area with plenty of soap and water.[8] If skin irritation occurs, seek medical attention.[17]
-
Inhalation (H335): Move the affected person to fresh air and keep them in a position comfortable for breathing.[7][16] If the person is not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion (H302): Do NOT induce vomiting.[11] Rinse the mouth with water.[16] Seek immediate medical attention.[8]
Section 7: Waste Disposal
All waste containing this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.[18]
-
Waste should be collected in clearly labeled, sealed containers.
-
Disposal must be carried out by a licensed waste disposal company, typically via incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[7]
Conclusion
This compound is a valuable tool in chemical synthesis, but its potential hazards require diligent and informed safety practices. By understanding its chemical properties, adhering to the hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely harness its synthetic utility. This guide provides the technical foundation for that safe handling, grounded in authoritative data and a proactive safety culture.
References
- 1. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 2. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. cochise.edu [cochise.edu]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 455-67-4 Name: this compound [xixisys.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Three C’s of an Emergency & Three P’s of First Aid | Idaho Medical Academy [idahomedicalacademy.com]
- 13. 3 Ps of First Aid: Essential Steps to Tackle Emergencies [emergencyfirstaidatworkcourse.co.uk]
- 14. entropysurvival.com [entropysurvival.com]
- 15. safetyservicesdirect.com [safetyservicesdirect.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. This compound | 455-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
solubility of 3'-Fluoropropiophenone in organic solvents
An In-depth Technical Guide to the Solubility of 3'-Fluoropropiophenone in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, presents a framework for solvent selection using Hansen Solubility Parameters, and offers detailed, field-proven experimental protocols for quantitative solubility determination. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: The Significance of Solubility for this compound
This compound (CAS 455-67-4) is an aromatic ketone that serves as a critical building block in organic synthesis, notably as an intermediate for pharmacologically active molecules.[1] Its physicochemical properties, particularly its solubility in organic solvents, are of paramount importance for a range of applications, from reaction kinetics and process scale-up to purification and formulation. Understanding and controlling solubility is a critical determinant for achieving desired product yield, purity, and performance.
This guide provides a senior application scientist's perspective on approaching the solubility of this compound. We will move beyond a simple list of solvents to explain the underlying intermolecular forces that dictate solubility and provide a robust framework for both predicting and experimentally verifying the solubility of this compound.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential before exploring its behavior in various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO | [2][3][4] |
| Molecular Weight | 152.17 g/mol | [1][2][4][5] |
| Appearance | Clear, colorless oil or low-melting solid | [1][2] |
| Melting Point | 21 °C | [1][2][5] |
| Boiling Point | 94-96 °C at 5 mmHg | [1][2] |
| Density | ~1.074 - 1.1 g/cm³ | [2][3] |
| LogP | 2.30 | [3] |
The structure of this compound, featuring a polar carbonyl group, a fluorine atom which imparts electronegativity, and a largely nonpolar aromatic ring and ethyl chain, suggests a nuanced solubility profile. It is not strictly polar or nonpolar, and its interactions with solvents will be a balance of dipole-dipole forces, London dispersion forces, and potential weak hydrogen bonding.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
Instead of relying on trial-and-error, a more systematic approach to solvent selection can be achieved using the Hansen Solubility Parameters (HSP).[6][7] The core principle of HSP is "like dissolves like," where solubility is predicted by comparing the cohesion energy parameters of the solute (this compound) and the solvent.[8]
The total cohesion energy is divided into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional Hansen space predicts miscibility. A smaller distance implies higher affinity and greater solubility.[6]
While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods or computational models like COSMO-RS.[9][10] For the purpose of this guide, we will focus on the practical application of this theory in solvent screening.
Logical Workflow for Solvent Screening using HSP
Caption: HSP workflow for systematic solvent screening.
Qualitative Solubility of this compound
Based on chemical supplier information and the principle of "like dissolves like," this compound is known to be soluble in the following solvents:
Given its structure, it is also anticipated to be soluble in a range of common organic solvents such as:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Alcohols: Methanol, Ethanol, Isopropanol (though solubility may be more limited in lower alcohols due to their polarity)
-
Halogenated Solvents: Dichloromethane
It is expected to have low solubility in highly polar solvents like water and nonpolar aliphatic hydrocarbons like hexane.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details the equilibrium solubility method, a robust technique to determine the saturation solubility of this compound at a specific temperature. This method relies on creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in a filtered aliquot.
Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with Teflon-lined caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Safety Precautions
-
This compound is classified as a combustible liquid and causes skin and serious eye irritation.[5][11] It may also cause respiratory irritation.[11]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[2]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before commencing work.[11]
Step-by-Step Methodology
Part A: Preparation of Saturated Solutions
-
Aliquot Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into a series of labeled vials.
-
Add Excess Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid or liquid so that a visible amount of undissolved material remains after equilibration. This ensures saturation.
-
Seal Vials: Tightly cap the vials to prevent solvent evaporation.
-
Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
Part B: Sample Preparation and Analysis
-
Allow Solids to Settle: After the equilibration period, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved material to settle.
-
Withdraw Aliquot: Carefully withdraw a sample from the clear supernatant using a syringe.
-
Filter Sample: Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.
-
Dilute Sample: Accurately perform a serial dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopic method.[12] A calibration curve must be prepared using standards of this compound of known concentrations.
Self-Validating System Checks
-
Visual Confirmation: A visible excess of the solute should be present in the vials before and after equilibration.
-
Time-Point Analysis: For a new solvent system, take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured solubility is constant).
-
Mass Balance (Optional): After sampling, the remaining undissolved solid can be dried and weighed to perform a mass balance calculation, though this is often complex and less common than time-point analysis.
Visualization of the Experimental Workflow
Caption: Experimental workflow for quantitative analysis.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in scientific research and drug development. This guide has provided a robust framework for understanding, predicting, and, most importantly, experimentally determining this property. By leveraging theoretical models like Hansen Solubility Parameters for initial screening and employing rigorous experimental methods like the equilibrium solubility protocol, researchers can confidently select optimal solvent systems. This systematic approach ensures reproducibility, enhances process efficiency, and provides the foundational data necessary for successful synthesis, purification, and formulation endeavors.
References
- 1. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]
- 4. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 3'-Fluoropropiophenone: Properties, Synthesis, and Applications
Abstract: This technical guide provides an in-depth analysis of 3'-Fluoropropiophenone (CAS No. 455-67-4), a versatile ketone intermediate crucial in modern organic synthesis. We will explore its fundamental chemical identity, including its IUPAC nomenclature and various synonyms, and detail its physicochemical properties. This document presents a validated synthetic protocol, elucidates its key applications in pharmaceutical development and material science, and outlines essential safety and handling information. This guide is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who utilize fluorinated aromatic compounds as strategic building blocks.
Core Chemical Identity: Nomenclature and Identifiers
This compound is an aromatic ketone characterized by a propiophenone structure with a fluorine atom substituted at the meta-position (position 3) of the phenyl ring. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in various synthetic pathways[1].
The compound is unequivocally identified by the following nomenclature and registry numbers:
-
Common Synonyms : 3-Fluoropropiophenone, Ethyl 3-fluorophenyl ketone, m-Fluoropropiophenone, Ethyl m-fluorophenyl ketone[1][2][3][5][6][7]
Physicochemical and Spectroscopic Properties
The physical state of this compound is temperature-dependent; with a melting point of 21 °C, it may present as a colorless to light yellow liquid or a solid at or near room temperature[1][3][5][7]. It is reported to be soluble in organic solvents such as chloroform and ethyl acetate[3][5][12].
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO | [2][10] |
| Molecular Weight | 152.17 g/mol | [2][10] |
| Melting Point | 21 °C | [1][2][3][5] |
| Boiling Point | 96 °C @ 5 mmHg | [1][3][7] |
| Density | ~1.074 g/cm³ (Predicted) | [3][5] |
| Refractive Index (n20/D) | ~1.505 | [1][2][5] |
| Appearance | Clear colorless oil or light yellow liquid/solid | [1][3][5] |
Spectroscopic Data
Spectroscopic data are critical for the structural confirmation of this compound. Experimental spectra are publicly available through various databases. The National Institute of Standards and Technology (NIST) provides its mass spectrum and gas-phase infrared (IR) spectrum[11]. Additionally, Fourier-transform infrared (FTIR) and Raman spectra can be found in the PubChem database[4]. A representative ¹H NMR spectrum is described in patent literature, confirming the proton environments within the molecule[13].
Synthesis and Manufacturing
This compound is typically synthesized through the oxidation of a corresponding secondary alcohol. This transformation is a standard and efficient method for producing ketones, where the choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation.
Representative Synthetic Protocol: Oxidation of 1-(3-fluorophenyl)propan-1-ol
A well-documented method for preparing this compound involves the oxidation of 1-(3-fluorophenyl)propan-1-ol using Jones reagent[13]. Jones oxidation is a robust and widely used method for converting primary and secondary alcohols to carboxylic acids and ketones, respectively. The chromium-based reagent provides a powerful and often rapid conversion under acidic conditions.
Experimental Protocol:
-
Reaction Setup : In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 100 g of 1-(3-fluorophenyl)propan-1-ol in 1 L of acetone.
-
Cooling : Cool the solution to a temperature between 0 and 10 °C using an ice bath. Maintaining this low temperature is crucial to control the exothermic nature of the oxidation.
-
Reagent Addition : Add 350 ml of Jones reagent dropwise to the stirred solution over a period of two hours, ensuring the temperature remains within the 0 to 10 °C range.
-
Reaction Completion : After the addition is complete, continue stirring the reaction mixture at 0 to 10 °C for an additional hour to ensure full conversion of the starting material.
-
Solvent Removal : Remove the acetone solvent under reduced pressure (in vacuo).
-
Work-up and Extraction : Extract the resulting residue with 400 ml of dichloromethane (DCM). The organic layer, containing the desired product, is then separated.
-
Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate to remove residual water. Filter the drying agent and remove the DCM in vacuo to yield this compound as a yellow oil[13].
Caption: Synthetic workflow for this compound via Jones oxidation.
Key Applications in Research and Development
This compound's value lies in its dual reactivity, stemming from the ketone functional group and the fluorinated aromatic ring. It serves as a pivotal intermediate in multiple fields[1].
-
Pharmaceutical Development : The compound is a key building block in the synthesis of complex organic molecules for medicinal chemistry[1]. Its structure is incorporated into novel compounds being investigated for therapeutic effects, particularly as analgesics and anti-inflammatory agents[1]. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). While direct examples are proprietary, the analogous 3-chloropropiophenone is a known intermediate for antidepressants like dapoxetine, highlighting the utility of this structural class in drug synthesis[14][15].
-
Organic Synthesis : Researchers utilize this compound in a variety of chemical reactions, including nucleophilic substitutions and Friedel-Crafts acylations, to build diverse chemical libraries for screening and development[1].
-
Material Science : This compound is also employed in the production of specialty polymers and resins, where the fluorine substituent can impart desirable properties such as enhanced thermal resistance and durability[1].
Caption: Role of this compound as a central building block.
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.
-
GHS Classification : The compound is associated with the following hazards according to the Globally Harmonized System[2][4][8][12].
| Hazard Information | Details |
| Signal Word | Warning |
| Pictogram | GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation[2][4][8][12]H319: Causes serious eye irritation[2][4][8][12]H335: May cause respiratory irritation[4][8] |
| Precautionary Statements | P264: Wash skin thoroughly after handling[7][8]P280: Wear protective gloves/eye protection/face protection[2][7][8]P302+P352: IF ON SKIN: Wash with plenty of water[2][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][7] |
Handling Recommendations :
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing fumes, vapors, or mist[8].
-
Store in a tightly sealed container in a dry, room-temperature environment[5][12].
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 6. 3-Fluoropropiophenone cas 455-67-4 [minglangchem.com]
- 7. This compound | 455-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]
- 10. scbt.com [scbt.com]
- 11. 3-Fluoropropiophenone [webbook.nist.gov]
- 12. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]
- 13. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 14. guidechem.com [guidechem.com]
- 15. modichemical.com [modichemical.com]
Methodological & Application
Friedel-Crafts acylation using 3'-Fluoropropiophenone
Application Note & Protocol
Topic: Friedel-Crafts Acylation of 3'-Fluoropropiophenone: A Technical Guide for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Acylation of Fluorinated Aromatics
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a powerful method for forming C-C bonds by introducing an acyl group onto an aromatic ring.[1][2] This reaction is of paramount importance in pharmaceutical and materials science for the synthesis of aryl ketones, which are common precursors to more complex molecular architectures.
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[4][5] Consequently, developing robust synthetic routes for the functionalization of fluorinated intermediates is a critical endeavor for drug discovery professionals.
This guide provides an in-depth examination of the as a substrate. This particular substrate presents a unique synthetic challenge due to the competing electronic effects of its substituents: a weakly deactivating, ortho-, para-directing fluorine atom and a strongly deactivating, meta-directing propionyl group.[6] Navigating these effects is key to achieving successful and regioselective acylation. We will explore the reaction mechanism, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting.
The Reaction Mechanism: Navigating Substituent Effects
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.[7] The key steps involve the activation of an acylating agent by a Lewis acid to form a highly reactive electrophile, which is then attacked by the aromatic ring.
-
Formation of the Acylium Ion: The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl halide (e.g., acetyl chloride). This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺).[8][9] This species is the potent electrophile that drives the reaction.
-
Electrophilic Attack and the Sigma Complex: The π-electron system of the this compound ring acts as a nucleophile, attacking the acylium ion. This step is rate-determining and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Regioselectivity: The position of the electrophilic attack is dictated by the existing substituents.
-
Propionyl Group (-COCH₂CH₃): This is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5').
-
Fluorine Atom (-F): As a halogen, fluorine is deactivating due to its inductive effect but is ortho-, para-directing due to resonance. It directs incoming electrophiles to the C2', C4', and C6' positions.
In this substrate, the powerful deactivating and meta-directing effect of the propionyl group dominates. Therefore, acylation is strongly predicted to occur at the C5' position , which is meta to the propionyl group and ortho to the fluorine atom. The overall reaction rate is expected to be slow due to the deactivated nature of the ring.[10]
-
-
Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new C-C bond. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final acylated product.[11] However, the ketone product can form a complex with AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[1][11]
Caption: Reaction mechanism of Friedel-Crafts acylation.
Detailed Experimental Protocol
This protocol describes the acetylation of this compound using acetyl chloride and aluminum chloride.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acyl chlorides are lachrymatory and corrosive.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations must be conducted in a well-ventilated fume hood.
Materials & Reagents:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet.
-
Ensure all glassware is oven-dried or flame-dried to remove any trace moisture.
-
-
Catalyst Suspension:
-
In the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) under a positive pressure of inert gas.
-
Add anhydrous DCM to create a stirrable suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition to control the exothermic reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Due to the deactivated nature of the substrate, gentle heating (e.g., to 40 °C) may be required if the reaction is sluggish at room temperature.
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice piece by piece, followed by the slow addition of 1M HCl to dissolve the aluminum salts.[12]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Washing:
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[13]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure acylated product.
-
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical quantitative data for the described protocol. Yields are highly dependent on substrate purity, reagent quality, and adherence to anhydrous conditions.
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Acylating Agent | Acetyl Chloride | 1.1 eq |
| Lewis Acid | Aluminum Chloride | 1.2 eq |
| Solvent | Anhydrous Dichloromethane | Inert and common for FC reactions |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm, then allows reaction to proceed |
| Reaction Time | 3 - 6 hours | Deactivated ring requires longer reaction time |
| Expected Yield | 50 - 70% | Moderate yield expected due to ring deactivation |
| Predicted Product | 1-(5-acetyl-3-fluorophenyl)propan-1-one | Based on directing effects of substituents |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (moisture contamination).2. Insufficient catalyst amount.3. High deactivation of the substrate. | 1. Use freshly opened, anhydrous AlCl₃. Ensure all glassware and solvents are perfectly dry.[13]2. Increase catalyst loading to 1.5-2.0 equivalents.3. Increase reaction time and/or temperature (e.g., reflux in DCM or switch to a higher boiling solvent like 1,2-dichloroethane). Consider a stronger Lewis acid if necessary. |
| Formation of Side Products | 1. Reaction temperature too high.2. Impurities in starting materials. | 1. Maintain strict temperature control, especially during the addition phase.2. Ensure the purity of this compound and acetyl chloride before starting. |
| Darkening/Charring of Mixture | 1. Reaction is too exothermic and uncontrolled.2. High concentration. | 1. Slow the rate of addition of the acylating agent. Ensure efficient cooling.2. Use a higher dilution of the reagents in the solvent.[13] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Not enough catalyst. | 1. Allow the reaction to run longer, monitoring by TLC. If it stalls, consider gentle heating.2. Ensure at least a stoichiometric amount of AlCl₃ relative to the acylating agent is used. |
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. DSpace [open.bu.edu]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Use of 3'-Fluoropropiophenone in Grignard Reactions for Tertiary Alcohol Synthesis
Introduction: The Strategic Role of Fluorinated Ketones in Synthesis
The Grignard reaction stands as a foundational pillar in organic synthesis for its efficacy in forming carbon-carbon bonds.[1][2][3] This organometallic reaction, involving the nucleophilic addition of an organomagnesium halide (R-MgX) to an electrophilic carbonyl carbon, provides a robust pathway to complex alcohols from simpler precursors.[4][5] This guide focuses on the specific application of Grignard reagents to 3'-Fluoropropiophenone, a fluorinated aromatic ketone.
The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for introducing a fluorophenyl moiety into a molecular scaffold. The reaction with a Grignard reagent provides access to a range of chiral tertiary alcohols, which are pivotal intermediates in the development of novel pharmaceuticals and advanced materials.[6] This document provides an in-depth exploration of the reaction's mechanistic nuances, field-tested protocols, and strategies to ensure high-yield, validated outcomes for researchers and drug development professionals.
Mechanistic Insights and Experimental Causality
A profound understanding of the reaction mechanism is paramount to successful execution and troubleshooting. The reaction proceeds via nucleophilic addition, but the electronic nature of the fluorinated substrate introduces key considerations.
The Core Mechanism: Nucleophilic Addition
The Grignard reaction with a ketone follows a two-stage process:
-
Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom a potent nucleophile (a carbanion equivalent).[7] This nucleophile attacks the electrophilic carbonyl carbon of this compound. The π-bond of the carbonyl breaks, and the electrons are pushed to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[2]
-
Acidic Workup: The resulting magnesium alkoxide is stable under the anhydrous reaction conditions. Upon completion of the reaction, a protic source, typically a mild acid like aqueous ammonium chloride (NH₄Cl), is introduced.[8] This "workup" step protonates the alkoxide to yield the final tertiary alcohol and water-soluble magnesium salts.[7]
Influence of the Meta-Fluoro Substituent
The fluorine atom at the 3'-(meta) position of the phenyl ring plays a significant, albeit nuanced, role.
-
Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the aromatic ring, which in turn increases the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the ketone more susceptible to nucleophilic attack by the Grignard reagent compared to its non-fluorinated analog, potentially leading to faster reaction rates.
-
Resonance Effect: Fluorine also has a +R (resonance) effect due to its lone pairs, but this is generally weaker than its inductive pull, especially from the meta position where resonance effects are minimized. Therefore, the dominant electronic influence is the activation of the carbonyl group towards addition.
Caption: General mechanism of the Grignard reaction with this compound.
Potential Side Reactions and Mitigation Strategies
The high reactivity and strong basicity of Grignard reagents can lead to undesirable side reactions.[1][4] Anticipating and controlling these pathways is key to achieving high purity and yield.
-
Enolization: this compound has acidic α-hydrogens (on the methylene group). A bulky or sterically hindered Grignard reagent can act as a base rather than a nucleophile, abstracting an α-proton to form a magnesium enolate.[4][9] During aqueous workup, this enolate is protonated, regenerating the starting ketone and reducing the overall yield.
-
Mitigation: Use less sterically hindered Grignard reagents. Maintain low reaction temperatures (e.g., 0 °C to -78 °C) to favor the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.[10] The use of additives like cerium(III) chloride (CeCl₃), which forms a less basic organocerium reagent in situ, can also suppress enolization.[11]
-
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley-type reduction).[4][9]
-
Mitigation: This is often a minor pathway but can be minimized by using Grignard reagents without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide) if the experimental design allows. Low temperatures also disfavor this pathway.
-
-
Wurtz Coupling: A coupling reaction between the Grignard reagent and any unreacted alkyl/aryl halide used in its preparation can form a homocoupled byproduct (e.g., R-R).[1][12]
-
Mitigation: Ensure the slow addition of the halide to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the halide.
-
Caption: Desired reaction pathway versus potential side reactions.
Detailed Experimental Protocols
Safety First: Grignard reagents are highly reactive, potentially pyrophoric, and react violently with water. All operations must be conducted under a strictly anhydrous, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are mandatory. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves. The reaction should be performed in a chemical fume hood.
Reagents and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Grignard Reagent | e.g., Phenylmagnesium bromide (1.0 M in THF) or prepared in situ |
| Magnesium Turnings | For in situ preparation |
| Organic Halide (R-X) | e.g., Bromobenzene, >99%, for in situ preparation |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) |
| Quenching Solution | Saturated aqueous Ammonium Chloride (NH₄Cl) |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| Glassware | Round-bottom flasks, dropping funnel, condenser. All oven-dried (>120 °C). |
| Inert Atmosphere | Nitrogen or Argon gas line with a bubbler |
| Temperature Control | Ice-water bath (0 °C) or Dry ice-acetone bath (-78 °C) |
Protocol: Synthesis of 1-(3-Fluorophenyl)-1-phenylpropan-1-ol
This protocol details the reaction using commercially available Phenylmagnesium bromide.
Step 1: Apparatus Setup
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a dropping funnel.
-
Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas.
Step 2: Reaction Execution
-
In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF (approx. 0.2 M concentration).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Charge the dropping funnel with Phenylmagnesium bromide solution (1.0 M in THF, 1.1 eq.).
-
Add the Grignard reagent dropwise to the ketone solution over 30-45 minutes. Maintain the internal temperature below 5 °C. A color change or formation of a precipitate is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours to ensure completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting ketone spot indicates completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (approx. 1 mL per mmol of Grignard reagent).[8] This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts.
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
-
Purify the crude tertiary alcohol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Caption: A streamlined workflow for the Grignard reaction and product isolation.
Characterization of the Product
The expected product from the reaction of this compound with Phenylmagnesium bromide is 1-(3-fluorophenyl)-1-phenylpropan-1-ol . Proper characterization is essential for structure verification.
| Analysis Technique | Expected Observations for 1-(3-fluorophenyl)-1-phenylpropan-1-ol |
| ¹H NMR | Signals for aromatic protons (multiplets, ~7.0-7.4 ppm), a quartet for the methylene (-CH₂) protons, a triplet for the terminal methyl (-CH₃) protons, and a broad singlet for the hydroxyl (-OH) proton. |
| ¹³C NMR | Signals for the quaternary carbinol carbon (~75-85 ppm), aromatic carbons (some showing C-F coupling), and aliphatic carbons for the ethyl group. |
| ¹⁹F NMR | A singlet or multiplet in the characteristic region for an aryl fluoride. |
| IR Spectroscopy | A broad absorption band for the O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-F stretch (~1100-1250 cm⁻¹). The disappearance of the strong ketone C=O stretch from the starting material (~1680 cm⁻¹) is a key indicator of reaction completion. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the product's mass, along with characteristic fragmentation patterns. |
Note: Specific chemical shifts will vary based on the solvent and instrument used. The data presented are estimates based on analogous structures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard reagent (quenched by moisture/air).2. Poor quality magnesium or halide.3. Reaction did not initiate. | 1. Ensure all glassware is rigorously dried and the system is under a positive inert atmosphere. Use freshly opened anhydrous solvents.2. Use high-purity reagents.3. For in situ preparation, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[13] |
| High Recovery of Starting Ketone | 1. Insufficient Grignard reagent.2. Significant enolization side reaction. | 1. Use a slight excess (1.1-1.2 eq.) of the Grignard reagent. Titrate the Grignard solution before use to confirm its concentration.2. Lower the reaction temperature (-78 °C). Consider using CeCl₃ as an additive. |
| Multiple Spots on TLC of Crude Product | 1. Presence of side products (reduction, coupling).2. Incomplete reaction. | 1. Optimize reaction temperature and reagent addition rate. Purify carefully via column chromatography.2. Increase reaction time or allow the mixture to warm to room temperature for a longer period. |
Conclusion
The Grignard reaction of this compound is a highly effective method for synthesizing fluorinated tertiary alcohols, which are of significant interest in pharmaceutical and materials science research. Success hinges on a clear understanding of the underlying mechanism, the electronic influence of the fluoro-substituent, and meticulous attention to experimental technique. By implementing stringent anhydrous and inert conditions, controlling reaction temperature to mitigate side reactions, and following a systematic protocol for workup and purification, researchers can reliably and efficiently access these valuable molecular building blocks.
References
- 1. adichemistry.com [adichemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Application Note: Selective α-Bromination of 3'-Fluoropropiophenone using N-Bromosuccinimide
Introduction: The Strategic Importance of α-Bromoketones
α-Haloketones are foundational building blocks in modern organic synthesis, prized for their dual electrophilic centers which enable the construction of complex molecular architectures.[1][2] Specifically, α-bromoketones are critical intermediates in the pharmaceutical industry for synthesizing a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs and novel antidepressants.[3][4] The target molecule of this guide, 2-bromo-1-(3-fluorophenyl)propan-1-one, is a key precursor for developing arylalkanol-piperidine derivatives that function as triple reuptake inhibitors, showcasing significant potential in the treatment of depression.[4]
This document provides a comprehensive guide to the selective α-bromination of 3'-Fluoropropiophenone using N-Bromosuccinimide (NBS). We will delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and offer insights into process optimization and troubleshooting. This application note is designed for researchers, chemists, and process development professionals seeking a reliable and well-understood method for synthesizing this valuable intermediate.
Reaction Mechanism and Scientific Principles
The bromination of a ketone at the α-carbon using N-Bromosuccinimide is not a radical-mediated process like the well-known Wohl-Ziegler reaction.[5][6] Instead, it proceeds through an acid-catalyzed pathway involving an enol intermediate. Understanding this mechanism is critical for controlling selectivity and maximizing yield.
Pillar 1: The Role of Acid Catalysis in Enol Formation
The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). This protonation increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A subsequent deprotonation at the α-carbon leads to the formation of a nucleophilic enol intermediate. The rate of halogenation is dependent on the rate of this enolization, which is the rate-determining step.[7]
Pillar 2: N-Bromosuccinimide as an Electrophilic Bromine Source
In an acidic medium, N-Bromosuccinimide acts as a source of electrophilic bromine. The nucleophilic double bond of the enol intermediate attacks the bromine atom of NBS. This step forms the C-Br bond at the α-position and generates a protonated carbonyl, which is then deprotonated to yield the final product, 2-bromo-3'-fluoropropiophenone, and succinimide as a byproduct. Using NBS is advantageous over elemental bromine (Br₂) as it is a safer, crystalline solid and helps to maintain a low concentration of HBr, minimizing side reactions.[3]
Caption: Acid-catalyzed α-bromination workflow.
Safety and Handling Precautions
Trustworthiness through Safety: A reproducible protocol is a safe protocol. All operations must be conducted in a well-ventilated fume hood.
-
This compound: Causes skin and serious eye irritation.[8][9][10] Standard handling procedures should be followed.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage.[11][12][13] It is harmful if swallowed and can intensify fire.[12] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from combustible materials.[14]
-
2-Bromo-3'-fluoropropiophenone (Product): As an α-bromoketone, this compound should be handled as a potent lachrymator and irritant. It is toxic and may cause genotoxicity.[15]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber) are mandatory at all times.[11][14]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, with corresponding modifications to reagent quantities and vessel sizes.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 152.17 | 10.0 | 1.52 g | CAS: 455-67-4[8] |
| N-Bromosuccinimide (NBS) | 177.98 | 11.0 | 1.96 g | CAS: 128-08-5, Recrystallize if yellow[6] |
| p-Toluenesulfonic acid (p-TsOH) | 190.22 | 0.5 | 95 mg | Monohydrate, Catalyst |
| Acetonitrile (CH₃CN) | 41.05 | - | 40 mL | Anhydrous grade |
| Diethyl Ether (Et₂O) | 74.12 | - | ~150 mL | For extraction |
| Saturated NaHCO₃ solution | - | - | ~50 mL | For washing |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying agent |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Procedure
Caption: Experimental workflow for α-bromination.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.52 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol). Add 40 mL of anhydrous acetonitrile. Stir the solution at room temperature until all solids dissolve.
-
NBS Addition: Slowly add the N-Bromosuccinimide (1.96 g, 11.0 mmol, 1.1 equivalents) to the stirring solution in 3-4 portions over 10-15 minutes.
-
Scientist's Note: A slight excess of NBS ensures complete consumption of the starting material. Portion-wise addition helps to control any initial exotherm and maintain a steady reaction rate.
-
-
Reaction Progression: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (~80-82°C) using a heating mantle.
-
Scientist's Note: Heating the reaction provides the necessary activation energy to drive the enolization and subsequent bromination to completion in a reasonable timeframe.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).
-
Scientist's Note: TLC is a critical tool for self-validation, preventing premature workup or unnecessary heating that could lead to side products.
-
-
Workup and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove the acetonitrile.
-
Scientist's Note: Removing the polar solvent is necessary before performing a liquid-liquid extraction with a non-polar solvent system.
-
-
Extraction: Redissolve the resulting residue in diethyl ether (75 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (1 x 50 mL).
-
Scientist's Note: The NaHCO₃ wash neutralizes the p-TsOH catalyst and quenches any remaining acidic species. The brine wash removes bulk water from the organic layer, improving drying efficiency.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which will likely be a yellow to light brown oil or solid.
-
Scientist's Note: Proper drying is essential to prevent water from interfering with subsequent purification or characterization.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield 2-bromo-3'-fluoropropiophenone as a pure solid.
Characterization and Expected Results
-
Product: 2-bromo-1-(3-fluorophenyl)propan-1-one
-
Molecular Formula: C₉H₈BrFO[18]
-
Molecular Weight: 231.06 g/mol [18]
-
Yield: >85% (isolated yield after purification)
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons, the methine proton (CH-Br) as a quartet, and the methyl group (CH₃) as a doublet. The methine proton will be significantly downfield due to the adjacent bromine and carbonyl group.
-
IR (ATR, cm⁻¹): Expect strong absorption bands for the C=O stretch (~1690 cm⁻¹), C-F stretch, and C-Br stretch.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Incomplete Reaction (TLC) | Insufficient heating, inactive catalyst, or impure NBS. | Ensure proper reflux temperature. Use fresh or freshly opened p-TsOH. Recrystallize NBS from water if it appears yellow.[6] |
| Formation of Multiple Spots (TLC) | Over-reaction (dibromination) or side reactions. | Reduce reaction time and monitor closely with TLC. Ensure only 1.05-1.1 equivalents of NBS are used. |
| Low Isolated Yield | Inefficient extraction or purification loss. | Ensure complete extraction by performing a back-extraction of the aqueous layers. Optimize purification conditions. |
| Product is a Dark Oil | Presence of impurities. | Ensure thorough washing during workup. Purify carefully via column chromatography. |
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-bromo-3-fluoropropiophenone | 92821-83-5 [chemicalbook.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 17. Sciencemadness Discussion Board - alpha-iodo propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. lookchem.com [lookchem.com]
Application Note & Protocols: The Role of 3'-Fluoropropiophenone in the Synthesis of Novel Psychoactive Substances
Abstract
This document provides a detailed technical guide on the synthetic utility of 3'-Fluoropropiophenone as a key precursor in the production of fluorinated psychoactive cathinone derivatives, a significant class of novel psychoactive substances (NPS). We explore two primary synthetic pathways: α-halogenation followed by nucleophilic substitution, and direct reductive amination. The guide offers in-depth, step-by-step protocols, explains the chemical rationale behind experimental choices, and details the analytical methods required for the structural elucidation and confirmation of the resulting products. Safety protocols, handling considerations, and the regulatory landscape surrounding this precursor are also discussed to ensure responsible and informed research practices.
Chemical Profile and Reactivity of this compound
This compound (CAS: 455-67-4) is an aromatic ketone characterized by a propiophenone backbone with a fluorine atom at the meta-position of the phenyl ring.[1][2] This fluorine substitution is a critical feature, as it significantly influences the molecule's reactivity and the pharmacological profile of its derivatives. The electron-withdrawing nature of fluorine can impact the acidity of the α-protons and the electrophilicity of the carbonyl carbon, making it a versatile starting material for various synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 455-67-4 | [1][2] |
| Molecular Formula | C₉H₉FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [1][2] |
| IUPAC Name | 1-(3-fluorophenyl)propan-1-one | [1] |
| Appearance | Typically a yellow oil |[3] |
The primary points of reactivity for synthetic elaboration are the α-carbon (adjacent to the carbonyl group) and the carbonyl group itself. These sites allow for the construction of the characteristic β-keto-phenethylamine scaffold of synthetic cathinones.
Caption: Relationship between this compound and resulting NPS analogs.
Synthetic Pathways from this compound
Two predominant routes are employed to convert this compound into substituted cathinone derivatives. The choice of pathway often depends on the availability of reagents, desired scale, and the specific target molecule.
Pathway A: α-Halogenation and Nucleophilic Substitution
This classic two-step method is widely documented for the synthesis of cathinone analogs like α-PVP.[4][5] It first involves the selective halogenation (typically bromination) of the α-carbon, followed by a nucleophilic substitution with a desired amine.
Causality and Mechanism: The reaction is performed under acidic conditions to proceed via an enol intermediate. Acid catalysis promotes the formation of the enol tautomer, which is the nucleophilic species that attacks the halogen (e.g., Br₂). This approach favors mono-halogenation because the electron-withdrawing halogen on the product destabilizes the formation of a second enol intermediate, thus preventing overreaction.[6][7][8] The resulting α-haloketone is a potent electrophile, readily undergoing an Sɴ2 reaction with a primary or secondary amine to yield the final cathinone product.
Caption: Workflow for the α-Halogenation and Substitution Pathway.
Protocol 2.1: Synthesis of 1-(3-fluorophenyl)-2-(pyrrolidin-1-yl)propan-1-one (3-F-α-PPP) via α-Bromination
-
α-Bromination:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of ketone).
-
To this solution, add elemental bromine (Br₂) (1.0 eq) dropwise at room temperature with vigorous stirring. Rationale: Dropwise addition controls the exothermic reaction and prevents localized over-concentration of bromine.
-
After the addition is complete, heat the mixture to 50-60 °C for 2-4 hours or until Thin Layer Chromatography (TLC) analysis (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) shows complete consumption of the starting material. The α-bromo ketone intermediate is a known lachrymator and should be handled with extreme caution in a certified fume hood.[9]
-
Cool the reaction mixture and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize residual acid, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3-fluorophenyl)-1-propanone. This intermediate is often used immediately without further purification.
-
-
Nucleophilic Substitution:
-
Dissolve the crude α-bromo ketone (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add anhydrous potassium carbonate (K₂CO₃) (approx. 2.0 eq) to act as a base. Rationale: The base neutralizes the HBr byproduct formed during the reaction, driving the equilibrium towards the product.
-
Add pyrrolidine (1.1-1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight. Monitor progress by TLC until the bromo-intermediate spot disappears.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by dissolving the residue in a nonpolar solvent and washing with water.
-
The final product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and subsequent recrystallization.
-
Pathway B: Direct Reductive Amination
Reductive amination is a more convergent one-pot approach that forms the C-N bond directly from the ketone and amine.
Causality and Mechanism: This reaction proceeds through the initial formation of an iminium ion (from primary amines) or an enamine (from secondary amines) intermediate. This intermediate is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents.[10][11] Rationale: These hydrides are mild enough that they do not readily reduce the ketone starting material but are sufficiently reactive to reduce the iminium/enamine intermediate as it is formed, maximizing the yield of the desired amine product.
Caption: Workflow for the Direct Reductive Amination Pathway.
Protocol 2.2: Synthesis of 1-(3-fluorophenyl)-2-(methylamino)propan-1-one (3-FMC) via Reductive Amination
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), methylamine hydrochloride (1.5 eq), and methanol as the solvent.
-
Stir the mixture until all solids are dissolved. Adjust the pH of the solution to approximately 6 using a suitable base (e.g., methanolic NaOH) or acid. Rationale: The reaction is pH-sensitive. A slightly acidic pH is optimal for the formation of the iminium ion intermediate without deactivating the amine nucleophile.
-
In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN) (1.2 eq) in a small amount of methanol.
-
-
Reduction:
-
Slowly add the NaBH₃CN solution to the reaction flask. The reaction is typically stirred at room temperature for 24-48 hours.
-
Monitor the reaction's progress via TLC or GC-MS analysis.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench it by adding dilute hydrochloric acid until gas evolution ceases (to destroy excess borohydride).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify the aqueous solution to a pH > 12 with concentrated NaOH.
-
Extract the freebase product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification can be achieved via vacuum distillation or by converting the product to its hydrochloride salt and recrystallizing from a solvent system like isopropanol/diethyl ether.
-
Table 2: Comparison of Synthetic Pathways
| Parameter | Pathway A: α-Halogenation | Pathway B: Reductive Amination |
|---|---|---|
| Number of Steps | Two distinct synthetic steps | Typically a one-pot reaction |
| Intermediates | Involves a highly reactive and lachrymatory α-haloketone | Involves an in-situ generated iminium/enamine intermediate |
| Reagents | Elemental Halogen (Br₂, Cl₂), Amine, Base (K₂CO₃) | Amine, Specialized Reducing Agent (NaBH₃CN, NaBH(OAc)₃) |
| Key Advantage | Robust and well-established for a wide range of amines | More convergent, avoids handling of toxic intermediates |
| Key Disadvantage | Handling of hazardous α-haloketone intermediate | Can be sensitive to pH; reducing agents can be costly/moisture-sensitive |
Analytical Characterization of Products
Unequivocal structural confirmation of the synthesized NPS is a critical step for both research and forensic purposes. A combination of analytical techniques is always recommended.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for identification. The compound's retention time provides initial information, while the mass spectrum reveals its molecular weight and characteristic fragmentation patterns, which are crucial for identifying the core structure and substituents.[4][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Often preferred for its ability to analyze thermally labile compounds without derivatization. Tandem MS (MS/MS) provides highly specific fragmentation data that can be used to distinguish between isomers.[13][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structure elucidation. ¹H NMR confirms the presence and connectivity of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR provides a clear signal for the fluorine atom, confirming its position on the aromatic ring.[14]
Table 3: Representative Analytical Data for a Model Product (3-F-α-PPP)
| Technique | Expected Observations |
|---|---|
| GC-MS (EI) | Molecular Ion (M⁺): m/z = 221. Key Fragments: m/z corresponding to the loss of the propyl side chain, cleavage at the α-carbon (e.g., pyrrolidinyl fragment), and the 3-fluorobenzoyl cation. |
| ¹H NMR | Signals corresponding to aromatic protons (with splitting patterns influenced by the fluorine atom), a multiplet for the α-proton, signals for the pyrrolidine ring protons, and signals for the ethyl group protons (CH₂ and CH₃). |
| ¹³C NMR | Aromatic carbons (with C-F coupling constants), a carbonyl carbon signal (~200 ppm), and aliphatic carbons for the pyrrolidine ring and the side chain. |
| ¹⁹F NMR | A single signal confirming the presence and chemical environment of the fluorine atom. |
Safety, Handling, and Regulatory Considerations
Laboratory Safety & Handling
All synthetic work must be conducted in a properly functioning chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
This compound: Causes skin and serious eye irritation.[1] Avoid contact and inhalation.
-
α-Haloketone Intermediates: These are potent lachrymators (tear-producing agents) and skin irritants.[9] Handle with extreme caution and ensure rapid access to emergency eyewash stations.
-
Fluorinated Compounds: While stable, fluorinated organic compounds can pose unique hazards.[16] Always consult the Safety Data Sheet (SDS) for all reagents and products.[17] Upon combustion, they can release highly toxic gases such as hydrogen fluoride.
Regulatory Status
The legal status of this compound is complex and jurisdiction-dependent. While it may not be explicitly scheduled in all regions, it is considered a "designer precursor" for controlled substances. Many countries have precursor control legislation that allows for the monitoring and control of chemicals known to be used in the illicit manufacture of drugs.[18][19] The United Nations Convention of 1988 provides a framework for international precursor control.[20] Researchers must be fully aware of and compliant with all local, national, and international regulations regarding the purchase, handling, and use of such chemicals. The final cathinone products are controlled substances in most countries.
Conclusion
This compound is a versatile and synthetically valuable precursor for accessing a range of fluorinated synthetic cathinones. The choice between an α-halogenation/substitution pathway and a direct reductive amination strategy allows for flexibility in experimental design. However, the synthesis of these compounds requires a sophisticated understanding of organic chemistry, rigorous analytical confirmation, and a strict adherence to safety protocols and regulatory requirements. The information and protocols provided herein are intended to equip researchers with the technical knowledge to approach this area of study responsibly and effectively.
References
- 1. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 4. dea.gov [dea.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Identification of Synthetic Cathinones in Seized Materials: A Review of Analytical Strategies Applied in Forensic Chemistry [cfsre.org]
- 13. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions - Google Patents [patents.google.com]
- 17. airgas.com [airgas.com]
- 18. gov.uk [gov.uk]
- 19. unis.unvienna.org [unis.unvienna.org]
- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 3'-Fluoropropiophenone Derivatives
Abstract: This document provides a detailed technical guide for researchers, chemists, and process development professionals on the scalable synthesis of 3'-Fluoropropiophenone and its derivatives. The focus is on the robust and widely applicable Friedel-Crafts acylation methodology. This guide emphasizes the rationale behind procedural choices, critical safety protocols for handling hazardous reagents, and in-depth analytical techniques for process monitoring and quality assurance.
Introduction: The Significance of Fluorinated Propiophenones
This compound (CAS 455-67-4) serves as a critical building block in the synthesis of various pharmaceutically active compounds.[1][2] The incorporation of a fluorine atom into organic molecules can significantly modulate their metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this compound highly valuable in drug discovery and development.[3] For instance, it is a key precursor for molecules targeting serotonin receptors and other central nervous system agents.[4]
Scaling the synthesis of such intermediates from the laboratory bench to pilot or industrial scale presents numerous challenges, including reaction control, safety management, and ensuring product purity. This guide provides a comprehensive framework for navigating these challenges effectively.
Synthetic Strategy: The Rationale for Friedel-Crafts Acylation
While several synthetic routes to this compound exist, including the oxidation of 1-(3-fluorophenyl)propan-1-ol[5], the Friedel-Crafts acylation of fluorobenzene with propionyl chloride or propionic anhydride is the most direct, cost-effective, and scalable approach.[6][7]
Key Advantages of Friedel-Crafts Acylation for Scale-Up:
-
High Convergence: The reaction directly forms the target carbon-carbon bond in a single step.
-
Avoidance of Poly-substitution: The product, an acyl-substituted benzene ring, is deactivated towards further electrophilic substitution. This prevents the formation of poly-acylated byproducts, a common issue in Friedel-Crafts alkylations, simplifying purification and improving yield.[6][8]
-
No Carbocation Rearrangement: The acylium ion intermediate is stabilized by resonance and does not undergo the rearrangements that often plague Friedel-Crafts alkylations, ensuring the formation of the desired linear propyl chain.[9]
Reaction Mechanism
The reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the propionyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring to form the final product.
Detailed Scale-Up Protocol
This protocol details the synthesis of this compound on a multi-gram scale. All operations involving anhydrous aluminum chloride must be conducted under an inert atmosphere (e.g., nitrogen or argon) in dry glassware.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Quantity (Example Scale) | Moles | Notes |
| Fluorobenzene | 96.10 | 462-06-6 | 100 g (94.2 mL) | 1.04 | Substrate, limiting reagent |
| Propionyl Chloride | 92.52 | 79-03-8 | 106 g (96.4 mL) | 1.15 | Acylating agent (1.1 eq) |
| Anhydrous AlCl₃ | 133.34 | 7446-70-0 | 156 g | 1.17 | Catalyst (1.125 eq) |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | 1 L | - | Anhydrous, reaction solvent |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | ~500 mL (3M aq.) | - | For quenching |
| Saturated NaHCO₃ soln. | - | - | As needed | - | For neutralization |
| Anhydrous MgSO₄ | 120.37 | 7487-88-9 | As needed | - | For drying |
Equipment:
-
Multi-neck, round-bottom flask (2L) equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser with a gas outlet to a scrubber (containing mineral oil or a base solution).
-
Heating/cooling mantle.
-
Inert gas supply (Nitrogen/Argon).
Step-by-Step Procedure
-
Reaction Setup: Assemble the reaction flask, ensuring all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane (1 L) followed by the portion-wise addition of anhydrous aluminum chloride (156 g). Stir the resulting suspension.
-
Acylium Ion Formation: Cool the suspension to 0-5 °C using an ice bath. Slowly add propionyl chloride (106 g) dropwise via the addition funnel over 30-45 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of HCl gas may be observed. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
Acylation: While maintaining the temperature at 0-5 °C, add fluorobenzene (100 g) dropwise over 60-90 minutes. A significant exotherm and more HCl evolution will occur. Precise temperature control is critical at this stage to minimize side reactions.
-
Reaction Completion: After the addition of fluorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
In-Process Control: Monitor the reaction's progress by taking small aliquots, quenching them in dilute HCl, extracting with a small amount of ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of fluorobenzene.
-
Quenching: Prepare a separate large vessel containing crushed ice (~1 kg) and 3M HCl (~250 mL). Once the reaction is complete, very slowly and carefully transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and cooling.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 150 mL).[10]
-
Neutralization & Drying: Combine all organic layers and wash sequentially with 3M HCl (100 mL), water (100 mL), saturated NaHCO₃ solution (100 mL, caution: gas evolution), and finally brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (boiling point: 94-96°C at 5 mmHg) to yield this compound as a colorless to pale yellow oil.[11]
Expected Yield: 75-85%.
Process Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous approach to safety. The primary hazard in this procedure is anhydrous aluminum chloride .[12]
Reagent-Specific Hazards & Precautions
-
Aluminum Chloride (Anhydrous):
-
Hazard: Reacts violently with water and moisture to liberate large amounts of heat and corrosive hydrogen chloride (HCl) gas.[12][13] Causes severe burns to skin, eyes, and respiratory tract.[14][15]
-
Handling: Always handle in a fume hood or glove box.[13] Wear safety goggles with side shields, a face shield, a fire-retardant lab coat, and heavy-duty, impervious gloves (e.g., nitrile or neoprene).[12][14][16] Ensure a Class D fire extinguisher and dry sand are immediately available.[13]
-
Storage: Store in tightly sealed containers in a cool, dry place away from incompatible materials.[13][16] Containers may pressurize if contaminated with water.[16]
-
Spill & Waste: Do NOT use water for cleanup.[13][15] Cover spills with dry sand, scoop with spark-resistant tools, and place in a loosely covered container for disposal, as residual reactions may produce gas.[15]
-
-
Propionyl Chloride & Dichloromethane:
-
Hazard: Propionyl chloride is corrosive and a lachrymator. Dichloromethane is a suspected carcinogen.
-
Handling: Handle in a fume hood with appropriate PPE. Avoid inhalation and skin contact.
-
Quenching and Work-up Hazards
The quenching of the reaction mixture is the most dangerous step on a large scale. The unreacted AlCl₃ and the AlCl₃ complexed with the product ketone will react violently with water.
-
Control Measure: Always add the reaction mixture to the quenching medium (ice/acid), never the other way around. This ensures the water is always in excess, helping to dissipate the heat. Perform the quench very slowly with efficient stirring and external cooling.
In-Process Controls and Product Characterization
| Analysis Technique | Purpose | Sample Point | Expected Outcome |
| TLC | Monitor reaction progress | Reaction aliquot | Disappearance of fluorobenzene spot and appearance of a new, lower Rf product spot. |
| GC-MS | Confirm reaction completion and identify byproducts | Reaction aliquot & Final Product | Disappearance of starting material peaks. Final product shows a major peak corresponding to the mass of C₉H₉FO (152.17 g/mol ).[2][17] |
| ¹H NMR | Structural confirmation | Final Product | Characteristic signals: triplet for -CH₃, quartet for -CH₂-, and multiplets in the aromatic region.[5] |
| FTIR | Functional group confirmation | Final Product | Strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹. C-F stretch around 1100-1300 cm⁻¹.[17] |
| GC (Purity) | Quantify purity | Final Product | Determine area % purity. Should be >98% after distillation.[18] |
Scale-Up Considerations & Troubleshooting
-
Exotherm Management: Friedel-Crafts reactions are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with a reliable cooling system. The rate of addition of reagents must be carefully controlled based on the reactor's ability to remove heat.
-
Mixing: Efficient stirring is crucial to prevent localized "hot spots" and ensure homogenous reaction conditions, especially given the heterogeneous nature of the AlCl₃ suspension.
-
Reagent Quality: The use of truly anhydrous AlCl₃ and solvents is paramount. The presence of moisture will deactivate the catalyst and reduce yields.
-
Troubleshooting Low Yields:
-
Suspect Cause: Moisture in reagents/glassware. Solution: Ensure rigorous drying of all components. Use fresh, high-quality anhydrous AlCl₃.
-
Suspect Cause: Incomplete reaction. Solution: Extend reaction time or slightly increase temperature (e.g., to 40 °C) after initial addition, monitoring for byproduct formation.
-
Suspect Cause: Loss during work-up. Solution: Ensure proper pH during extractions and perform multiple extractions to maximize recovery.
-
References
- 1. scbt.com [scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 3-Fluoropropiophenone cas 455-67-4 [minglangchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]
- 12. nj.gov [nj.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. carlroth.com [carlroth.com]
- 15. dcmshriram.com [dcmshriram.com]
- 16. redox.com [redox.com]
- 17. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 455-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: 3'-Fluoropropiophenone Reactions
Welcome to the technical support guide for navigating the common synthetic challenges associated with 3'-Fluoropropiophenone. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile ketone intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you optimize your reaction outcomes, minimize byproduct formation, and improve the purity of your target molecules.
This guide moves beyond simple procedural lists to explain the causal mechanisms behind common side reactions. By understanding why a byproduct forms, you can more effectively implement strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: I'm performing a Grignard reaction with this compound and my yield is consistently low, with significant recovery of my starting material. What's the likely cause?
A1: This is a classic issue often traced back to the quality and handling of the Grignard reagent or the reaction conditions. Grignard reagents are potent bases and highly nucleophilic, but they are also extremely sensitive to moisture and acidic protons. The most common culprits are:
-
Moisture Contamination: Trace amounts of water in your solvent, on your glassware, or in the this compound itself will quench the Grignard reagent before it can react with the ketone.
-
Enolization: The α-protons (on the carbon adjacent to the carbonyl) of this compound are acidic. A sterically hindered or overly basic Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which is unreactive toward further Grignard addition.
-
Reagent Quality: The Grignard reagent may have degraded during storage or was not fully formed during its preparation.
For a detailed breakdown of solutions, please refer to the Troubleshooting Guide 1: Grignard Reactions .
Q2: In a Mannich reaction, I'm observing the formation of a thick, polymeric sludge and a complex mixture of products. How can I achieve a cleaner reaction?
A2: The Mannich reaction, while powerful for synthesizing β-amino ketones, involves multiple equilibrium steps that can lead to side reactions if not properly controlled.[1] The issues you're facing likely stem from:
-
Aldol Condensation: Under the basic or acidic conditions often used, this compound can undergo self-condensation to form an aldol adduct, which can then dehydrate and polymerize.
-
Paraformaldehyde Polymerization: If using paraformaldehyde as your formaldehyde source, its depolymerization can be slow or incomplete, and side reactions can occur.
-
Iminium Ion Instability: The key electrophilic intermediate, the Eschenmoser salt or a related iminium ion, can be unstable or react with other nucleophiles present in the mixture.
We recommend strategies such as controlling the pH, using a pre-formed iminium salt, and carefully managing the reaction temperature. See Troubleshooting Guide 2: Mannich Reactions for specific protocols.
Q3: My starting material, this compound, shows a minor isomeric impurity by GC-MS. Where does this likely come from?
A3: Isomeric impurities in propiophenones often originate from the synthesis of the ketone itself, typically via a Friedel-Crafts acylation.[2][3] If fluorobenzene is acylated with propionyl chloride, the fluorine atom directs the incoming acyl group to the ortho and para positions.[4] Therefore, the most common isomeric impurities in a batch of this compound (the meta isomer) would actually be 2'-Fluoropropiophenone and 4'-Fluoropropiophenone, assuming a mislabeled or impure starting material from a Friedel-Crafts route. The synthesis of pure this compound often requires starting materials like 3-fluorobenzonitrile and reacting it with an ethyl Grignard reagent to avoid these isomers.[5] Always verify the purity and identity of your starting materials with a certificate of analysis or analytical testing.
Troubleshooting Guides & Byproduct Mitigation
This section provides detailed troubleshooting for specific reaction classes where this compound is a key substrate.
Guide 1: Grignard Reactions
The addition of an organometallic (Grignard) reagent to the carbonyl of this compound is a fundamental method for creating tertiary alcohols. However, success hinges on rigorous control of reaction conditions.
This issue often manifests as a prominent nonpolar spot on a TLC plate, which is later identified as a biphenyl-type compound.
-
Causality: This byproduct arises from a coupling reaction between the Grignard reagent and any unreacted alkyl/aryl halide used in its preparation (Wurtz-Fittig reaction).[6] High local concentrations of the halide and elevated temperatures favor this pathway over the desired carbonyl addition.[6]
| Parameter | Problematic Condition | Optimized Approach & Rationale |
| Reagent Addition | Rapid addition of Grignard reagent or ketone. | Add the Grignard reagent dropwise to the ketone solution (or vice-versa) at a low temperature (e.g., 0 °C) to maintain a low concentration of the nucleophile and dissipate heat. |
| Temperature | Reaction run at room temperature or refluxed too early. | Maintain a low temperature during addition and allow the reaction to warm slowly to room temperature. This favors the lower activation energy pathway of carbonyl addition.[6] |
| Reagent Purity | Use of old or low-purity alkyl/aryl halide for Grignard prep. | Ensure the halide used to prepare the Grignard reagent is pure and dry to minimize side reactions. |
| Anhydrous Conditions | Inadequate drying of glassware or solvents. | All glassware must be oven- or flame-dried immediately before use. Solvents must be rigorously dried over an appropriate agent (e.g., sodium/benzophenone for ethers) and transferred under an inert atmosphere (N₂ or Ar).[7] |
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry nitrogen.
-
Reagent Preparation: In the reaction flask, add magnesium turnings. In a separate, dry dropping funnel, prepare a solution of the appropriate alkyl/aryl halide in anhydrous diethyl ether or THF.
-
Grignard Formation: Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle bubbling), add a small crystal of iodine or gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.
-
Carbonyl Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve the this compound in anhydrous ether/THF and add it dropwise to the Grignard solution.
-
Reaction & Quench: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Workup & Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude alcohol via column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Convenient Synthesis of 18F-Radiolabeled R-(−)-N-n-propyl-2-(3-fluoropropanoxy-11-hydroxynoraporphine - PMC [pmc.ncbi.nlm.nih.gov]
purification of crude 3'-Fluoropropiophenone by column chromatography
An in-depth guide to the , designed for researchers, scientists, and drug development professionals.
Technical Support Center: Purification of 3'-Fluoropropiophenone
This guide provides a comprehensive, experience-driven approach to the purification of crude this compound using column chromatography. It is structured to anticipate and resolve challenges encountered in a laboratory setting, moving from foundational principles to advanced troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a strong theoretical and practical base for the purification process.
Q1: What is the underlying principle of purifying this compound with column chromatography?
Column chromatography is a separation technique based on the differential partitioning of components in a mixture between two phases: a stationary phase and a mobile phase.[1] For this compound, we typically use "normal-phase" chromatography.
-
Stationary Phase: A solid, polar adsorbent, most commonly silica gel, is packed into a glass column.[2]
-
Mobile Phase: A liquid solvent (or a mixture of solvents), which is less polar than the stationary phase, is passed through the column.[2]
The separation occurs because components of the crude mixture have different affinities for the stationary phase. This compound, a moderately polar ketone, will adhere to the polar silica gel. Non-polar impurities will have weak adhesion and will be washed through the column quickly by a non-polar mobile phase. More polar impurities will adhere more strongly than the target compound. By gradually increasing the polarity of the mobile phase, we can selectively detach and elute first the non-polar impurities, then the desired this compound, and finally the highly polar impurities, collecting each as separate fractions.[1][2]
Q2: How do I select the correct stationary phase?
For the purification of ketones like this compound, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry-standard stationary phase.[2] Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic.
In rare cases where this compound might decompose due to the acidity of the silica, alternative stationary phases can be considered:
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic forms. Neutral alumina can be a good alternative for acid-sensitive compounds.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.[3]
-
Deactivated Silica Gel: You can reduce the acidity of silica gel by preparing the column slurry with an eluent containing a small amount (0.1-1%) of a base like triethylamine (NEt₃).[3]
A simple way to check for compound stability is to spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the product spot diminishes, it suggests on-plate (and likely on-column) decomposition.[3]
Q3: What is the process for choosing the right mobile phase (eluent)?
The mobile phase is the most critical variable for achieving good separation. The selection process is empirical and is almost always optimized using Thin-Layer Chromatography (TLC) before committing to the large-scale column.[2]
-
Start Simple: Begin with a binary solvent system composed of a non-polar solvent and a moderately polar solvent. A common and effective starting point is a mixture of Hexane (or Petroleum Ether) and Ethyl Acetate (EtOAc) .
-
Run Test TLC Plates: Spot your crude this compound mixture on several TLC plates. Develop each plate in a different ratio of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Aim for the "Sweet Spot": The ideal solvent system is one that moves the this compound spot to a Retention Factor (Rƒ) of approximately 0.3-0.4 .[3] The Rƒ is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. This Rƒ value typically ensures that the compound elutes from the column in a reasonable volume without being too close to either the solvent front (poor separation from non-polar impurities) or the baseline (requiring excessive solvent to elute).
-
Ensure Separation: Crucially, the chosen solvent system must also show clear separation between the this compound spot and any major impurity spots on the TLC plate.
Q4: What are the typical impurities I might encounter in crude this compound?
Impurities depend heavily on the synthetic route used.[4] Common synthesis of propiophenones can result in several by-products.[5] For this compound (CAS 455-67-4), potential impurities include:
| Impurity Type | Specific Examples | Rationale |
| Unreacted Starting Materials | 3-Fluorobenzonitrile, 1-(3-fluorophenyl)propan-1-ol, 3-Fluorobenzaldehyde | Dependent on the specific synthetic pathway employed.[6][7] |
| Reaction By-products | Isobutyrophenone analogues, other phenylalkyl ketones, diethyl ketone.[4][5] | Arise from side reactions during synthesis, such as Friedel-Crafts acylation or oxidation.[4] |
| Reagents & Catalysts | Residual acids, bases, or metal catalysts. | These are typically highly polar and will remain at the baseline of the TLC plate. |
| Solvents | High-boiling point reaction solvents. | Can often be removed by evaporation (roto-vap) but may co-elute if similar in polarity to the product. |
Q5: How should I prepare and load my crude sample onto the column?
Proper sample loading is vital for a sharp starting band and good separation. Overloading the column is a common cause of failure. A general rule is to use a mass ratio of silica gel to crude sample between 30:1 and 100:1. There are two primary loading methods:
-
Wet Loading (for samples that readily dissolve in the mobile phase):
-
Dissolve the crude product in the minimum amount of the initial mobile phase (the solvent system you will start the elution with).
-
Carefully pipette this concentrated solution directly onto the top surface of the packed silica bed. Avoid disturbing the surface.
-
Open the column stopcock and allow the sample to absorb into the silica, lowering the solvent level just to the top of the bed.
-
Gently add a small layer of fresh mobile phase, and then fill the column.
-
-
Dry Loading (preferred for samples with poor solubility in the initial eluent):
-
Dissolve the crude product in a volatile solvent (e.g., Dichloromethane, Acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder as a uniform layer on top of the packed column bed.
-
Gently add a protective layer of sand or glass wool before filling the column with the mobile phase.
-
Part 2: Detailed Experimental Protocol
This protocol provides a step-by-step workflow for the purification of ~1 gram of crude this compound.
Step 1: TLC Analysis for Solvent System Selection
-
Prepare three developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 85:15, 8:2).
-
Dissolve a tiny amount of the crude material in Dichloromethane.
-
Using a capillary tube, spot the solution on three separate silica gel TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
Identify the solvent system that provides an Rƒ of ~0.3-0.4 for the product spot and good separation from other spots. For this example, let's assume 85:15 Hexane:EtOAc is optimal.
Step 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for ~1g sample).
-
Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, weigh ~50 g of silica gel (for a 50:1 ratio).
-
Add the starting eluent (85:15 Hexane:EtOAc) to the silica gel to create a milky, homogenous slurry.
-
With the stopcock open and a flask underneath, pour the slurry into the column. Use a funnel to aid the transfer.
-
Continuously tap the side of the column gently to ensure even packing and dislodge air bubbles.
-
Once all the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry from this point forward. [8]
Step 3: Sample Loading
-
Follow the "Dry Loading" procedure described in FAQ Q5, adsorbing ~1 g of crude product onto ~2-3 g of silica gel.
-
Carefully layer the resulting powder onto the packed column.
-
Add a small protective layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the starting eluent (85:15 Hexane:EtOAc).
-
Open the stopcock to begin the elution. Apply gentle air pressure to the top of the column if necessary to achieve a steady flow rate (e.g., 5-10 mL/minute).
-
Collect the eluent in a series of numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL.
-
If separation between the product and a more polar impurity is poor, you may switch to a slightly more polar eluent (e.g., 8:2 Hexane:EtOAc) after the main product has started to elute. This is known as a step gradient.
Step 5: Analysis of Fractions
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in the optimized solvent system.
-
Visualize under UV light to identify which fractions contain the pure this compound.
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the final mass and calculate the yield. Confirm purity via analytical techniques (NMR, GC-MS).
Part 3: Visualization & Workflows
Diagram 1: Experimental Workflow
Caption: Workflow for purifying this compound.
Part 4: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental failures.
Q: My compound is not eluting from the column, even after I've collected many fractions. What's wrong?
-
Cause A: Your mobile phase is not polar enough. The eluent doesn't have sufficient strength to displace the compound from the silica.
-
Solution: Gradually increase the polarity of your eluent. For a Hexane/EtOAc system, you can switch to a higher concentration of EtOAc (e.g., from 85:15 to 70:30). If that fails, a more polar solvent like methanol can be added in small percentages (1-5%) to the eluent to flush the column.[3]
-
-
Cause B: Your compound has decomposed on the column. The acidic nature of silica gel may have degraded your product.[3]
-
Solution: Test for stability as described in FAQ Q2. If decomposition is confirmed, you will need to restart the purification using a deactivated silica column or an alternative stationary phase like neutral alumina.
-
Q: My compound eluted almost immediately with the solvent front. Why?
-
Cause: Your mobile phase is too polar. The eluent is so strong that it washes everything through the column without allowing for effective interaction with the stationary phase.
-
Solution: You must restart the chromatography with a less polar solvent system. Perform new TLC analyses using higher ratios of the non-polar solvent (e.g., switch from 8:2 to 95:5 Hexane:EtOAc) to find a system that gives the correct Rƒ value.
-
Q: The separation is terrible. All my fractions contain a mix of my product and impurities.
-
Cause A: You overloaded the column. Too much sample was loaded for the amount of silica used, exceeding the column's separation capacity.
-
Solution: Reduce the amount of crude material loaded or, more practically, use a larger column with more silica gel (aim for a higher silica:sample ratio, e.g., 100:1).
-
-
Cause B: The initial sample band was too wide. This happens if you dissolve the sample in too much solvent during wet loading or if the sample has poor solubility.
-
Solution: Use the dry loading method.[3] It ensures the tightest possible starting band, which is crucial for high resolution.
-
-
Cause C: The column was packed poorly. Channels or cracks in the silica bed allow the sample to travel down unevenly, ruining the separation.[9]
-
Solution: This column is compromised. The best option is to start over, ensuring the slurry is homogenous and the column is tapped consistently during packing to create a uniform bed.
-
Q: The spots on my TLC plates are streaking or "tailing." What does this mean for my column?
-
Cause: The compound is interacting too strongly with the stationary phase. This can happen if the compound is too polar for the chosen eluent or if it's an acidic/basic compound interacting with the silica surface.[3]
-
Solution: For tailing during elution, increasing the solvent polarity can help. If your compound is basic, adding a trace amount of triethylamine (~0.1%) to the mobile phase can neutralize active sites on the silica and improve peak shape. If it's acidic, a similar amount of acetic acid can be used.
-
Q: The solvent flow has slowed to a stop.
-
Cause A: An impurity or the product itself has crystallized/precipitated at the top of the column, blocking flow. [3]
-
Solution: This is difficult to fix. You can try carefully scraping away the precipitated top layer of silica. If that fails, the column must be unpacked to recover the material. To prevent this, ensure your crude sample is fully dissolved and filtered before loading if you suspect insoluble matter.
-
-
Cause B: The column is packed too tightly, or fine particles have clogged the bottom frit.
-
Solution: Applying a small amount of positive pressure can help. If the frit is clogged, sometimes briefly reversing the flow can dislodge the blockage.[9]
-
Diagram 2: Troubleshooting Logic
Caption: A logical workflow for diagnosing poor separation.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Khan Academy [khanacademy.org]
- 3. Chromatography [chem.rochester.edu]
- 4. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Friedel-Crafts Acylation of Fluorobenzene
Welcome to the Technical Support Center for the Friedel-Crafts acylation of fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for this essential synthetic transformation. Our focus is on delivering not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of fluorobenzene and why?
A1: The Friedel-Crafts acylation of fluorobenzene predominantly yields the para-substituted product (4-fluoroacetophenone, for example), with the ortho-isomer forming as a minor byproduct. This selectivity is governed by the electronic and steric properties of the fluorine substituent.
Fluorine exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond, which deactivates the ring towards electrophilic attack compared to benzene itself.[1]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions, making them more nucleophilic than the meta position.[2][3]
While the inductive effect deactivates the entire ring, the resonance effect directs the incoming electrophile to the ortho and para positions. The preference for the para position is primarily due to steric hindrance .[4][5] The bulky acylium ion electrophile experiences less spatial repulsion when attacking the less hindered para position compared to the ortho position, which is adjacent to the fluorine atom.[6][7]
Q2: My reaction is giving a very low yield or not proceeding at all. What are the likely causes?
A2: Low or no yield in a Friedel-Crafts acylation of fluorobenzene can be attributed to several critical factors:
-
Moisture Contamination: The Lewis acid catalysts used in this reaction, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[8] Water will react with and deactivate the catalyst, halting the formation of the necessary acylium ion. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Inactivity or Insufficient Amount: Traditional Lewis acids like AlCl₃ form a strong complex with the product ketone, which is a Lewis base.[9] This complexation effectively sequesters the catalyst, meaning that a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to go to completion.[9] If you are using a catalytic amount of a traditional Lewis acid, the reaction will likely stall.
-
Purity of Reagents: Impurities in the fluorobenzene, acylating agent, or solvent can interfere with the catalyst and inhibit the reaction. Ensure high-purity, dry reagents are used.
-
Deactivated Substrate: While fluorobenzene is reactive enough for acylation, the presence of any additional strongly deactivating groups on the aromatic ring will further reduce its nucleophilicity and may prevent the reaction from occurring under standard conditions.[10][11]
Q3: I'm observing a significant amount of the ortho-isomer. How can I improve the para-selectivity?
A3: An increased yield of the ortho-acylated product is typically influenced by reaction conditions. To enhance para-selectivity:
-
Control the Temperature: Higher reaction temperatures can provide the energy needed to overcome the steric barrier at the ortho position, leading to a decrease in para-selectivity. Maintaining a lower reaction temperature will favor the sterically less hindered para attack.
-
Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the steric bulk of the electrophilic species and the transition state, thereby affecting the ortho/para ratio. Experimenting with different catalysts (e.g., FeCl₃, ZnCl₂) or solvent systems may improve selectivity.[8][12] Milder catalysts may offer better selectivity, albeit sometimes at the cost of reaction rate.[8]
Q4: Is polyacylation a concern with fluorobenzene?
A4: Polyacylation is generally not a significant issue in the Friedel-Crafts acylation of fluorobenzene. The acyl group introduced onto the aromatic ring is an electron-withdrawing group, which deactivates the ring towards further electrophilic substitution.[10][13] This makes a second acylation event much less favorable than the first. However, under very harsh reaction conditions (e.g., high temperatures, large excess of acylating agent and catalyst), trace amounts of di-acylated products may be formed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Moisture in reagents or glassware. | Flame-dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient or deactivated Lewis acid catalyst. | Use at least a stoichiometric amount of AlCl₃. Ensure the catalyst is fresh and has been handled under anhydrous conditions. | |
| Impure starting materials. | Purify fluorobenzene and the acylating agent before use. | |
| Poor para-selectivity (High ortho-isomer) | Reaction temperature is too high. | Maintain a lower reaction temperature (e.g., 0 °C to room temperature). |
| Choice of catalyst. | Consider using a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂. | |
| Formation of Unidentified Byproducts | Side reactions due to harsh conditions. | Optimize reaction time and temperature. Avoid prolonged reaction times. |
| Impurities in the starting materials. | Analyze starting materials for purity and purify if necessary. | |
| Difficult Workup/Emulsion Formation | Formation of aluminum salts. | During workup, pour the reaction mixture into a mixture of ice and concentrated HCl to break up the aluminum complexes.[14] Vigorous stirring can also help. |
In-depth Technical Protocols
Standard Laboratory Protocol for the Acylation of Fluorobenzene
This protocol describes the synthesis of 4-fluoroacetophenone from fluorobenzene and acetyl chloride using an aluminum chloride catalyst.
Materials:
-
Fluorobenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
3M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, and inert gas setup (N₂ or Ar)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and an addition funnel. Flush the entire system with dry nitrogen or argon.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath with stirring.
-
Preparation of Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 15-20 minutes.
-
Addition of Fluorobenzene: Following the complete addition of acetyl chloride, add a solution of fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[14] This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 3M HCl, water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 4-fluoroacetophenone.
Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common issues.
Catalyst Performance Data
| Catalyst System | Acylating Agent | Conditions | Yield (%) | para-Selectivity (%) | Reference(s) |
| AlCl₃ | Acetyl Chloride | CS₂, reflux | ~70-80 | >95 | General Textbook Data |
| La(OTf)₃ and TfOH | Benzoyl Chloride | 140°C, 4 h, solvent-free | 87 | 99 | [15] |
| Sc(OTf)₃ resin | Acetic Anhydride | Microwave, 40-60°C | High | High | [2] |
| Bi(OTf)₃ | Benzoyl Chloride | Not specified | High | High | [15] |
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Ortho effect - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. science-revision.co.uk [science-revision.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. websites.umich.edu [websites.umich.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3'-Fluoropropiophenone
A Guide to Regioselectivity and Preventing Side Reactions
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals tackling the synthesis of 3'-Fluoropropiophenone. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this specific isomer presents a classic challenge in electrophilic aromatic substitution that requires moving beyond standard textbook procedures.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental questions surrounding the synthesis, starting with a crucial clarification on the nature of Friedel-Crafts reactions.
Q1: What is the critical difference between Friedel-Crafts Alkylation and Acylation concerning polysubstitution?
This is the most common point of confusion and the key to designing a successful synthesis.
-
Friedel-Crafts Alkylation: This reaction adds an alkyl group (e.g., -CH₂CH₃) to an aromatic ring. Alkyl groups are electron-donating and therefore activate the aromatic ring.[1][2] The mono-alkylated product is more reactive and more nucleophilic than the starting material, making it highly susceptible to further alkylation, leading to undesirable polyalkylation products.[3][4][5]
-
Friedel-Crafts Acylation: This reaction adds an acyl group (e.g., -C(=O)CH₂CH₃) to the ring. The acyl group is strongly electron-withdrawing, which deactivates the aromatic ring.[3][6] Consequently, the mono-acylated product is significantly less reactive than the starting material, effectively preventing further acylation reactions.[7][8]
In essence, the risk of polysubstitution is high in alkylation but inherently low in acylation. The synthesis of this compound is an acylation; therefore, polyacylation is not the primary experimental hurdle. The main challenge is regioselectivity.
Q2: Why is direct Friedel-Crafts acylation of fluorobenzene NOT a suitable method for synthesizing this compound?
The fluorine atom on a benzene ring is an ortho, para-director for electrophilic aromatic substitution. While it is a deactivating group due to its high electronegativity (inductive effect), its lone pairs can participate in resonance, directing incoming electrophiles to the positions ortho and para to itself.
A direct Friedel-Crafts acylation of fluorobenzene with propanoyl chloride will yield primarily the 4'-Fluoropropiophenone (para) isomer and a smaller amount of the 2'-Fluoropropiophenone (ortho) isomer.[9] The desired This compound (meta) product will be formed in negligible amounts, if at all.
Caption: Regioselectivity in the direct acylation of fluorobenzene.
Part 2: Troubleshooting Guide for Direct Acylation Attempts
This section is for researchers who may have already attempted a direct acylation and are facing predictable challenges.
Q3: I tried acylating fluorobenzene and my main product is the 4'-isomer. What happened?
This result is expected and confirms the principles outlined in Q2. The fluorine atom directed the incoming acyl group to the para position, which is electronically favored and sterically less hindered than the ortho position.[9] Your reaction has worked, but it has produced the thermodynamically and kinetically favored regioisomer, not the desired meta-isomer.
Q4: Can I change reaction conditions (catalyst, temperature) to favor the 3'-(meta) product?
It is highly unlikely. Regioselectivity in electrophilic aromatic substitution is fundamentally governed by the electronic properties of the substituent on the ring (in this case, fluorine). While varying the Lewis acid or temperature can slightly alter the ortho/para ratio, it will not overcome the strong electronic preference for ortho/para substitution to yield the meta product in any significant amount. A different synthetic strategy is required.
Table 1: Expected Outcomes of Direct Friedel-Crafts Acylation of Fluorobenzene
| Parameter | Expected Outcome | Rationale |
| Primary Product | 4'-Fluoropropiophenone (para) | Electronically favored and sterically accessible. |
| Secondary Product | 2'-Fluoropropiophenone (ortho) | Electronically favored but sterically hindered by the fluorine atom. |
| Desired Product | This compound (meta) | Negligible yield. Electronically disfavored. |
| Side Reactions | Minimal polyacylation | The product is deactivated towards further substitution.[6][9] |
Part 3: Recommended Synthetic Pathways & Protocols
To reliably synthesize this compound, a strategy that correctly positions the functional groups is necessary. The most robust and common method involves a Grignard reaction.
Method A: Grignard Reaction with a Nitrile Precursor
This approach builds the ketone from a nitrile, offering excellent control over regiochemistry. The key is starting with a commercially available meta-substituted precursor, such as 3-Fluorobenzonitrile.
Caption: Workflow for Grignard synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reagent
Objective: To synthesize this compound from 3-Fluorobenzonitrile and Ethylmagnesium Bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Bromoethane
-
3-Fluorobenzonitrile
-
Dilute Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Add magnesium turnings to the flask along with a small crystal of iodine.
-
In the dropping funnel, place a solution of bromoethane in anhydrous ether/THF.
-
Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the ethylmagnesium bromide.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 3-Fluorobenzonitrile in anhydrous ether/THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred, cooled Grignard reagent. A thick precipitate will form.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Hydrolysis (Workup):
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl or dilute HCl dropwise. This will hydrolyze the intermediate imine complex and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic layers with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified further by vacuum distillation to yield pure this compound as an oil.[10]
-
Part 4: General Synthesis Troubleshooting
Q5: My Grignard reaction fails to initiate. What are the most common causes?
Caption: Troubleshooting workflow for Grignard reaction initiation.
The primary culprit is almost always moisture, which quenches the Grignard reagent. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Solvents must be anhydrous. The second most common issue is a passive oxide layer on the magnesium turnings. Using an initiator like an iodine crystal or crushing the magnesium just before use can expose a fresh, reactive surface.
Q6: My final yield is low. What are the common pitfalls?
-
Incomplete Grignard Formation: Ensure the magnesium is fully consumed before adding the nitrile.
-
Wurtz Coupling: If the concentration of the alkyl halide is too high locally during addition, it can couple with the Grignard reagent (EtMgBr + EtBr -> Butane). Slower, more dilute addition helps.
-
Inefficient Hydrolysis/Extraction: The intermediate can be stubborn. Ensure the pH is sufficiently acidic during workup to fully hydrolyze the imine and that you perform multiple extractions to recover all the product from the aqueous layer.
-
Purification Losses: Vacuum distillation requires care. Ensure your vacuum is stable and the heating mantle temperature is controlled to prevent decomposition.
By understanding the underlying chemistry and shifting the synthetic strategy from a direct acylation to a Grignard-based approach, researchers can reliably and efficiently synthesize the this compound isomer while avoiding the common pitfalls of aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
stability of 3'-Fluoropropiophenone under acidic vs basic conditions
A Guide to Understanding and Ensuring Stability in Experimental Settings
Frequently Asked Questions (FAQs)
Q1: My 3'-Fluoropropiophenone sample shows signs of degradation over time, even when stored in what I believe are standard conditions. What could be the cause?
A1: While this compound is generally stable under recommended storage conditions (cool, dry, dark, and tightly sealed), its long-term stability can be compromised by exposure to acidic or basic environments.[1][2] This could be due to residual acid or base in your storage container or slow reactions with atmospheric components. It is crucial to store it in a well-ventilated place, away from incompatible materials like strong oxidizing agents and strong bases.[3][4]
Q2: I am planning a reaction with this compound under acidic conditions. What potential stability issues should I be aware of?
A2: Under acidic conditions, the primary concern is acid-catalyzed enolization.[5][6][7] This process involves the protonation of the carbonyl oxygen, followed by the removal of a proton from the alpha-carbon to form an enol tautomer.[8][9] While this is a reversible equilibrium, the formation of the enol intermediate can potentially lead to unforeseen side reactions, especially at elevated temperatures or in the presence of other reactive species.
Q3: I've observed unexpected byproducts in my reaction mixture when using this compound in a basic medium. What is happening?
A3: Basic conditions can promote the deprotonation of the alpha-hydrogen, leading to the formation of an enolate anion.[8][10][11] This enolate is a potent nucleophile and can participate in side reactions. A common issue is the base-catalyzed aldol condensation, where the enolate of one molecule attacks the carbonyl carbon of another, leading to the formation of dimers and other higher molecular weight impurities. The product's safety data sheet explicitly mentions incompatibility with strong bases.[1][3]
Q4: How can I monitor the stability of my this compound sample during an experiment?
A4: The most effective way to monitor the stability of this compound is by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[12] These methods allow for the separation and quantification of the parent compound and any potential degradation products. For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Q5: What are the ideal short-term and long-term storage conditions for this compound?
A5: For short-term storage, keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][13] For long-term stability, refrigeration (0-10°C) in a sealed, dry environment is recommended. Always store in amber glass vials to protect from light.[14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Appearance of new peaks in HPLC/GC analysis of a sample stored under ambient conditions. | Gradual degradation due to exposure to trace amounts of acid or base, light, or air. | 1. Confirm Identity: Use LC-MS to identify the molecular weight of the new peaks to hypothesize their structure (e.g., aldol adduct). 2. Improve Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber vial, and at refrigerated temperatures.[14] 3. Re-purify: If degradation is significant, re-purify the compound using an appropriate technique like column chromatography or distillation. |
| Low yield in an acid-catalyzed reaction involving this compound. | The compound may be participating in side reactions facilitated by the acidic medium. | 1. Lower Temperature: Run the reaction at the lowest possible temperature to minimize side reactions. 2. Optimize Catalyst Concentration: Use the minimum effective concentration of the acid catalyst. 3. Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the desired product and byproducts. |
| Formation of a complex mixture in a base-catalyzed reaction. | Base-catalyzed self-condensation (aldol reaction) or other side reactions. | 1. Use a Non-Nucleophilic Base: If the base is only required as a catalyst, consider using a sterically hindered, non-nucleophilic base. 2. Control Stoichiometry: If this compound is intended to act as an electrophile, add it slowly to the reaction mixture containing the nucleophile and base to maintain its low concentration. 3. Temperature Control: Keep the reaction temperature as low as feasible. |
The Chemistry of Stability: Keto-Enol Tautomerism
The stability of this compound in acidic and basic conditions is fundamentally governed by keto-enol tautomerism.[15][16][17] Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the keto form (this compound) and its corresponding enol form.[18][19]
Acid-Catalyzed Enolization
Under acidic conditions, the carbonyl oxygen is protonated, making the alpha-protons more acidic and easier to remove. A weak base (like the solvent) can then abstract an alpha-proton to form the enol.[7][9]
Caption: Acid-catalyzed keto-enol tautomerism.
Base-Catalyzed Enolization
In the presence of a base, an alpha-proton is directly abstracted to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol.[8][10]
Caption: Base-catalyzed keto-enol tautomerism.
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound, a forced degradation study is recommended.[20] This involves subjecting the compound to stress conditions to accelerate degradation.
Objective: To determine the degradation profile of this compound under acidic and basic conditions at a specified temperature.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Condition: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Condition: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.
-
-
Incubation:
-
Store all samples at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
For the acidic and basic samples, neutralize the aliquots before analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Plot the percentage of the remaining this compound against time to determine the degradation kinetics.
-
Caption: Workflow for a forced degradation study.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 3. cochise.edu [cochise.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Keto–Enol Tautomerism: Mechanism [jove.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. leah4sci.com [leah4sci.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 18. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of Commercial 3'-Fluoropropiophenone
Welcome to the technical support center for the purification of commercial 3'-Fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a key intermediate in many synthetic pathways. This document will address common impurities, offer step-by-step purification protocols, and explain the rationale behind these methodologies.
Understanding the Challenge: Why Purify this compound?
Commercial this compound, while generally of high grade, can contain various impurities that may interfere with subsequent sensitive reactions, particularly in pharmaceutical and fine chemical synthesis. The purity of starting materials is paramount for reaction efficiency, yield, and the final product's impurity profile. This guide will equip you with the necessary knowledge to effectively remove these contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. However, common impurities include:
-
Unreacted Starting Materials: Residuals from the synthesis, such as 3-fluorobenzoyl chloride or 3-fluorobenzonitrile, and the corresponding Grignard or organolithium reagents.[1]
-
Isomeric Impurities: Positional isomers, such as 2'- and 4'-Fluoropropiophenone, may be present in small quantities.
-
Byproducts from Side Reactions: These can include products of self-condensation or other secondary reactions.
-
Residual Solvents: Solvents used during the reaction and workup, such as diethyl ether, tetrahydrofuran (THF), or toluene.
-
Water: Moisture can be present from the workup or absorbed from the atmosphere.
Q2: What is the first step I should take before attempting purification?
A2: Before any purification attempt, it is crucial to assess the purity of the commercial material . This provides a baseline and helps in selecting the most appropriate purification strategy. The recommended analytical techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile impurities and isomers.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine the overall purity.[9][10][11][12]
Q3: My this compound is a yellow oil. Does this indicate significant impurities?
A3: A yellow coloration can suggest the presence of chromophoric (color-causing) impurities. While not always indicative of low purity in terms of percentage, these impurities can sometimes be reactive and interfere with downstream applications. Purification is generally recommended to remove these colored species.
Troubleshooting and Purification Guides
This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.
Issue 1: Presence of Non-polar Impurities
Q: My GC-MS analysis shows the presence of non-polar impurities like residual toluene or other hydrocarbon solvents. What is the best way to remove them?
A: For the removal of non-polar volatile impurities, distillation is often the most effective method.
Workflow: Purification by Vacuum Distillation
Caption: Vacuum distillation workflow for removing non-polar impurities.
Step-by-Step Protocol for Vacuum Distillation:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charging the Flask: Add the impure this compound to the distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. This compound has a boiling point of approximately 212 °C at atmospheric pressure, so a vacuum will be necessary to lower the boiling point and prevent decomposition.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature of the vapor and the refractive index of the collected fractions. The main fraction corresponding to pure this compound should be collected at a constant temperature.
-
Purity Analysis: Analyze the collected fractions by GC-MS to confirm the removal of non-polar impurities.
Issue 2: Presence of Polar Impurities and Isomers
Q: My HPLC and NMR analyses indicate the presence of polar impurities and small amounts of the 2'- and 4'-isomers. What purification method should I use?
A: For separating compounds with different polarities, such as isomers and polar byproducts, flash column chromatography is the method of choice.[13]
Workflow: Purification by Flash Column Chromatography
Caption: Flash column chromatography workflow for polar impurity removal.
Step-by-Step Protocol for Flash Column Chromatography:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give the desired product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Prepare a silica gel slurry in the chosen solvent system and carefully pack the column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the solvent system and load it onto the top of the silica gel.
-
Elution and Fraction Collection: Begin eluting the column with the solvent system, collecting fractions in test tubes.
-
Monitoring: Spot the collected fractions on a TLC plate to monitor the separation.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Issue 3: Compound is a Solid at Room Temperature and Contains Minor Impurities
Q: My this compound is a low-melting solid, and analysis shows it is already >95% pure. How can I achieve higher purity without chromatography?
A: For solids with a relatively high initial purity, recrystallization is an excellent and efficient purification technique.[14]
Workflow: Purification by Recrystallization
Caption: Recrystallization workflow for final polishing of solid compounds.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent pair, such as ethanol/water or hexane/ethyl acetate, may also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Issue 4: Presence of Aldehydic or Reactive Ketonic Impurities
Q: I suspect the presence of reactive carbonyl impurities. Is there a chemical method to remove them?
A: Yes, a bisulfite extraction can be a highly effective method for selectively removing aldehydes and some reactive ketones.[15][16] This technique relies on the formation of a water-soluble bisulfite adduct.[15][16]
Step-by-Step Protocol for Bisulfite Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bisulfite and shake the funnel vigorously.[16] Vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adducts of the impurities, is drained off.
-
Washing: Wash the organic layer with water and then with brine to remove any residual bisulfite and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Purity Assessment: A Comparative Overview
| Analytical Technique | Principle | Information Obtained | Typical Application |
| GC-MS | Separation by boiling point and ionization | Identification and quantification of volatile components | Detecting residual solvents and volatile byproducts |
| HPLC | Separation by polarity | Quantification of non-volatile components and isomers | Assessing isomeric purity and non-volatile impurities |
| NMR | Nuclear spin in a magnetic field | Structural elucidation and quantification | Confirming structure and determining overall purity |
Final Confirmation of Purity
After purification, it is essential to re-analyze the material using the techniques mentioned above to confirm that the desired level of purity has been achieved. The acceptance criteria will depend on the specific requirements of your downstream application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of 3‐nitropropionic acid in Fabaceae plants by HPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-CHLORO-4'-FLUOROPROPIOPHENONE(347-93-3) 13C NMR spectrum [chemicalbook.com]
- 10. 4'-Fluoropropiophenone(456-03-1) 1H NMR spectrum [chemicalbook.com]
- 11. 3'-Chloropropiophenone(34841-35-5) 1H NMR spectrum [chemicalbook.com]
- 12. 3-Chloropropiophenone(936-59-4) 1H NMR [m.chemicalbook.com]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3'-Fluoropropiophenone
Welcome to this in-depth technical guide on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3'-Fluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and purity assessment of small organic molecules. Here, we will move beyond a simple recitation of spectral data, instead focusing on the underlying principles and experimental considerations that lead to a robust and reliable analysis. We will explore the influence of the fluorine substituent on the NMR spectra and compare the spectral features of this compound with its structural isomer, 4'-Fluoropropiophenone, to provide a comprehensive understanding.
The Significance of Fluorine in NMR Spectroscopy
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability. The ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, is an excellent probe for NMR spectroscopy.[1][2] Its high gyromagnetic ratio results in a sensitivity comparable to that of protons. Furthermore, the large chemical shift dispersion of ¹⁹F NMR makes it highly sensitive to the local electronic environment, often allowing for the resolution of signals from different fluorine atoms within a molecule.[1]
The presence of fluorine also significantly impacts the ¹H and ¹³C NMR spectra through scalar (J) coupling. These through-bond interactions, which can be observed over several bonds, provide invaluable structural information.[3][4] Understanding the patterns of ¹H-¹⁹F and ¹³C-¹⁹F coupling is crucial for the unambiguous assignment of resonances in fluorinated compounds.
Experimental Protocols: A Foundation of Quality Data
A high-quality NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield reliable and reproducible data for the analysis of this compound.
Sample Preparation Workflow
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities.[5]
Caption: Workflow for preparing a this compound NMR sample.
Step-by-Step Methodology:
-
Weighing the Sample: For a standard ¹H NMR spectrum, 5-25 mg of this compound is sufficient.[6] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]
-
Solvent Selection and Dissolution: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6][7] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The sample should be dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a small vial to ensure complete dissolution.[8][9]
-
Filtration: It is critical to remove any solid particles, as they can degrade the magnetic field homogeneity, leading to broadened spectral lines.[7] This is achieved by filtering the solution through a Pasteur pipette containing a small plug of glass wool into a clean, unscratched 5 mm NMR tube.[7]
-
Capping and Labeling: The NMR tube should be securely capped to prevent solvent evaporation and contamination. Proper labeling is essential for sample tracking.
Data Acquisition Parameters: Tailoring the Experiment for Optimal Results
The choice of acquisition parameters directly influences the quality and quantitative accuracy of the NMR data.[10][11]
Caption: Critical NMR data acquisition parameters.
Key Parameters Explained:
-
Pulse Width: For quantitative analysis, a 90° pulse is typically used to ensure maximum signal intensity in a single scan, followed by a sufficient relaxation delay.[11]
-
Acquisition Time (AT): This is the duration for which the Free Induction Decay (FID) is recorded. An acquisition time of 3-5 seconds is generally adequate for ¹H NMR of small molecules.[11]
-
Relaxation Delay (D1): This is the time allowed for the nuclear spins to return to thermal equilibrium before the next pulse. For quantitative measurements, a relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) is necessary.[12]
-
Number of Scans (NS): The signal-to-noise ratio (S/N) is proportional to the square root of the number of scans.[11] Increasing the number of scans is a common way to improve the S/N for dilute samples or less sensitive nuclei like ¹³C. A minimum of 8 scans is often recommended to reduce artifacts.[11]
¹H and ¹³C NMR Spectral Analysis of this compound
The following is a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling constants are based on established principles and data from similar compounds.
Structure of this compound:
¹H NMR Spectrum (Predicted, 500 MHz, CDCl₃)
The proton NMR spectrum is characterized by signals from the ethyl group and the aromatic protons. The fluorine atom at the 3'-position influences the chemical shifts and introduces ¹H-¹⁹F coupling to the aromatic protons.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | 1.24 | Triplet (t) | JHH = 7.3 | -CH₃ |
| B | 3.02 | Quartet (q) | JHH = 7.3 | -CH₂- |
| C | 7.20 | Triplet of doublets (td) | JHH = 8.5, JHF = 5.5 | H-5' |
| D | 7.45 | Quartet (q) | JHH ≈ 8 | H-4' |
| E | 7.65 | Doublet of triplets (dt) | JHH = 7.7, JHF = 1.2 | H-6' |
| F | 7.75 | Doublet of doublets (dd) | JHF = 10.0, JHH = 1.8 | H-2' |
Analysis of the ¹H Spectrum:
-
Ethyl Group: The methyl protons (A) appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (B) appear as a quartet due to coupling with the methyl protons. These signals are in the expected upfield region for an aliphatic chain adjacent to a carbonyl group.
-
Aromatic Region: The fluorine substituent breaks the symmetry of the aromatic ring, resulting in four distinct signals.
-
H-2' and H-6': These protons are deshielded due to their ortho and para relationship to the electron-withdrawing carbonyl group. H-2' will exhibit a large through-space coupling to the fluorine atom, in addition to a smaller meta coupling to H-6'. H-6' will show a smaller para coupling to the fluorine.
-
H-4' and H-5': These protons are in a more complex region. H-5' is expected to show both ortho H-H coupling and a significant ortho H-F coupling.
-
¹³C NMR Spectrum (Predicted, 125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals. The carbon atoms of the aromatic ring will exhibit ¹³C-¹⁹F coupling. Broadband decoupling of ¹⁹F is challenging due to the large range of chemical shifts and coupling constants, but can be achieved with modern spectrometers.[13]
| Signal | Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) | Assignment |
| 1 | 8.5 | Singlet | - | -CH₃ |
| 2 | 32.0 | Singlet | - | -CH₂- |
| 3 | 115.0 | Doublet | ²JCF ≈ 22 | C-2' |
| 4 | 120.5 | Doublet | ⁴JCF ≈ 2 | C-4' |
| 5 | 124.0 | Doublet | ²JCF ≈ 21 | C-6' |
| 6 | 130.2 | Doublet | ³JCF ≈ 8 | C-5' |
| 7 | 139.0 | Doublet | ³JCF ≈ 7 | C-1' |
| 8 | 162.8 | Doublet | ¹JCF ≈ 245 | C-3' |
| 9 | 199.5 | Singlet | - | C=O |
Analysis of the ¹³C Spectrum:
-
Aliphatic Carbons: The methyl (1) and methylene (2) carbons appear at the high-field end of the spectrum, as expected.
-
Aromatic Carbons: The carbon directly attached to the fluorine atom (C-3') exhibits a very large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.[4] The other aromatic carbons show smaller two-, three-, and four-bond couplings to the fluorine atom. These couplings are invaluable for confirming the assignments of the aromatic carbons.
-
Carbonyl Carbon: The carbonyl carbon (9) is the most deshielded signal in the spectrum, appearing around 200 ppm.
Comparison with 4'-Fluoropropiophenone
To highlight the diagnostic power of NMR, let's compare the expected spectral features of this compound with its isomer, 4'-Fluoropropiophenone.
Structure of 4'-Fluoropropiophenone:

| Feature | This compound | 4'-Fluoropropiophenone | Rationale for Difference |
| ¹H Aromatic Pattern | Four distinct signals (complex multiplets) | Two signals (two doublets of doublets or triplets) | Due to the symmetry of the 4'-substituted ring, H-2'/H-6' and H-3'/H-5' are chemically equivalent. |
| ¹³C Aromatic Signals | Six distinct signals | Four distinct signals | Symmetry in the 4'-isomer reduces the number of unique carbon environments in the aromatic region. |
| ¹³C-¹⁹F Coupling | Complex pattern with ¹J, ²J, ³J, and ⁴J couplings | Simpler pattern with ¹J, ²J, and ³J couplings. | The number of unique coupling pathways is reduced due to symmetry. |
This comparison demonstrates how subtle changes in molecular structure lead to significant and predictable differences in the NMR spectra, allowing for the unambiguous identification of isomers.
Conclusion
The ¹H and ¹³C NMR analysis of this compound provides a wealth of structural information. A thorough understanding of the influence of the fluorine substituent on chemical shifts and coupling constants is paramount for accurate spectral interpretation. By employing rigorous experimental protocols and a systematic approach to spectral analysis, researchers can confidently elucidate the structure and assess the purity of this and other fluorinated organic molecules. This guide serves as a framework for such an analysis, emphasizing the importance of both high-quality data acquisition and a deep understanding of the underlying spectroscopic principles.
References
- 1. biophysics.org [biophysics.org]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3'-Fluoropropiophenone
For researchers and professionals in drug development and analytical chemistry, a deep understanding of a molecule's behavior under mass spectrometric analysis is paramount for its accurate identification and quantification. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3'-Fluoropropiopiophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research areas. We will dissect its fragmentation pathways, compare them to its non-fluorinated analog, propiophenone, and explore the influence of the meta-positioned fluorine substituent. This guide is designed to offer not just data, but a mechanistic understanding that empowers researchers in their analytical endeavors.
Introduction to the Analysis of 3'-Fluoropropiophenone
This compound (C₉H₉FO, Molar Mass: 152.17 g/mol ) is a halogenated aromatic ketone.[1] The presence and position of the fluorine atom on the phenyl ring are expected to influence its physicochemical properties and, consequently, its fragmentation behavior in a mass spectrometer. Understanding this influence is critical for distinguishing it from its isomers and other related compounds. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[2]
The Dominant Fragmentation Pathway: α-Cleavage
The most prominent feature in the EI mass spectrum of ketones is typically α-cleavage, the breaking of the bond adjacent to the carbonyl group.[3][4] For aromatic ketones, this involves the cleavage of the bond between the carbonyl carbon and the alkyl substituent.
In the case of this compound, α-cleavage results in the loss of an ethyl radical (•C₂H₅) and the formation of the 3-fluorobenzoyl cation. This cation is resonance-stabilized, contributing to its high abundance in the mass spectrum.
Figure 1: α-Cleavage of this compound.
This fragmentation is directly analogous to that of propiophenone, which undergoes α-cleavage to produce the benzoyl cation at m/z 105. The mass shift of 18 Da (from 105 to 123) is a direct indication of the presence of a single fluorine atom on the benzoyl moiety.
Secondary Fragmentation: The Phenyl Cation
The 3-fluorobenzoyl cation (m/z 123) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule. This results in the formation of the 3-fluorophenyl cation.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 3'-Fluoropropiophenone
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3'-Fluoropropiophenone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative for the comprehensive purity analysis of this compound. The methodologies are presented with a rationale rooted in scientific principles and validated against internationally recognized standards.
The Critical Role of Purity Analysis for this compound
This compound (C₉H₉FO) is a fluorinated ketone with a molecular weight of 152.17 g/mol .[1][2] Its utility as a precursor in organic synthesis necessitates stringent control over its impurity profile. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. An effective analytical method must be able to separate, identify, and quantify these impurities to ensure the quality of the final product.
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity for a wide range of compounds.[3][4] For a moderately polar compound like this compound, RP-HPLC offers an excellent balance of retention and separation from both more polar and less polar impurities.
Causality Behind Experimental Choices in RP-HPLC Method Development
The development of a successful HPLC method is a systematic process.[5][6] For this compound, the following parameters were selected based on established chromatographic principles and experience with similar aromatic ketones:
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, providing a non-polar stationary phase that interacts effectively with the hydrophobic regions of the analyte.[4][7] An end-capped C18 column is chosen to minimize peak tailing caused by interactions between basic analytes and residual silanol groups on the silica support.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase in RP-HPLC. Acetonitrile is a good solvent for this compound and provides a lower viscosity and UV cutoff compared to methanol. The gradient elution, starting with a higher percentage of water and gradually increasing the acetonitrile concentration, allows for the effective elution of a wide range of impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase helps to protonate any acidic silanols on the stationary phase and improve peak shape.
-
Detection: The aromatic ring and the carbonyl group in this compound provide strong UV absorbance. A photodiode array (PDA) detector is selected to monitor the elution profile at multiple wavelengths, allowing for peak purity analysis and the potential identification of co-eluting impurities. The maximum absorbance wavelength (λmax) for propiophenone analogues is typically in the range of 245-255 nm.[4]
Experimental Protocol: RP-HPLC Method for this compound
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and photodiode array detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) presents a powerful alternative for purity analysis.[8][9] When coupled with a Mass Spectrometer (MS), GC-MS provides not only quantitative data but also structural information, aiding in the identification of unknown impurities.[9]
Rationale for GC-MS as a Comparative Method
GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[9] This technique is highly sensitive and can resolve complex mixtures of volatile compounds.[10] The mass spectrometer detector offers high specificity and allows for the identification of impurities by comparing their mass spectra to library databases.[8]
Experimental Protocol: GC-MS Method for this compound
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
Chromatographic and MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (50:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 250 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Inject 1 µL of the prepared solution.
Performance Comparison: HPLC vs. GC-MS
The choice of an analytical method is often dictated by its performance characteristics, which are determined through a rigorous validation process in accordance with guidelines from the International Council for Harmonisation (ICH).[3][11][12]
| Parameter | RP-HPLC Method | GC-MS Method | Rationale for Performance |
| Specificity | High. Demonstrated by the separation of the main peak from potential impurities and placebo peaks.[5] | Very High. Mass spectral data provides an additional layer of identification, confirming peak identity. | |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | Both methods exhibit excellent linearity over a defined concentration range.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods show high accuracy in determining the true concentration of the analyte.[12][13] |
| Precision (%RSD) | ≤ 2.0% | ≤ 3.0% | HPLC generally offers slightly better precision for routine quantitative analysis. |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | GC-MS can often achieve lower detection limits due to the sensitivity of the mass spectrometer. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | Consistent with LOD, GC-MS allows for the quantification of impurities at lower levels. |
| Throughput | High. Modern UPLC systems can significantly reduce run times. | Medium. GC run times can be longer, especially with complex temperature programs. | |
| Impurity Identification | Limited to retention time matching with known standards and UV spectral comparison. | High. Mass spectra provide structural information for tentative identification of unknown impurities. |
Conclusion and Recommendations
Both the developed RP-HPLC method and the alternative GC-MS method are suitable for the purity determination of this compound, each with its own set of advantages.
The RP-HPLC method is highly recommended for routine quality control environments. Its robustness, high precision, and high throughput make it ideal for the routine analysis of multiple batches. The method is well-established in the pharmaceutical industry and meets all regulatory requirements for validation.[3]
The GC-MS method serves as an excellent complementary and orthogonal technique. Its superior sensitivity and definitive identification capabilities are invaluable during process development, for the characterization of new impurities, and in troubleshooting out-of-specification results.
In a comprehensive quality control strategy, the RP-HPLC method should be employed for routine purity testing, while the GC-MS method should be utilized for in-depth impurity profiling and as a confirmatory technique. This dual-method approach provides a self-validating system that ensures the highest level of quality and confidence in the purity of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Buy Online CAS Number 455-67-4 - TRC - 3-Fluoropropiophenone | LGC Standards [lgcstandards.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Gas Chromatography | Phenomenex [phenomenex.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of 3'-Fluoropropiophenone and 4'-Fluoropropiophenone: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the strategic placement of fluorine atoms can profoundly influence a molecule's chemical behavior, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3'-Fluoropropiophenone and 4'-Fluoropropiophenone. By examining the electronic effects of the fluorine substituent at the meta and para positions, we can predict and understand their differential reactivity in key chemical transformations. This analysis is grounded in the principles of physical organic chemistry and is intended to equip researchers with the foundational knowledge to effectively utilize these building blocks in their synthetic endeavors.
Introduction: The Subtle Power of Positional Isomerism
This compound and 4'-Fluoropropiophenone share the same molecular formula and connectivity, differing only in the position of the fluorine atom on the phenyl ring. This seemingly minor structural variance leads to distinct electronic distributions within the molecules, which in turn governs their reactivity. The fluorine atom, being highly electronegative, exerts a powerful inductive effect (-I), withdrawing electron density from the aromatic ring. It can also participate in resonance, donating a lone pair of electrons (+R effect). The interplay of these two opposing effects is highly dependent on the substituent's position relative to the propiophenone side chain.
Table 1: Physicochemical Properties of this compound and 4'-Fluoropropiophenone
| Property | This compound | 4'-Fluoropropiophenone |
| CAS Number | 455-67-4[1][2] | 456-03-1[3][4][5] |
| Molecular Formula | C₉H₉FO[1][2] | C₉H₉FO[3][4] |
| Molecular Weight | 152.17 g/mol [1][2] | 152.17 g/mol [3][4][5] |
| Appearance | Clear colorless oil | Light yellow transparent liquid[3] |
| Density | ~1.074 g/cm³ (Predicted)[6] | 1.096 g/mL at 25 °C[3][5] |
| Boiling Point | 94-96 °C at 5 mmHg[6] | 100-102 °C at 22 mmHg[3][7] |
| Refractive Index | n20/D ~1.505[6] | n20/D 1.5059[3][5] |
Electronic Effects and Predicted Reactivity: A Hammett Approach
The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 2: Hammett Constants for Meta and Para Fluoro Substituents
| Substituent | σ (meta) | σ (para) |
| -F | +0.34[8] | +0.06[8] |
The significantly more positive σ value for the meta-fluoro substituent (+0.34) compared to the para-fluoro substituent (+0.06) is a direct reflection of the dominance of the inductive effect at the meta position. At the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect.
This difference in electronic influence has profound implications for the reactivity of the two isomers:
-
Reactivity of the Carbonyl Group: The propiophenone side chain is a deactivating, meta-directing group in electrophilic aromatic substitution. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the fluorine atom will enhance the electrophilicity of the carbonyl carbon in both isomers. However, the stronger net electron-withdrawing effect of the meta-fluoro substituent in this compound is predicted to make its carbonyl carbon more electrophilic and thus more reactive towards nucleophiles than that of 4'-Fluoropropiophenone.
-
Acidity of the α-Protons: The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic due to the formation of a resonance-stabilized enolate conjugate base. The electron-withdrawing fluorine atom will further stabilize this enolate anion through its inductive effect, thereby increasing the acidity of the α-protons in both isomers compared to unsubstituted propiophenone. Given the stronger inductive pull of the fluorine in the meta position, it is anticipated that the α-protons of this compound will be more acidic than those of 4'-Fluoropropiophenone.
-
Reactivity in Electrophilic Aromatic Substitution: The propiophenone group is deactivating and directs incoming electrophiles to the meta position. The fluorine atom is also a deactivating group but is an ortho, para-director. In this compound, the fluorine is meta to the propiophenone group. In 4'-Fluoropropiophenone, it is in the para position. The overall reactivity of the aromatic ring towards electrophiles will be reduced in both cases compared to benzene. However, due to the stronger deactivating effect of the propiophenone group, electrophilic substitution will be challenging for both isomers. The directing effects of the two substituents will determine the regioselectivity of any potential substitution.
Comparative Reactivity in Key Transformations
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a cornerstone reaction for ketones. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
Caption: Generalized workflow for nucleophilic addition to fluoropropiophenones.
Based on the Hammett constants, This compound is predicted to undergo nucleophilic addition at a faster rate than 4'-Fluoropropiophenone . This is a direct consequence of the greater partial positive charge on the carbonyl carbon in the 3'-isomer due to the stronger net electron-withdrawing effect of the meta-fluorine.
Formation of Enolates and Subsequent Reactions
The acidity of the α-protons dictates the ease of enolate formation, a critical step for reactions such as aldol condensations and α-halogenations.
Caption: Reaction pathway involving enolate formation from fluoropropiophenones.
The enhanced acidity of the α-protons in This compound suggests that it will form an enolate more readily and in higher concentration at equilibrium compared to 4'-Fluoropropiophenone under identical basic conditions. This would translate to faster rates in subsequent reactions where the enolate is the active nucleophile.
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted differences in reactivity, the following standardized experimental protocols can be employed.
Protocol for Comparative Reduction of the Carbonyl Group
This experiment aims to compare the rates of reduction of the two isomers using a mild reducing agent like sodium borohydride. The reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
4'-Fluoropropiophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
Prepare two separate 0.1 M solutions of this compound and 4'-Fluoropropiophenone in methanol, each containing a known concentration of the internal standard.
-
Place both solutions in a constant temperature bath set to 25 °C.
-
At time t=0, add an equimolar amount of sodium borohydride to each solution simultaneously.
-
At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing saturated aqueous NH₄Cl and DCM.
-
Shake the vial, separate the organic layer, and dry it over anhydrous MgSO₄.
-
Analyze the organic layer by GC or HPLC to determine the concentration of the remaining starting material relative to the internal standard.
-
Plot the concentration of the starting material versus time for both isomers to determine the reaction rates.
Expected Outcome: this compound is expected to be consumed at a faster rate, indicating a higher reactivity towards nucleophilic attack by the hydride.
Protocol for Comparative α-Bromination
This protocol compares the rate of enolate-mediated α-bromination. The disappearance of the bromine color or monitoring the reaction by NMR spectroscopy can be used to follow the reaction progress.
Materials:
-
This compound
-
4'-Fluoropropiophenone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Sodium acetate
Procedure:
-
Prepare two separate solutions, one of this compound and one of 4'-Fluoropropiophenone, at the same concentration in glacial acetic acid containing a catalytic amount of sodium acetate.
-
Place the solutions in a constant temperature bath.
-
To each solution, add an equimolar amount of a standardized solution of bromine in acetic acid at the same time.
-
Monitor the disappearance of the bromine color over time using a UV-Vis spectrophotometer, or by quenching aliquots at different time points and analyzing the product distribution by ¹H NMR.
-
The rate of disappearance of bromine will be indicative of the rate of enolate formation and subsequent reaction.
Expected Outcome: The reaction with this compound is anticipated to proceed at a faster rate due to the higher acidity of its α-protons, leading to a faster formation of the reactive enolate intermediate.
Conclusion
While structurally very similar, this compound and 4'-Fluoropropiophenone are predicted to exhibit notable differences in their chemical reactivity. The position of the fluorine atom dictates the balance between its inductive and resonance effects, which in turn modulates the electronic properties of the molecule. Based on established principles of physical organic chemistry, this compound is expected to be more reactive towards nucleophiles at the carbonyl carbon and possess more acidic α-protons compared to its 4'-isomer. These predictions provide a solid foundation for the rational selection and application of these isomers in complex synthetic pathways. The provided experimental protocols offer a means to empirically verify these theoretical considerations, enabling researchers to make informed decisions in their pursuit of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Hammett substituent constants [stenutz.eu]
A Comparative Guide to Bupropion Synthesis: 3'-Chloropropiophenone vs. 3'-Fluoropropiophenone as Starting Materials
Introduction
Bupropion is a widely prescribed antidepressant and smoking cessation aid, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its synthesis is a topic of significant interest in medicinal and process chemistry. The most common and industrially applied synthetic route to Bupropion (1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone) traditionally begins with 3'-chloropropiophenone. This guide provides a detailed comparative analysis of this established method against a potential alternative pathway starting from 3'-fluoropropiophenone. We will delve into the reaction mechanisms, experimental protocols, and a comparative analysis of yields, purity, and other critical process parameters. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Bupropion synthesis.
The Classical Approach: Synthesis from 3'-Chloropropiophenone
The synthesis of Bupropion from 3'-chloropropiophenone is a well-documented and industrially significant process. This two-step synthesis is favored for its reliability and the relatively low cost of the starting material. The process involves an initial α-bromination of the propiophenone, followed by a nucleophilic substitution with tert-butylamine to yield the final product.
Mechanism and Rationale
The first step is the α-bromination of 3'-chloropropiophenone. This reaction proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack of bromine on the electron-rich enol intermediate. The presence of the chlorine atom on the aromatic ring has a deactivating, electron-withdrawing effect, which can slightly influence the rate of enolization.
The second step is the SN2 reaction where tert-butylamine, a bulky primary amine, acts as a nucleophile, displacing the bromine atom. The bulky tert-butyl group is a key structural feature of Bupropion, and its introduction at this stage is crucial. The reaction is typically carried out in a suitable solvent like acetonitrile, and often at elevated temperatures to drive the reaction to completion.
Experimental Protocol
Step 1: α-Bromination of 3'-Chloropropiophenone
-
Dissolve 3'-chloropropiophenone (1 equivalent) in a suitable solvent such as chloroform or methylene chloride.
-
Add a catalytic amount of a Lewis acid, such as aluminum chloride (AlCl3), to facilitate the reaction.
-
Slowly add bromine (1 equivalent) to the solution at room temperature.
-
Stir the reaction mixture until the disappearance of the starting material is confirmed by TLC or GC-MS.
-
Quench the reaction with a solution of sodium bisulfite to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting 2-bromo-3'-chloropropiophenone by recrystallization or column chromatography.
Step 2: Amination with tert-Butylamine
-
Dissolve the purified 2-bromo-3'-chloropropiophenone (1 equivalent) in acetonitrile.
-
Add tert-butylamine (2-3 equivalents) to the solution. The excess amine serves as both a nucleophile and a base to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with water to remove the tert-butylammonium bromide salt.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain crude Bupropion.
-
Purify the crude product by converting it to its hydrochloride salt, which can be recrystallized to high purity.
Caption: Workflow for Bupropion synthesis from 3'-Chloropropiophenone.
The Alternative Pathway: Synthesis from this compound
The synthesis of Bupropion analogues and related compounds often involves exploring different halogenated starting materials to modulate the pharmacological properties of the final molecule. Utilizing this compound as a starting material for a Bupropion-like molecule would proceed through a similar two-step pathway as the chloro-derivative.
Theoretical Considerations and Reactivity
The substitution of chlorine with fluorine on the aromatic ring introduces several electronic effects that could influence the reaction. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect would be more pronounced than that of chlorine. This could potentially increase the acidity of the α-protons, possibly leading to faster enolization during the bromination step.
However, in the context of the overall synthesis, the halogen on the phenyl ring is a spectator and does not directly participate in the bond-forming reactions at the benzylic position. The key steps of α-bromination and subsequent nucleophilic substitution with tert-butylamine would remain the same. The primary differences would likely be observed in the reaction kinetics and potentially in the formation of byproducts, although significant deviations are not expected.
Hypothetical Experimental Protocol
The experimental protocol for the synthesis starting from this compound would be analogous to the one described for 3'-chloropropiophenone.
Step 1: α-Bromination of this compound
-
Dissolve this compound (1 equivalent) in chloroform.
-
Add a catalytic amount of aluminum chloride.
-
Slowly introduce bromine (1 equivalent) at room temperature.
-
Monitor the reaction to completion, followed by a standard workup procedure.
Step 2: Amination with tert-Butylamine
-
Dissolve the resulting 2-bromo-3'-fluoropropiophenone (1 equivalent) in acetonitrile.
-
Add tert-butylamine (2-3 equivalents).
-
Reflux the mixture until the starting material is consumed.
-
Perform an extractive workup and purify the final product, likely via salt formation.
Caption: Workflow for 3'-Fluoro-Bupropion synthesis from this compound.
Comparative Analysis
| Feature | Synthesis from 3'-Chloropropiophenone | Synthesis from this compound |
| Starting Material Availability | Readily available from major chemical suppliers. | Less common, may require custom synthesis or be available from specialized suppliers at a higher cost. |
| Starting Material Cost | Relatively low, suitable for large-scale industrial production. | Significantly higher cost compared to the chloro-analogue. |
| Reaction Kinetics | Well-established reaction times and conditions. | The higher electronegativity of fluorine may slightly accelerate the α-bromination step due to increased α-proton acidity. |
| Yield and Purity | High yields and purity are achievable with optimized conditions. | Expected to have comparable yields and purity, though optimization may be required. |
| Safety and Handling | Standard handling procedures for halogenated organic compounds. | Similar safety profile to the chloro-derivative. |
| Final Product | Bupropion | 3'-Fluoro-Bupropion (a distinct chemical entity). |
Discussion and Conclusion
The choice between 3'-chloropropiophenone and this compound as a starting material for the synthesis of Bupropion or its analogues is primarily dictated by the desired final product and economic considerations. The synthesis from 3'-chloropropiophenone is the established, cost-effective, and industrially viable method for producing Bupropion. The starting material is readily available, and the reaction conditions are well-optimized.
The use of this compound would lead to the synthesis of a 3'-fluoro analogue of Bupropion. While the synthetic pathway is analogous, the cost and availability of the starting material make this route less practical for the large-scale production of a Bupropion alternative unless the fluoro-analogue demonstrates significantly superior pharmacological properties. For research and development purposes, exploring the synthesis and activity of the 3'-fluoro-Bupropion could be a valuable endeavor in the quest for novel therapeutics.
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Propiophenone Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated propiophenone analogs, supported by experimental data from the scientific literature. Propiophenone, a simple aromatic ketone, serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse pharmacological properties, including anticonvulsant, antimicrobial, and cytotoxic activities. The introduction of fluorine can profoundly modulate these activities, offering a powerful tool for drug design and optimization.
The Rationale for Fluorination: Unlocking Enhanced Potency and Favorable Pharmacokinetics
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules with minimal steric alteration. This strategic modification can lead to:
-
Increased Potency and Selectivity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more specific interactions with biological targets such as enzymes and receptors.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. This can prolong the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Improved Bioavailability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.
-
Favorable Conformational Effects: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for target binding.
Comparative Analysis of Biological Activities
Anticonvulsant Activity: A Promising Arena for Fluorinated Propiophenones
Propiophenone derivatives have been investigated for their potential as anticonvulsant agents. The introduction of fluorine into the aromatic ring of related pharmacophores has often been associated with an increase in activity. For instance, studies on various N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have shown that the incorporation of fluoro or trifluoromethyl substituents increased anticonvulsant activity in the maximal electroshock (MES) seizure test compared to their non-fluorinated or chloro-substituted counterparts[1]. This enhancement is often attributed to improved blood-brain barrier penetration and more favorable interactions with neuronal voltage-gated sodium channels, a key target for many antiepileptic drugs.
Similarly, research on aryl semicarbazones, which share structural similarities with certain propiophenone derivatives, has demonstrated that 4-fluorophenyl substituted compounds are among the most potent in both MES and subcutaneous pentylenetetrazole (scPTZ) seizure models[2]. The general order of activity with respect to the primary aryl group substituent was found to be 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3[2].
Table 1: Anticonvulsant Activity of Aryl Semicarbazones (Illustrative Data)
| Compound Series | Primary Aryl Substituent | MES Activity (mouse, i.p.) | scPTZ Activity (mouse, i.p.) |
| 5a-5y | 4-Fluorophenyl | Potent | Active |
| - | 2-Bromophenyl | Active | Active |
| - | 3-Bromophenyl | Active | Active |
| - | 4-Chlorophenyl | Active | Active |
| - | 4-Methylphenyl | Moderately Active | Moderately Active |
Data synthesized from Yogeeswari et al., 2006.[2]
The data suggests a clear advantage for fluorine substitution in enhancing anticonvulsant properties, likely through a combination of electronic and pharmacokinetic effects.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Chalcones, which are α,β-unsaturated ketones biosynthetically derived from propiophenone precursors, and their derivatives have been extensively studied for their antimicrobial properties. Research in this area has shown that the presence and position of fluorine atoms on the aromatic rings can significantly influence their activity against a range of bacterial and fungal strains.
A study on fluorinated chalcones demonstrated that compounds with fluoro substituents on the phenyl ring exhibited greater antibacterial activity against Bacillus subtilis than the conventional medication streptomycin[3]. Furthermore, certain fluorinated derivatives showed promising activity against the often-resistant Pseudomonas aeruginosa[3]. Another study on fluorinated benzimidazole derivatives, which can be synthesized from fluorinated precursors, showed that fluoro-substituted compounds had good antibacterial and antifungal properties compared to their unsubstituted parent compounds[4]. Specifically, a compound with a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria[4].
The enhanced antimicrobial activity of fluorinated analogs can be attributed to several factors, including increased lipophilicity facilitating passage through microbial cell membranes and altered electronic properties that may lead to more effective inhibition of essential microbial enzymes.
Table 2: Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Benzimidazoles (Illustrative Data)
| Compound | Substituent on Phenyl Ring | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
| 12 | Unsubstituted | >125 | >125 |
| 13 | 2-Fluoro | 62.5 | 62.5 |
| 14 | 3-Fluoro | 31.25 | 62.5 |
| 15 | 4-Fluoro | 62.5 | 125 |
| 16 | Unsubstituted (with 5-methyl on benzimidazole) | 62.5 | 125 |
| 17 | 2-Fluoro (with 5-methyl on benzimidazole) | 31.25 | 62.5 |
| 18 | 3-Fluoro (with 5-methyl on benzimidazole) | 31.25 | 31.25 |
| 19 | 4-Fluoro (with 5-methyl on benzimidazole) | 62.5 | 62.5 |
Data from Belboukhari et al., 2023.[4]
These findings underscore the potential of fluorination as a strategy to develop more potent antimicrobial agents based on the propiophenone scaffold.
Cytotoxicity and Anticancer Potential
The evaluation of cytotoxicity is a critical step in drug discovery, both for identifying potential anticancer agents and for assessing the safety of other therapeutics. Fluorination has been shown to enhance the cytotoxic effects of various compounds against cancer cell lines. For instance, in a comparative study of cisplatin and its second-generation platinum analogs, while not directly related to propiophenones, it highlights how structural modifications can impact cytotoxicity[5].
More relevant to the propiophenone core, studies on chalcone derivatives have demonstrated that fluorination can lead to increased anticancer activity. The introduction of fluorine can enhance the lipophilicity of these compounds, facilitating their entry into cancer cells and interaction with intracellular targets.
While specific comparative data on the cytotoxicity of fluorinated versus non-fluorinated propiophenone analogs is limited, the general trend observed in related compound classes suggests that fluorination is a promising strategy for enhancing anticancer potency. Further research in this area is warranted to fully elucidate the potential of fluorinated propiophenones as cytotoxic agents.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, detailed, step-by-step methodologies for key experiments are outlined below.
Anticonvulsant Activity Assessment: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Adult male Swiss albino mice (20-25 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The test compounds (fluorinated and non-fluorinated propiophenone analogs) and a vehicle control (e.g., 0.5% carboxymethylcellulose) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s duration) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hind limb extension at each dose is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.
Causality Behind Experimental Choices: The MES test is chosen for its high predictability for drugs that are effective against generalized tonic-clonic seizures in humans. The use of a vehicle control is essential to ensure that the observed effects are due to the test compound and not the administration vehicle. Varying the dose allows for the determination of a dose-response relationship and the calculation of the ED50, a key measure of potency.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to a specific density (e.g., 0.5 McFarland standard).
-
Compound Preparation: Stock solutions of the fluorinated and non-fluorinated propiophenone analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Observation: The plates are visually inspected for turbidity, or the optical density is measured using a microplate reader to determine the lowest concentration of the compound that prevents visible growth.
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound that inhibits microbial growth.
Causality Behind Experimental Choices: The microdilution method is a quantitative and reproducible technique for determining MIC. The use of standard microbial strains ensures consistency and comparability of results. A solvent control (DMSO) is included to rule out any antimicrobial effects of the solvent itself.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated and non-fluorinated propiophenone analogs for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the formazan crystals to form.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing cytotoxicity. The use of multiple cell lines allows for the evaluation of the compound's activity against different types of cancer. The inclusion of a positive control (a known cytotoxic drug) helps to validate the assay.
Visualizing the Impact of Fluorination
The following diagrams illustrate the conceptual frameworks behind the observed biological activities and the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Comparative cytotoxicity between cisplatin and second generation platinum analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Distinguishing 3'- and 4'-Fluoropropiophenone Isomers by Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise identification of positional isomers is a critical, non-negotiable step. The location of a single functional group on an aromatic ring can drastically alter a molecule's pharmacological activity, toxicity, and metabolic profile. The fluoropropiophenone isomers, 3'-Fluoropropiophenone and 4'-Fluoropropiophenone, serve as a classic example of this challenge. While sharing the same molecular formula (C₉H₉FO) and weight (152.17 g/mol ), the seemingly minor shift of a fluorine atom from the meta (3') to the para (4') position creates distinct chemical environments that can be definitively resolved using a suite of standard spectroscopic techniques.[1][2][3][4]
This guide provides an in-depth comparison of the spectroscopic signatures of these two isomers, explaining the causal mechanisms behind the observed differences. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both the theoretical basis and practical protocols for unambiguous identification.
The Decisive Power of Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the electronic effects of the fluorine substituent and the propiophenone side chain, which differ significantly between the two positions.
¹H NMR: A Tale of Two Aromatic Regions
The most telling differences in the ¹H NMR spectra appear in the aromatic region (typically 7.0-8.2 ppm). The fluorine atom's position dictates the splitting patterns and chemical shifts of the four aromatic protons.
-
4'-Fluoropropiophenone: The para-substitution results in a symmetrical molecule. The protons ortho to the carbonyl group (H-2', H-6') are chemically equivalent, as are the protons ortho to the fluorine atom (H-3', H-5'). This leads to two distinct signals, each appearing as a doublet of doublets (or what often looks like two triplets or two doublets due to similar coupling constants). The protons closer to the electron-withdrawing carbonyl group (H-2', H-6') will be deshielded and appear further downfield (around 8.0 ppm) compared to the protons adjacent to the fluorine (H-3', H-5', around 7.1 ppm).[5]
-
This compound: The meta-substitution breaks the molecule's symmetry, rendering all four aromatic protons chemically distinct. This results in a more complex and crowded aromatic region with four separate signals, each with its own unique coupling pattern (doublet, triplet, doublet of doublets, etc.). The proton ortho to the carbonyl and meta to the fluorine (H-2') will typically be the most deshielded, while the proton ortho to the fluorine and meta to the carbonyl (H-4') will also show a distinct downfield shift.
¹⁹F NMR: The Unambiguous Differentiator
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it exceptionally useful for identifying fluorinated compounds.[6][7][8] The electronic environment created by the propiophenone group directly influences the ¹⁹F chemical shift.
-
Key Principle: The chemical shift of the fluorine atom is highly sensitive to the electronic effects (both inductive and resonance) of the para-substituent. The electron-withdrawing propiophenone group will deshield the fluorine nucleus. This effect is most pronounced when the group is in the para position, leading to a more downfield (less negative) chemical shift for 4'-Fluoropropiophenone compared to This compound . While specific values depend on the solvent and standard, the relative positions are a reliable diagnostic tool. Aromatic fluorine chemical shifts typically appear in the +80 to +170 ppm range relative to CFCl₃.[9]
¹³C NMR: Mapping Electron Density
In proton-decoupled ¹³C NMR, the chemical shifts of the aromatic carbons provide another layer of confirmation. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet.
-
4'-Fluoropropiophenone: Due to symmetry, only four signals will be observed for the six aromatic carbons. The carbon bearing the fluorine (C-4') will be significantly shifted downfield and split into a doublet.
-
This compound: All six aromatic carbons are unique and will produce six distinct signals. The carbon bonded to fluorine (C-3') will show the characteristic large C-F coupling. The differing electronic environment will cause the chemical shifts of all carbons to vary from the 4'-isomer.[10]
Comparative Spectroscopic Data Summary
| Spectroscopic Technique | Feature | 4'-Fluoropropiophenone (para) | This compound (meta) | Rationale for Difference |
| ¹H NMR | Aromatic Region Pattern | Two signals (e.g., two doublet of doublets) | Four distinct, complex signals | Symmetry in the para isomer makes protons pairwise equivalent; meta isomer is asymmetric. |
| Aromatic Chemical Shifts (ppm) | ~8.0 (ortho to C=O), ~7.1 (ortho to F)[5] | Complex pattern, typically between 7.2-7.9 ppm | Differing inductive and resonance effects of substituents on each unique proton. | |
| ¹⁹F NMR | Relative Chemical Shift | More downfield (less negative) | More upfield (more negative) | Stronger resonance-based electron withdrawal from the para-propiophenone group deshields the fluorine nucleus more effectively. |
| ¹³C NMR | Aromatic Signals | Four signals | Six signals | Symmetry in the para isomer results in fewer unique carbon environments. |
| C-F Coupling | C-4' shows large ¹JCF coupling | C-3' shows large ¹JCF coupling | The carbon directly bonded to fluorine is split into a doublet. | |
| IR Spectroscopy | C-H Out-of-Plane Bending (cm⁻¹) | Strong band ~800-850 cm⁻¹ | Multiple bands ~750-800 cm⁻¹ and ~850-900 cm⁻¹ | The C-H "oop" bending patterns are highly diagnostic of the aromatic substitution pattern.[11][12] |
| Mass Spectrometry | Fragmentation Pattern | Prominent acylium ion at m/z 123 (FC₆H₄CO⁺) | Prominent acylium ion at m/z 123 (FC₆H₄CO⁺) | Both isomers readily lose the ethyl group (•C₂H₅). Fragmentation is very similar. |
Infrared (IR) Spectroscopy: Probing Vibrational Differences
While NMR provides detailed structural information, IR spectroscopy offers a rapid and cost-effective method for preliminary differentiation. The key lies in the fingerprint region, specifically the C-H out-of-plane (oop) bending vibrations.[13][14]
-
Diagnostic Region (900-675 cm⁻¹): The pattern of absorption in this region is highly characteristic of the substitution pattern on the benzene ring.[11]
-
4'-Fluoropropiophenone (para-disubstituted): Typically shows a single, strong absorption band in the 800-850 cm⁻¹ range.
-
This compound (meta-disubstituted): Usually exhibits two or three distinct bands, often one near 750-800 cm⁻¹ and another in the 850-900 cm⁻¹ region.
-
Additionally, both isomers will show characteristic peaks for the carbonyl (C=O) stretch (~1680 cm⁻¹) and aromatic C=C stretching (~1600-1450 cm⁻¹).[15]
Mass Spectrometry (MS): A Common Fragmentation Pathway
Under standard Electron Ionization (EI) conditions, both 3'- and 4'-Fluoropropiophenone are expected to show very similar mass spectra, making MS a less reliable standalone tool for distinguishing these specific isomers.[16]
The molecular ion (M⁺•) peak will be observed at m/z = 152.[3][17] The most dominant fragmentation pathway for both isomers is the alpha-cleavage of the ethyl group (•C₂H₅), resulting in a highly stable fluorobenzoyl cation.[18][19]
C₉H₉FO⁺• → [FC₆H₄CO]⁺ + •C₂H₅
This produces the base peak at m/z = 123 for both isomers. While minor differences in the relative intensities of other smaller fragments might exist, they are generally not pronounced enough for confident, routine differentiation without extensive calibration and comparison to certified reference standards.[20]
Integrated Analytical Workflow
For robust and unequivocal identification, a multi-technique approach is recommended. The following workflow ensures accuracy and self-validation.
Caption: Integrated workflow for isomer identification.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the fluoropropiophenone isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used, or shifts can be referenced to the spectrometer's internal lock frequency.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover both the aliphatic and aromatic regions (e.g., -1 to 12 ppm). Pay close attention to the resolution in the aromatic region (7-8.5 ppm) to clearly resolve coupling patterns.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A typical spectral width for fluorinated aromatics would be from -100 to -150 ppm (relative to CFCl₃).
-
Data Analysis: Integrate the signals in the ¹H spectrum to confirm proton counts. Analyze the splitting patterns and chemical shifts in the aromatic region to determine the substitution pattern. Compare the ¹⁹F chemical shift to known values or relative positions to confirm the isomer identity.
Protocol 2: IR Spectroscopy
-
Sample Preparation: As both isomers are liquids or low-melting solids at room temperature, the simplest method is to prepare a thin film.[2][4][21] Place one drop of the neat sample between two KBr or NaCl salt plates.
-
Acquisition: Obtain the spectrum using a standard FT-IR spectrometer, typically scanning from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key functional group peaks (C=O stretch, aromatic C=C). Critically, analyze the pattern of strong peaks in the 900-675 cm⁻¹ region to diagnose the aromatic substitution pattern as described above.
Conclusion
While 3'- and 4'-Fluoropropiophenone present a common analytical challenge, their differentiation is straightforward with the correct application of spectroscopic methods. NMR spectroscopy, particularly the combination of ¹H and ¹⁹F NMR, stands as the definitive technique. The unique splitting patterns in the ¹H aromatic region and the distinct chemical shift in the ¹⁹F spectrum provide unambiguous fingerprints for each isomer. IR spectroscopy serves as an excellent rapid screening method based on C-H out-of-plane bending vibrations. Mass spectrometry, while essential for confirming molecular weight, is less effective for distinguishing between these positional isomers due to similar fragmentation pathways. By employing the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately identify these critical isomers, ensuring the integrity and success of their scientific endeavors.
References
- 1. scbt.com [scbt.com]
- 2. 4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluoropropiophenone | 455-67-4 [amp.chemicalbook.com]
- 5. 4'-Fluoropropiophenone(456-03-1) 1H NMR [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. pure.uva.nl [pure.uva.nl]
- 17. 3-Fluoropropiophenone [webbook.nist.gov]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. scienceready.com.au [scienceready.com.au]
- 20. researchgate.net [researchgate.net]
- 21. 4'-Fluoropropiophenone | 456-03-1 [chemicalbook.com]
A Senior Application Scientist's Comparative Guide to the Certificate of Analysis for 3'-Fluoropropiophenone
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) is not merely a document; it is the foundational data sheet that guarantees the identity, purity, and quality of a chemical entity. This guide provides an in-depth comparison of the analytical data for 3'-Fluoropropiophenone, a critical building block in medicinal chemistry, and its common structural analogs. We will dissect the "why" behind the analytical methodologies, offering a framework for critical evaluation of CoAs to ensure the robustness and reproducibility of your experimental work.
The Central Role of the Certificate of Analysis
A Certificate of Analysis is a formal document issued by a quality control department that certifies a product meets its predetermined specifications. For researchers, it is the primary tool to verify that the material in the bottle matches the label and is suitable for its intended application. A comprehensive CoA, especially one compliant with Good Manufacturing Practices (GMP), provides assurance through a series of validated analytical tests.[1][2][3] The stringency of these practices should increase as the synthesis process moves from starting materials to the final active pharmaceutical ingredient (API).[1][4]
Comparative Analysis: this compound vs. Key Alternatives
The selection of a starting material is often dictated by the desired electronic and steric properties it imparts to the target molecule. 3'-Fluoropropiopiophenone is a valuable reagent, with the fluorine atom at the meta position influencing the molecule's reactivity and pharmacokinetic properties.[5][6] However, various alternatives are employed depending on the synthetic goal. Here, we compare the typical specifications for this compound with its parent compound, Propiophenone, and two common positional isomers, 4'-Fluoropropiophenone and 4'-Methylpropiophenone.
Table 1: Comparison of Typical CoA Specifications for Propiophenone Analogs
| Parameter | This compound | Propiophenone | 4'-Fluoropropiophenone | 4'-Methylpropiophenone |
| Appearance | Colorless to Light Yellow Liquid | Colorless, sweet-smelling liquid[7] | Liquid | Liquid[8] |
| Purity (by HPLC/GC) | ≥97.0%[9] | ≥99%[7][10] | ≥98%[11] | ≥90% (Technical) to ≥99%[12][13] |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure[14] | Conforms to Structure |
| Water Content (KF) | Typically ≤0.5% | ≤0.5% | ≤0.5% | ≤0.5% |
| Refractive Index | ~1.509 | ~1.526 @ 20°C[15] | ~1.506 @ 20°C[11] | ~1.528 @ 20°C[13] |
| Density | ~1.1 g/cm³[9] | ~1.009 g/mL @ 25°C[15] | ~1.096 g/mL @ 25°C[11] | ~0.993 g/mL @ 25°C[13] |
This table highlights that while all are high-purity compounds, acceptable specification ranges can vary. The choice between them depends on the specific requirements of the subsequent synthetic steps. For instance, a 90% technical grade of 4'-Methylpropiophenone might be suitable for an early-stage, robust reaction, whereas a final step in a GMP process would demand ≥99.5% purity.[13]
Deconstructing the Analytical Evidence: Key Methodologies
A trustworthy CoA relies on a system of orthogonal testing—using multiple, independent analytical techniques to confirm the product's quality. This multi-faceted approach ensures that a potential weakness in one method does not compromise the overall quality assessment.
Causality: HPLC is the workhorse for purity analysis of non-volatile organic compounds. It separates the main compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For aromatic ketones like this compound, a reversed-phase C18 column is typically employed due to its hydrophobicity, which allows for excellent separation of molecules with varying polarity. UV detection is ideal as the aromatic ring provides a strong chromophore.[16]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 40% B
-
1-8 min: 40% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 40% B
-
10.1-13 min: Hold at 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC-UV purity determination.
Causality: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and distinct splitting patterns for the aromatic protons, which are further complicated by coupling to the fluorine atom.[17] This unique fingerprint confirms the compound's identity and isomeric purity.
Experimental Protocol: ¹H NMR Identity Test
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument: Bruker Avance 400 MHz NMR spectrometer or equivalent.
-
Experiment: Standard proton spectrum acquisition (zg30 pulse program).
-
Key Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Number of Scans: 16
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Interpretation: The resulting spectrum is compared against a reference spectrum or theoretical chemical shifts and coupling constants to confirm the structure.[18] For this compound, one would expect to see the aromatic protons in the 7-8 ppm region and the ethyl protons around 3.0 ppm (quartet) and 1.2 ppm (triplet).[17]
Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, making it ideal for detecting residual solvents from the manufacturing process.[19] The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing both high sensitivity and specificity for identification.[16][20]
Workflow Visualization: CoA Generation and Validation
References
- 1. fda.gov [fda.gov]
- 2. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance [pharmuni.com]
- 3. TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances) [who.int]
- 4. Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca [canada.ca]
- 5. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 7. Propiophenone, 99%, COA, Certificate of Analysis, 93-55-0, P 2625 [ottokemi.com]
- 8. 4'-Methylpropiophenone | 5337-93-9 [sigmaaldrich.com]
- 9. This compound | CAS#:455-67-4 | Chemsrc [chemsrc.com]
- 10. Certificate of Analysis [alphachemika.co]
- 11. 4 -Fluoropropiophenone 98 456-03-1 [sigmaaldrich.com]
- 12. 4′-Methylpropiophenone, 99%+, COA, Certificate of Analysis, 5337-93-9, M 2200 [ottokemi.com]
- 13. 4′-メチルプロピオフェノン 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4'-Fluoropropiophenone(456-03-1) 1H NMR spectrum [chemicalbook.com]
- 15. プロピオフェノン analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 20. policija.si [policija.si]
A Comparative Guide to the Analytical Validation of 3'-Fluoropropiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide offers an in-depth comparison of two principal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the analytical validation of 3'-Fluoropropiophenone and its derivatives. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, ensuring that the described protocols are self-validating systems grounded in authoritative principles.
The Analytical Challenge: this compound and its Derivatives
This compound is a ketone derivative that serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are of significant interest in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making these compounds promising candidates for new therapeutics.[1] Consequently, the accurate and precise quantification of these compounds and their potential impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.
The choice of analytical methodology is paramount and is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis, be it for quantification of the active pharmaceutical ingredient (API), impurity profiling, or stability testing.
Foundational Framework: Regulatory Guidelines for Analytical Validation
The validation of analytical procedures is a systematic process that demonstrates a method is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines that form the bedrock of our validation protocols.[3] The core validation characteristics, as outlined in ICH Q2(R2), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis: GC-MS vs. HPLC
The selection between GC-MS and HPLC for the analysis of this compound derivatives is primarily influenced by the volatility and thermal stability of the specific compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.[4] this compound, being a relatively small molecule, is amenable to GC analysis. The coupling with a mass spectrometer provides high selectivity and sensitivity, making it a powerful tool for identification and quantification, especially for impurity profiling.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[4] For derivatives of this compound that are less volatile or prone to degradation at elevated temperatures, HPLC is the method of choice.[6]
The following sections will delve into the validation parameters for each technique, supported by experimental data from analogous compounds.
Data Presentation: A Comparative Overview of Validation Parameters
The following table summarizes typical performance characteristics for validated GC-MS and HPLC methods for the analysis of propiophenone derivatives, providing a comparative framework.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Rationale for Performance |
| Specificity | High (Mass spectral data provides structural information) | Moderate to High (Dependent on chromatographic resolution and detector) | GC-MS offers superior specificity due to the unique fragmentation patterns of molecules, aiding in unambiguous peak identification. HPLC specificity relies on achieving baseline separation from potential interferents. |
| Linearity (r²) | > 0.995 | > 0.999 | Both techniques can achieve excellent linearity. HPLC often demonstrates slightly higher correlation coefficients due to the nature of the detection methods commonly employed (e.g., UV-Vis). |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both methods provide high accuracy. HPLC can sometimes offer slightly better recovery for less volatile compounds due to the absence of high-temperature injection. |
| Precision (% RSD) | < 5% | < 2% | HPLC typically exhibits better precision (lower relative standard deviation) for routine quantitative analysis due to the highly reproducible nature of modern liquid delivery systems. |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 1 - 10 ng/mL | GC-MS, particularly in selected ion monitoring (SIM) mode, generally offers lower limits of detection, making it highly suitable for trace impurity analysis. |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 5 - 30 ng/mL | Consistent with LOD, the LOQ for GC-MS is typically lower than for HPLC, allowing for the accurate quantification of very low-level impurities. |
| Robustness | Moderate | High | HPLC methods are often considered more robust to minor variations in parameters like mobile phase composition and flow rate. GC methods can be sensitive to changes in carrier gas flow and temperature programming. |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the validation of GC-MS and HPLC methods for the analysis of a this compound derivative. These protocols are designed to be self-validating, with built-in checks for system suitability.
GC-MS Method Validation Protocol
Objective: To validate a GC-MS method for the quantification of a this compound derivative and its potential process-related impurities.
1. System Suitability:
-
Procedure: Inject a standard solution of the this compound derivative (e.g., 10 µg/mL) six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The peak tailing factor should be between 0.8 and 1.5.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (matrix without the analyte), the analyte standard, and a sample spiked with known related substances.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte and its known impurities in the blank and placebo chromatograms.
3. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the analyte (e.g., from 1 to 20 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995. The y-intercept should not be significantly different from zero.
4. Accuracy (% Recovery):
-
Procedure: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be between 95.0% and 105.0% for each level.
5. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 5.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
7. Robustness:
-
Procedure: Deliberately vary critical method parameters such as injector temperature (± 5°C), carrier gas flow rate (± 10%), and oven temperature ramp rate (± 2°C/min).
-
Acceptance Criteria: The system suitability criteria should be met, and the results should not be significantly affected by the variations.
HPLC Method Validation Protocol
Objective: To validate an HPLC method for the assay of a this compound derivative in a pharmaceutical formulation.
1. System Suitability:
-
Procedure: Inject a standard solution of the this compound derivative (e.g., 50 µg/mL) six times.
-
Acceptance Criteria: The RSD of the peak area should be ≤ 1.0%. The peak tailing factor should be between 0.8 and 1.5. The number of theoretical plates should be > 2000.
2. Specificity:
-
Procedure: Analyze a blank, a placebo, the analyte standard, and a sample subjected to forced degradation (acid, base, oxidation, heat, and light).
-
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity should be evaluated using a photodiode array (PDA) detector.
3. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the analyte (e.g., from 25 to 75 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
4. Accuracy (% Recovery):
-
Procedure: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% for each level.
5. Precision:
-
Repeatability: Analyze six individual sample preparations at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10) or the standard deviation of the response and the slope.
-
Acceptance Criteria: The LOQ should be confirmed with acceptable precision and accuracy.
7. Robustness:
-
Procedure: Deliberately vary critical method parameters such as mobile phase pH (± 0.2 units), column temperature (± 5°C), and flow rate (± 10%).
-
Acceptance Criteria: The system suitability criteria should be met, and the results should not be significantly affected.
Visualization of Workflows
To further elucidate the experimental processes, the following diagrams, created using Graphviz, illustrate the logical workflows for the GC-MS and HPLC validation processes.
Caption: GC-MS analytical method validation workflow.
Caption: HPLC analytical method validation workflow.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and reliable techniques for the analytical validation of this compound and its derivatives. The choice between them is not a matter of superiority, but of suitability for the specific analytical challenge.
-
GC-MS is the recommended technique for the analysis of volatile derivatives and for the identification and quantification of trace-level impurities due to its high sensitivity and specificity.
-
HPLC is the preferred method for the routine assay of less volatile or thermally sensitive derivatives in pharmaceutical formulations, offering excellent precision and robustness.
Ultimately, a comprehensive analytical strategy for a drug development program involving this compound derivatives may judiciously employ both techniques. For instance, HPLC for the routine quality control of the drug substance and product, and GC-MS for the characterization of process impurities and degradants. This orthogonal approach provides a more complete analytical picture, ensuring the highest standards of quality and safety.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dcvmn.org [dcvmn.org]
- 3. fda.gov [fda.gov]
- 4. smithers.com [smithers.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Safety Operating Guide
Navigating the Disposal of 3'-Fluoropropiophenone: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3'-Fluoropropiophenone, a common intermediate in organic synthesis. The procedures outlined herein are designed to provide clarity, ensure safety, and build a framework of trust in your laboratory's chemical handling practices.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 455-67-4) is a halogenated organic ketone with a specific risk profile that dictates its handling and disposal requirements.[1][2][3]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][4]
The presence of a carbon-halogen bond places this compound in the category of halogenated organic compounds .[5][6][7][8] This classification is critical because mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complicate the disposal process.[8]
Table 1: Key Safety and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 455-67-4 | [1][2] |
| Molecular Formula | C₉H₉FO | [1][2] |
| Molecular Weight | 152.17 g/mol | [2] |
| Appearance | Clear colourless to pale yellow liquid/oil | [9][10] |
| Melting Point | 17 - 19 °C (63 - 66 °F) | [9] |
| Boiling Point | 218 °C (424 °F) | [9] |
| GHS Pictogram | Warning (Exclamation Mark) | [1][10] |
| Hazard Statements | H302, H315, H319, H335 | [1][4] |
Immediate Safety and Personal Protective Equipment (PPE)
The principle of "safety first" is paramount. The causality is simple: effective containment of hazards at the source prevents exposure and subsequent harm. Before handling this compound for disposal, ensure the following PPE is in use.
-
Eye Protection: Wear safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[9][11] If splashing is a significant risk, a face shield should be used in addition to goggles.
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene).[9] Gloves must be inspected before use and disposed of properly after handling, followed by thorough hand washing.[9]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing should be worn to prevent skin contact.[9][11]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a laboratory fume hood.[9]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Adhering to this workflow ensures that waste is managed safely, compliantly, and efficiently from the point of generation to its final removal by a licensed disposal company. This protocol is designed as a self-validating system, where each step confirms the safety and integrity of the next.
Step 1: Waste Identification and Segregation
This is the most critical step, directly impacting safety and disposal costs. The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste determinations be made at the point of generation.[12][13]
-
Action: Immediately classify any waste containing this compound as "Halogenated Organic Waste." [5][8]
-
Causality: Halogenated solvents require specific disposal methods, often high-temperature incineration, which is more expensive than fuel blending used for non-halogenated solvents.[8] Co-mingling these waste streams needlessly elevates the entire volume to the higher-cost disposal category.[7]
-
Procedure:
Step 2: Container Selection and Management
Container integrity is non-negotiable. The Occupational Safety and Health Administration (OSHA) and the EPA have strict requirements for waste containers.[14]
-
Action: Select a chemically compatible container with a secure, leak-proof screw cap.[5][14] High-density polyethylene (HDPE) or glass bottles are typically appropriate. Avoid metal containers for any waste stream that may have acidic properties.[15]
-
Causality: Improper containers can degrade, leak, or react with the waste, leading to spills, dangerous emissions, and potential non-compliance fines. A tightly sealed cap prevents the release of vapors, which can be an inhalation hazard.[5][7]
-
Procedure:
-
Ensure the container is clean, dry, and in good condition before adding any waste.
-
Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[15]
-
Keep the container closed at all times except when actively adding waste.[5][8][12]
-
Store the waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[12] This area should have secondary containment to capture any potential leaks.[14][15]
-
Step 3: Accurate and Compliant Labeling
Clear labeling is a fundamental requirement for safety and regulatory compliance. An unlabeled container is an unknown and unacceptable risk.
-
Action: Label the waste container before or at the moment the first drop of waste is added.[5]
-
Causality: Proper labeling communicates the hazard to everyone in the laboratory and is required for legal transport and disposal. It ensures the licensed waste handler has the necessary information to manage the waste correctly.
-
Procedure:
-
Use your institution's hazardous waste tag or a label that includes the following information:
-
The words "Hazardous Waste" .[8]
-
The full chemical name(s) of the contents. Write "this compound" and list any other components. Do not use abbreviations or chemical formulas.[5]
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date the first waste was added to the container (accumulation start date).
-
-
Step 4: Managing Spills and Contaminated Materials
Accidents can happen, and a prepared response is crucial.
-
Action: In the event of a spill, immediately alert personnel in the area and follow your institution's spill response protocol.
-
Causality: A quick and correct response minimizes exposure, prevents the spill from spreading, and ensures contaminated cleanup materials are disposed of correctly.
-
Procedure:
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect the absorbent material using non-sparking tools and place it in a separate, sealable, and properly labeled container for disposal as hazardous waste.[9][16]
-
Decontaminate the area with soap and water.
-
Any grossly contaminated PPE (e.g., gloves, lab coat) should also be collected for hazardous waste disposal.
-
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to those who are licensed to handle it. Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for it from "cradle to grave."[7]
-
Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Causality: Federal and state regulations prohibit the disposal of chemical waste via the sewer system or in regular trash.[8][14] Using a licensed transporter and a permitted Treatment, Storage, and Disposal Facility (TSDF) is a legal requirement.[7][13]
-
Procedure:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12][17]
-
Ensure waste containers are picked up regularly. Academic labs operating under the EPA's Subpart K regulations may have specific removal timelines, such as every twelve months.[17]
-
Have all documentation, including the hazardous waste label, complete and accurate before the scheduled pickup.
-
Visualizing the Disposal Decision Process
To ensure clarity, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.
References
- 1. This compound | C9H9FO | CID 521183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. 3-Fluoropropiophenone | 455-67-4 [chemicalbook.com]
- 11. cochise.edu [cochise.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. epa.gov [epa.gov]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. epa.gov [epa.gov]
Navigating the Safe Handling of 3'-Fluoropropiophenone: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that meticulous attention to safety protocols is the bedrock of innovative and successful research. This guide provides essential, immediate safety and logistical information for handling 3'-Fluoropropiophenone, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and efficiently, making your laboratory a secure environment for discovery.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 455-67-4) is a versatile intermediate in pharmaceutical research.[1] However, a thorough understanding of its potential hazards is critical before any handling. It is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2] Some data also suggests it may cause respiratory irritation.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Hazard Statement | Source |
| Flammable Liquids | H227: Combustible liquid | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [1][2] |
Due to its halogenated organic nature, proper disposal protocols are imperative to prevent environmental contamination.[2][3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves (minimum 4mil thickness).[6] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Body Protection: A long-sleeved laboratory coat is required to protect against skin exposure.[9] For tasks with a higher risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if there is a potential for aerosol generation, a respirator may be necessary. The appropriate respirator type should be determined by a qualified safety professional.[7]
Caption: Hierarchy of Personal Protective Equipment (PPE).
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your research.
Weighing and Transferring
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height.[10] Assemble all necessary equipment, including a clean weighing vessel, spatula, and secondary containment.
-
Donning PPE: Put on all required PPE as outlined in Section 2.
-
Transfer: Conduct all weighing and transferring activities within the fume hood.[6] Use a spatula to carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust or splashing.
-
Closure: Securely close the primary container immediately after use.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Solution Preparation
-
Solvent Addition: In a chemical fume hood, slowly add the weighed this compound to the desired solvent in a suitable flask.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Labeling: Immediately label the solution with the chemical name, concentration, date, and your initials.
Caption: General workflow for handling this compound.
Spill Management: A Plan for a Swift and Safe Response
In the event of a spill, a prompt and well-rehearsed response is crucial to ensure the safety of all laboratory personnel.
-
Immediate Actions:
-
Spill Cleanup Procedure:
-
Don the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a non-flammable absorbent material such as spill pads or inert absorbent powder.[1][12] Start from the outside of the spill and work inwards to prevent it from spreading.[13]
-
Once the liquid is fully absorbed, carefully scoop the material into a heavy-duty plastic bag or a sealable container.[1][12][13]
-
Wipe the spill area with soap and water.[1]
-
Label the container with "Hazardous Waste" and the chemical name.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[2][3][5]
-
Waste Containers: Use designated, properly labeled, and sealed containers for all this compound waste.[2]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[6]
-
Disposal Protocol: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[1]
By implementing these comprehensive safety and handling protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. mn.uio.no [mn.uio.no]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 8. juniata.edu [juniata.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. lsu.edu [lsu.edu]
- 11. acs.org [acs.org]
- 12. westlab.com [westlab.com]
- 13. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
